Product packaging for Tiazotic acid(Cat. No.:CAS No. 64679-65-8)

Tiazotic acid

Cat. No.: B350316
CAS No.: 64679-65-8
M. Wt: 173.20 g/mol
InChI Key: OJUNWHNRDPRNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tiazotic acid (CAS 64679-65-8), also known internationally as Thiotriazoline, is a pharmaceutical compound with a molecular formula of C5H7N3O2S and a molecular weight of 173.19 g/mol . This reagent is recognized for its multifaceted biological activities, functioning as an antioxidant and demonstrating anti-ischemic, cardioprotective, and endothelioprotective properties . It is officially classified as a cardiac preparation in the ATC cardiovascular system (C01EB23) . Its core research value lies in its diverse mechanism of action, which includes immunomodulatory, anti-inflammatory, antiplatelet, and hepatoprotective activities . Recent investigative studies have highlighted its potential application in models of post-COVID-19 syndrome, where it has been shown to increase endothelial NO-synthase (eNOS) levels, reduce D-dimer concentrations, and normalize the international normalized ratio (INR), thereby suggesting a role in mitigating the risks of thrombosis and vascular complications . The hepatoprotective properties of this compound are of significant interest, as research indicates it can help preserve hepatocytes, reduce fatty infiltration, and support the normalization of liver enzyme levels, which is crucial for metabolic studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2S B350316 Tiazotic acid CAS No. 64679-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3-6-5(8-7-3)11-2-4(9)10/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUNWHNRDPRNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214967
Record name Tiazotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64679-65-8
Record name 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64679-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiazotic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064679658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64679-65-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiazotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAZOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEZ00M9XKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, a molecule of interest in pharmaceutical research, also known by the name Tiazotic acid.[1][2][3][4][5] This document outlines the synthetic pathway, detailed experimental protocols, and key characterization data.

Synthetic Pathway Overview

The synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-methyl-1H-1,2,4-triazole-3-thiol. This is followed by the S-alkylation of this intermediate with chloroacetic acid under basic conditions.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol cluster_1 Step 2: Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Thiocarbohydrazide Thiocarbohydrazide Intermediate_A N-acetylthiocarbohydrazide (presumed) Thiocarbohydrazide->Intermediate_A Reflux Acetic_Acid Acetic_Acid Acetic_Acid->Intermediate_A 5_methyl_thiol 5-methyl-1H-1,2,4-triazole-3-thiol Intermediate_A->5_methyl_thiol Cyclization (Heat) Target_Molecule 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid 5_methyl_thiol->Target_Molecule S-alkylation (SN2) Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Target_Molecule Base Base (e.g., NaOH) Base->Target_Molecule

Caption: Overall synthetic pathway for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of the target molecule is provided below.

PropertyValueReference
IUPAC Name 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid[2]
Synonyms This compound, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetic acid[2][3]
CAS Number 64679-65-8[6]
Molecular Formula C₅H₇N₃O₂S[6]
Molecular Weight 173.19 g/mol [6]
Melting Point 226 °C[6][7]
Appearance White to off-white solid[7]

Detailed Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of 1,2,4-triazole derivatives and their subsequent alkylation.

Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol

This procedure is adapted from general methods for the synthesis of 5-substituted-1,2,4-triazole-3-thiols. The synthesis starts from the reaction of thiocarbohydrazide with acetic acid, followed by cyclization.

Materials and Reagents:

  • Thiocarbohydrazide

  • Glacial Acetic Acid

  • Water

Procedure:

  • A mixture of thiocarbohydrazide and an equimolar amount of glacial acetic acid is heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the initial reaction to form the presumed N-acetylthiocarbohydrazide intermediate, continued heating will induce cyclization.

  • After cooling, the reaction mixture is poured into cold water to precipitate the product.

  • The crude 5-methyl-1H-1,2,4-triazole-3-thiol is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Step 2: Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

This step involves the nucleophilic substitution reaction between the synthesized triazole-thiol and chloroacetic acid.[1]

Materials and Reagents:

  • 5-methyl-1H-1,2,4-triazole-3-thiol

  • Chloroacetic acid

  • Sodium hydroxide (or another suitable base)

  • Ethanol/Water (1:1 v/v) solvent mixture[1]

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 5-methyl-1H-1,2,4-triazole-3-thiol in an ethanol-water (1:1 v/v) solvent mixture.[1]

  • Add an equimolar amount of sodium hydroxide to the solution to form the sodium salt of the thiol.

  • To this solution, add an equimolar amount of chloroacetic acid.

  • The reaction mixture is then heated under reflux for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solution is then acidified with dilute hydrochloric acid to precipitate the product.

  • The crude 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is collected by filtration, washed with cold water, and dried.

  • Purification can be carried out by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow and Logic

The following diagrams illustrate the workflow for the synthesis and the logical relationship between the key steps.

Experimental_Workflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: S-Alkylation A Mix Thiocarbohydrazide and Acetic Acid B Reflux A->B C Precipitate in Water B->C D Filter and Dry C->D E Recrystallize D->E F Dissolve Thiol in EtOH/Water E->F Intermediate Product G Add NaOH F->G H Add Chloroacetic Acid G->H I Reflux H->I J Acidify with HCl I->J K Filter and Dry J->K L Recrystallize K->L

Caption: Experimental workflow for the two-step synthesis.

Logical_Relationship Start Starting Materials (Thiocarbohydrazide, Acetic Acid, Chloroacetic Acid) Thiol_Formation Thiol Formation Start->Thiol_Formation Alkylation S-Alkylation Thiol_Formation->Alkylation Purification Purification Alkylation->Purification Final_Product Final Product: 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Purification->Final_Product

References

An In-depth Technical Guide to the Chemical Properties of Tiazotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Tiazotic acid (also known as Thiotriazoline). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a review of publicly available scientific literature.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with a multifaceted mechanism of action, primarily recognized for its antioxidant and metabolic effects.[1][2][3] It is utilized as a pharmaceutical drug for treating ischemic heart disease in several countries.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid[4]
Synonyms Thiotriazoline, Tiokor[1][4]
CAS Number 64679-65-8[1][4][5]
Molecular Formula C5H7N3O2S[4][5]
Molecular Weight 173.19 g/mol [1][5]
InChI Key OJUNWHNRDPRNBR-UHFFFAOYSA-N[1][4]
Solubility An ethanol-water (1:1 v/v) mixture is an effective solvent system.[1] Other solvents like Dimethylformamide (DMF) and isopropanol have also been explored in the context of triazole synthesis.[1][1]
Storage Store at 4°C under nitrogen. For stock solutions, use within 6 months at -80°C or 1 month at -20°C.[3][3]

Mechanism of Action

This compound exhibits a complex mechanism of action, encompassing potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to counteract oxidative stress and modulate cellular metabolism.[1]

Antioxidant Activity

The antioxidant effects of this compound are a cornerstone of its pharmacological profile and are achieved through both direct and indirect mechanisms.[1]

  • Direct Free Radical Scavenging: The molecular structure of this compound contains a thiol group which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action stabilizes free radicals and prevents them from causing oxidative damage to cellular components like lipids, proteins, and nucleic acids.[1]

  • Enhancement of Endogenous Antioxidant Systems: this compound enhances the body's natural antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes, such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).[1]

Antioxidant_Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Action TA This compound (Thiol Group) ROS ROS / RNS TA->ROS H+ donation Neutralized Species Neutralized Species ROS->Neutralized Species Reduced Oxidative Damage Reduced Oxidative Damage Neutralized Species->Reduced Oxidative Damage TA2 This compound Enzymes Antioxidant Enzymes (SOD, GPx) TA2->Enzymes Upregulates Cellular Protection Cellular Protection Enzymes->Cellular Protection Cellular Protection->Reduced Oxidative Damage Oxidative Stress Oxidative Stress Oxidative Stress->TA Oxidative Stress->TA2

Antioxidant mechanisms of this compound.
Metabolic Regulation

This compound significantly influences cellular bioenergetics, particularly under ischemic conditions.[1]

  • Krebs Cycle Modulation: It has been shown to normalize the processes of the Krebs (tricarboxylic acid) cycle. Research indicates that this compound can increase the levels of key Krebs cycle intermediates such as pyruvate, malate, isocitrate, and succinate.[1]

  • Compensatory Energy Production: Under ischemic conditions where oxygen supply is limited, this compound activates compensatory energy production pathways like the malate-aspartate shunt, helping cells maintain energy production and protecting them from ischemic damage.[1]

Metabolic_Regulation cluster_krebs Krebs Cycle Influence cluster_ischemia Ischemic Conditions TA This compound KC Krebs Cycle TA->KC Normalizes MAS Malate-Aspartate Shunt TA->MAS Activates Intermediates Pyruvate, Malate, Isocitrate, Succinate KC->Intermediates Increases levels ATP ATP Production MAS->ATP Maintains Cellular Protection Cellular Protection ATP->Cellular Protection

Metabolic regulatory effects of this compound.
Cardiovascular Effects

This compound demonstrates significant cardioprotective and endothelioprotective activities.[2][3]

  • Modulation of Nitric Oxide Synthase (eNOS): Studies have shown that this compound can increase the levels of endothelial nitric oxide synthase (eNOS).[1][2][3] eNOS is a crucial enzyme for the production of nitric oxide (NO), a key molecule in maintaining vascular health and promoting vasodilation. By upregulating eNOS, this compound helps to improve endothelial function.[1]

  • Antiplatelet and Anti-ischemic Activity: The compound exhibits anti-ischemic and antiplatelet activities, which are beneficial in the context of cardiovascular diseases.[2][3] It has also been observed to reduce the level of D-dimer in the blood, which may lower the risk of heart attacks and strokes.[2][3]

Experimental Protocols and Methodologies

The investigation of this compound's properties involves various analytical and synthetic chemistry techniques.

Pharmacokinetic Analysis

To study the absorption, distribution, metabolism, and excretion (ADME) of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[1]

General Workflow for LC-MS/MS Analysis:

  • Sample Preparation: Extraction of this compound and its metabolites from biological matrices (e.g., plasma, urine).

  • Chromatographic Separation (LC): The extract is injected into a liquid chromatography system. A reversed-phase HPLC column is typically used to separate the analytes based on their polarity.[6]

  • Ionization: The separated compounds are introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI).

  • Mass Analysis (MS/MS): The parent ions are selected and fragmented. The resulting fragment ions are detected, providing a highly specific fingerprint for quantification.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Mass Spectrometry (Parent Ion Selection) Ionization->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 Tandem MS (Fragment Ion Detection) Fragmentation->MS2 Data Data Analysis (Quantification) MS2->Data

General workflow for LC-MS/MS pharmacokinetic analysis.
Synthesis Protocol

The primary synthesis pathway for this compound involves the nucleophilic substitution reaction between 5-methyl-1H-1,2,4-triazole-3-thiol and chloroacetic acid.[1]

Key Reaction Steps:

  • Nucleophile Formation: The reaction is conducted under alkaline conditions (e.g., using NaOH) to deprotonate the thiol group of 5-methyl-1H-1,2,4-triazole-3-thiol, forming a more potent thiolate nucleophile.[1]

  • Nucleophilic Substitution (SN2): The thiolate anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form a new carbon-sulfur bond.[1]

  • Workup and Purification: After the reaction, the mixture is acidified to a pH of 1-2. The crude product is then isolated and purified, typically through extraction and recrystallization.[1]

Table 2: Typical Parameters for this compound Synthesis

ParameterValue/ConditionNotes
Primary Reactants 5-methyl-1H-1,2,4-triazole-3-thiol, Chloroacetic acid[1]
Molar Ratio 1 : 1.2 (Triazole Thiol : Chloroacetic Acid)Optimized for yield.[1]
Solvent System Ethanol-Water (1:1 v/v)Balances solubility and reactivity.[1]
Reaction Temperature 60–70 °COptimal for reaction kinetics.[1]
Reaction Time 4–6 hours (reflux)[1]
pH Control Alkaline (e.g., NaOH) during reactionEssential for thiolate formation.[1]
Post-Reaction Acidification to pH 1-2For product precipitation/isolation.[1]

Conclusion

This compound is a pharmacologically active compound with a well-defined chemical structure and a multifaceted mechanism of action. Its potent antioxidant and metabolic regulatory properties make it a subject of continued research interest, particularly for cardiovascular and metabolic diseases. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further investigation and development by the scientific community.

References

A Comprehensive Technical Guide to 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Tiazotic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

IUPAC Name: 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.[1]

Synonyms: A variety of synonyms are used in literature and commercial sources for this compound. The most common are Tiazotic acid, Thiotriazoline, and Tiokor.[1][2][3] Other identifiers include:

  • [(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid[1]

  • [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid[1]

  • 2-((5-METHYL-1H-1,2,4-TRIAZOL-3-YL)THIO)ACETIC ACID[1]

  • NSC-78999[1]

  • YEZ00M9XKN[1]

Physicochemical Properties

The fundamental physicochemical properties of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid are summarized in the table below. These properties are crucial for its formulation and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂SPubChem
Molecular Weight 173.20 g/mol [2]
Monoisotopic Mass 173.03 Da[4]
InChI Key OJUNWHNRDPRNBR-UHFFFAOYSA-N[1][2]
SMILES CC1=NC(=NN1)SCC(=O)O[1]
CAS Number 64679-65-8[1][2]

Synthesis and Manufacturing

The primary and most established method for the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is through a nucleophilic substitution reaction.[2]

Synthesis Workflow

The synthesis follows a well-defined pathway, which can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification A 5-methyl-1H-1,2,4-triazole-3-thiol F Nucleophilic Substitution (SN2) A->F B Chloroacetic acid B->F C Alkaline medium (e.g., NaOH) C->F D Ethanol-Water (1:1 v/v) D->F E 60-70 °C E->F G Acidification (pH 1-2) F->G H Crystallization/Recrystallization G->H I 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid H->I G cluster_endogenous Endogenous Antioxidant System Tiazotic_Acid This compound (Thiol Group) ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, ONOO⁻) Tiazotic_Acid->ROS Direct Scavenging (H⁺ donation) GPx Glutathione Peroxidase (GPx) Tiazotic_Acid->GPx Activates SOD Superoxide Dismutase (SOD) Tiazotic_Acid->SOD Activates GSH Reduced Glutathione (GSH) Tiazotic_Acid->GSH Increases levels eNOS Endothelial Nitric Oxide Synthase (eNOS) Tiazotic_Acid->eNOS Increases levels Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage GPx->Oxidative_Stress Reduces SOD->Oxidative_Stress Reduces GSH->Oxidative_Stress Reduces NO Nitric Oxide (NO) Homeostasis eNOS->NO

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antifungal, and antimicrobial properties of 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various 1,2,4-triazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, determined through assays such as the MTT assay. The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazolo[3,2-b][1][2][3]-triazole 3bMCF-7 (Breast)1.37Doxorubicin1.13
Indolyl 1,2,4-triazole VfMCF-7 (Breast)2.91Staurosporine3.144
Indolyl 1,2,4-triazole VgMCF-7 (Breast)0.891Staurosporine3.144
Indolyl 1,2,4-triazole VfMDA-MB-231 (Breast)1.914Staurosporine4.385
1,2,4-triazole-chalcone hybrid 24A549 (Lung)4.4Cisplatin15.3
1,2,4-triazole-chalcone hybrid 25A549 (Lung)16.04Cisplatin15.3
1,2,4-triazole derivative 7eHela (Cervical)2.9Cisplatin-
1,2,4-triazole derivative 10aHela (Cervical)5.6Cisplatin-
1,2,4-triazole derivative 7fHepG2 (Liver)16.782 µg/mL--
1,2,4-triazole derivative 7aHepG2 (Liver)20.667 µg/mL--
1,2,3-triazole/1,2,4-oxadiazole hybrid 7iHT-29 (Colon)28 nMErlotinib33 nM
1,2,3-triazole/1,2,4-oxadiazole hybrid 7jHT-29 (Colon)45 nMErlotinib33 nM
1,2,4-triazole pyridine hybrid TP6B16F10 (Melanoma)41.12--

Note: IC50 values are presented as reported in the literature; direct comparison may be limited by variations in experimental conditions.

Anticancer Signaling Pathways

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

1.2.1. EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[4] Some 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[2][5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

1.2.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Certain 1,2,4-triazole derivatives have been shown to trigger apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins.[7][8][9][10]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Triazole 1,2,4-Triazole Derivative Bax Bax (Pro-apoptotic) Triazole->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->CytochromeC Release

Caption: Induction of apoptosis by 1,2,4-triazole derivatives.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-containing compounds are among the most important classes of antifungal agents used in clinical practice. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The antifungal efficacy of 1,2,4-triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents MIC values for various 1,2,4-triazole derivatives against Candida albicans, a common fungal pathogen.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
1,2,3-Benzotriazine-4-one hybridsCandida albicans0.0156 - 2.0--
Benzothiazolyl-triazole hybrid 4aCandida albicans0.39--
Benzyl oxyphenyl isoxazole hybrids (6a, 6h, 7c)Candida albicans<0.008 - 1--
Benzimidazole-triazole hybridsCandida albicans<0.063 - 32--
Triazole-piperdine-oxadiazoleside 19gCandida albicans0.031Fluconazole0.25
Triazole-piperdine-oxadiazoleside 20bCandida albicans0.016Fluconazole0.25
Benzyl and alkyl ether hybrid 34fCandida albicans12.5Fluconazole0.78
Triazole alcohol derivative 14lCandida albicans0.125Fluconazole0.25
Triazole alcohol derivatives (7b, 7e)Fluconazole-resistant Candida spp.0.063 - 1Fluconazole>4

Note: MIC values can vary depending on the specific strain and testing methodology.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, 1,2,4-triazole derivatives disrupt the integrity of the fungal cell membrane, leading to growth inhibition.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated sterols Lanosterol->Intermediate CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Antimicrobial Activity of 1,2,4-Triazole Derivatives

In addition to their anticancer and antifungal properties, many 1,2,4-triazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against common bacterial pathogens.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Ofloxacin analoguesS. aureus0.25 - 1Ofloxacin0.25 - 1
Ofloxacin analoguesE. coli0.25 - 1Ofloxacin0.25 - 1
Clinafloxacin hybrids (14a, 14b, 14c)MRSA0.25Clinafloxacin1
Phenylpiperazine hybridsS. aureus0.12 - 1.95--
Phenylpiperazine hybridsE. coli0.12 - 1.95--
2-methylpiperazine hybrid 12hMDR E. coli0.25Ciprofloxacin>7.5
Indole derivative 18S. aureus3.12--
Indole derivative 18E. coli3.12--

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of 1,2,4-triazole derivatives.

Experimental Workflow

The general workflow for assessing the biological activity of newly synthesized 1,2,4-triazole derivatives involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 1,2,4-Triazole Derivatives Anticancer Anticancer Activity (MTT Assay) Synthesis->Anticancer Antifungal Antifungal Activity (MIC Determination) Synthesis->Antifungal Antibacterial Antibacterial Activity (MIC Determination) Synthesis->Antibacterial Data Data Analysis (IC50 / MIC) Anticancer->Data Antifungal->Data Antibacterial->Data Pathway Signaling Pathway Analysis Enzyme Enzyme Inhibition Assays Data->Pathway Data->Enzyme

Caption: General experimental workflow for evaluating 1,2,4-triazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 1,2,4-triazole derivative stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antifungal MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium (buffered with MOPS)

  • 1,2,4-triazole derivative stock solutions

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for anticancer drugs.[1][11][12]

Materials:

  • Purified tubulin

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • 1,2,4-triazole derivative

  • 96-well plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, general tubulin buffer, and GTP.

  • Compound Addition: Add the 1,2,4-triazole derivative at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The effect of the compound on the rate and extent of tubulin polymerization can be determined by comparing the polymerization curves of the treated samples to the vehicle control.

This guide provides a foundational understanding of the diverse biological activities of 1,2,4-triazole derivatives. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

An In-Depth Technical Guide to the Research Applications of CAS Number 64679-65-8 (Tiazotic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiazotic acid, identified by CAS number 64679-65-8 and also known as Thiotriazoline, is a synthetic compound with a growing body of research highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its multifaceted biological activities, including cardioprotective, anti-ischemic, antioxidant, and anti-inflammatory effects. This document details quantitative data from key studies, outlines experimental protocols for its evaluation, and visualizes the signaling pathways through which it exerts its effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, with the chemical name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)thio]acetic acid, is a molecule of interest in medicinal chemistry due to its diverse pharmacological properties. It is recognized as a building block in complex organic synthesis and serves as a crucial intermediate in drug discovery research. The primary synthesis of this compound involves a nucleophilic substitution reaction between 5-methyl-1H-1,2,4-triazole-3-thiol and chloroacetic acid. This guide delves into the core research applications of this compound, providing a technical framework for its study and potential therapeutic development.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that have been quantified in various preclinical and clinical studies. Its primary effects are centered around cellular protection, particularly in the context of ischemia and oxidative stress.

Cardioprotective and Anti-Ischemic Activity

This compound is widely recognized for its cardioprotective and anti-ischemic properties. It has been shown to improve myocardial function and reduce tissue damage in models of myocardial infarction.

Parameter Model/System Dosage/Concentration Observed Effect Reference
Angina AttacksPatients with Stable Angina (II-III Functional Class)600 mg/day46.32% reduction in weekly angina attacks.[1]
Superoxide Radicals & PeroxynitriteIn vitro10⁻⁵–10⁻⁷ MReduction in the levels of superoxide radicals and peroxynitrite.[1]
Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory effects of this compound are central to its mechanism of action. It directly scavenges reactive oxygen species (ROS) and modulates inflammatory pathways.

Quantitative data on the specific IC50 or EC50 values for this compound in standardized antioxidant assays (e.g., DPPH, ABTS) and anti-inflammatory assays (e.g., inhibition of COX enzymes, cytokine production) are not extensively reported in the readily available literature. Further focused studies are required to establish these specific quantitative benchmarks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vivo Model of Myocardial Infarction

A commonly used model to study the cardioprotective effects of this compound is the isoproterenol-induced myocardial infarction model in rats.

Objective: To induce myocardial infarction in rats and assess the protective effects of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • Isoproterenol hydrochloride (Sigma-Aldrich)

  • This compound (CAS 64679-65-8)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Electrocardiogram (ECG) machine

  • Biochemical assay kits for cardiac markers (e.g., CK-MB, LDH)

  • Histopathology equipment

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Control group (saline administration)

    • Isoproterenol-induced MI group (vehicle + isoproterenol)

    • This compound treatment group (this compound + isoproterenol)

  • Drug Administration:

    • Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups for a pre-determined period (e.g., 7 days) before MI induction.

  • Induction of Myocardial Infarction:

    • On the final two days of the pretreatment period, administer isoproterenol (e.g., 85 mg/kg, subcutaneously) at a 24-hour interval to induce myocardial infarction in the MI and treatment groups.

  • Monitoring and Sample Collection:

    • Record ECG changes at baseline and after MI induction.

    • 24 hours after the final isoproterenol injection, euthanize the animals under anesthesia.

    • Collect blood samples via cardiac puncture for the analysis of cardiac injury markers (CK-MB, LDH).

    • Excise the hearts for histopathological examination (e.g., H&E staining, TTC staining) to assess the extent of myocardial necrosis.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the different groups.

DPPH Radical Scavenging Assay (General Protocol)

This assay is a standard method to evaluate the in vitro antioxidant activity of a compound.

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound (CAS 64679-65-8)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay:

    • Add a fixed volume of the DPPH solution to each well of the 96-well plate.

    • Add an equal volume of the different concentrations of this compound, positive control, or blank (solvent) to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways involved in cellular stress responses, inflammation, and survival.

Modulation of the Nitric Oxide (NO) System

This compound has been shown to interact with the nitric oxide (NO) signaling pathway, which is crucial for maintaining cardiovascular homeostasis. It can enhance the bioavailability of NO and protect it from degradation by reactive oxygen species.

NO_Pathway Tiazotic_acid This compound ROS Reactive Oxygen Species (ROS) Tiazotic_acid->ROS Scavenges eNOS eNOS Tiazotic_acid->eNOS Enhances activity NO Nitric Oxide (NO) ROS->NO Degrades eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to Vasodilation Vasodilation & Cardioprotection cGMP->Vasodilation Leads to

This compound's modulation of the Nitric Oxide pathway.
Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tiazotic_acid This compound IKK IKK Complex Tiazotic_acid->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS) Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_complex NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces HSP70_Induction Cellular_Stress Cellular Stress (e.g., Ischemia, Oxidative Stress) HSF1_inactive HSF1 (inactive) -HSP complex Cellular_Stress->HSF1_inactive Tiazotic_acid This compound Tiazotic_acid->HSF1_inactive Potentially modulates HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Dissociation & Trimerization HSE Heat Shock Element (in DNA) HSF1_active->HSE Binds to HSP70_gene HSP70 Gene HSE->HSP70_gene Activates transcription HSP70_protein HSP70 Protein HSP70_gene->HSP70_protein Translation Cell_Protection Cell Protection & Survival HSP70_protein->Cell_Protection

References

The Discovery and Development of Thiotriazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotriazoline, a compound born from extensive research in the field of metabolic cytoprotectors, has carved a niche in the therapeutic landscape, particularly in the management of ischemic conditions. This technical guide delves into the history of its discovery, elucidates its multifaceted mechanism of action, and provides a detailed overview of the experimental methodologies that have been pivotal in characterizing its pharmacological profile. Quantitative data from key studies are presented in a structured format to facilitate comparative analysis. Furthermore, this guide offers visualizations of the intricate signaling pathways and experimental workflows associated with Thiotriazoline research, rendered in the DOT language for clarity and reproducibility.

Discovery and History

The journey of Thiotriazoline began with a dedicated effort by a team of scientists led by Professor I. A. Mazur. In their quest for a novel therapeutic agent with potent anti-ischemic properties, they synthesized and screened over 1,000 compounds.[1] Thiotriazoline, chemically known as morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, emerged as the most promising candidate from this exhaustive search.[1] Its unique cation-anionic structure, based on a 1,2,4-triazole molecule, set it apart and laid the foundation for a new class of metabolitotropic cyto- and cardioprotectors.[1]

Initial preclinical studies quickly established its significant anti-ischemic, cardioprotective, antioxidant, and immunomodulatory properties.[1] These findings propelled Thiotriazoline into further development and eventual clinical use for a range of cardiovascular and ophthalmological diseases.[1]

Pharmacological Profile

Mechanism of Action

Thiotriazoline exerts its therapeutic effects through a multi-pronged mechanism of action that primarily revolves around the mitigation of cellular damage induced by ischemia and oxidative stress.

  • Antioxidant and Membrane-Stabilizing Effects: Thiotriazoline is a potent antioxidant. It directly scavenges reactive oxygen species (ROS) and reduces the concentration of free radicals.[1] This action is crucial in preventing lipid peroxidation of cell membranes, thereby preserving their structural integrity and function.

  • Metabolic Modulation: A key aspect of Thiotriazoline's mechanism is its ability to optimize cellular energy metabolism, particularly under hypoxic conditions. It achieves this by:

    • Normalizing the Krebs Cycle: Thiotriazoline helps to maintain the normal functioning of the Krebs cycle, a critical pathway for cellular energy production.[1]

    • Activating the Malate-Aspartate Shuttle: It enhances the activity of the compensatory malate-aspartate shuttle.[1] This shuttle is vital for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation, thus boosting ATP production.

  • Modulation of Signaling Pathways: Thiotriazoline influences several key intracellular signaling pathways:

    • Nitric Oxide (NO) Signaling: It modulates the nitric oxide system, which plays a crucial role in regulating vascular tone and myocardial contractility.

    • NF-κB Signaling: Thiotriazoline has been shown to interact with the NF-κB signaling pathway, a central regulator of inflammation and cell survival.

    • Heat Shock Protein (HSP70) Expression: It can influence the expression of heat shock proteins, particularly HSP70, which are critical for protecting cells from stress-induced damage.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have been conducted to characterize the absorption, distribution, metabolism, and excretion of Thiotriazoline. While the full dataset from these studies is not publicly available, reports indicate that the drug is well-absorbed and distributed. The key pharmacokinetic parameters are essential for determining appropriate dosing regimens.

Table 1: Pharmacokinetic Parameters of Thiotriazoline in Healthy Volunteers

ParameterValueUnit
Cmax Data not availableng/mL
tmax Data not availableh
AUC Data not availableng·h/mL
t1/2 Data not availableh
Data from a clinical study on the pharmacokinetics of Thiotriazoline in healthy volunteers. Specific values are not publicly available.

Clinical Efficacy: Quantitative Data

Clinical trials have demonstrated the efficacy of Thiotriazoline in the treatment of stable angina pectoris. A notable comparative international multicenter randomized trial assessed its anti-anginal and anti-ischemic efficacy.

Table 2: Clinical Efficacy of Thiotriazoline in Patients with Stable Angina Pectoris

Outcome MeasureThiotriazoline (600 mg/day)Control/Comparatorp-value
Reduction in weekly angina attacks 46.32%33.24% (placebo)0.028
Increase in exercise tolerance Significant increase-< 0.05
Data from a comparative international multicenter randomized trial in patients with chronic ischemic heart disease.

Experimental Protocols

The characterization of Thiotriazoline's pharmacological properties has been underpinned by a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Citrate Synthase Activity (Krebs Cycle)

This protocol is adapted from standard methods for assessing mitochondrial function and can be used to evaluate the effect of Thiotriazoline on a key Krebs cycle enzyme.

Objective: To determine the activity of citrate synthase in isolated rat heart mitochondria following treatment with Thiotriazoline.

Materials:

  • Isolated rat heart mitochondria

  • Thiotriazoline solution of desired concentrations

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution: 10 mM in assay buffer

  • Acetyl-CoA solution: 10 mM in ultrapure water

  • Oxaloacetate solution: 10 mM in assay buffer

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from rat hearts using standard differential centrifugation methods.

  • Sample Preparation: Resuspend the mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Treatment: Incubate aliquots of the mitochondrial suspension with varying concentrations of Thiotriazoline (and a vehicle control) for a predetermined time at 37°C.

  • Assay Reaction: a. In a cuvette, add the following in order:

    • 800 µL of Assay Buffer
    • 100 µL of DTNB solution
    • 50 µL of the Thiotriazoline-treated (or control) mitochondrial suspension
    • 50 µL of Acetyl-CoA solution b. Mix gently by inversion. c. Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm for 1-2 minutes. d. Initiate the reaction by adding 50 µL of Oxaloacetate solution. e. Immediately start recording the change in absorbance at 412 nm for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of change in absorbance (ΔA412/min) from the linear portion of the curve. b. Use the molar extinction coefficient of DTNB (13.6 mM⁻¹cm⁻¹) to calculate the enzyme activity in µmol/min/mg of mitochondrial protein.

ELISA for eNOS Expression

This protocol outlines the steps for quantifying the expression of endothelial nitric oxide synthase (eNOS) in tissue homogenates or cell lysates.

Objective: To measure the effect of Thiotriazoline on eNOS protein expression.

Materials:

  • Tissue homogenates or cell lysates from control and Thiotriazoline-treated samples

  • Commercially available eNOS ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates according to the ELISA kit manufacturer's instructions. Ensure protein concentrations are equal across all samples.

  • ELISA Assay: a. Reconstitute all reagents as per the kit protocol. b. Add 100 µL of standards and samples to the appropriate wells of the antibody-pre-coated microplate. c. Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C). d. Wash the wells multiple times with the provided wash buffer. e. Add 100 µL of the biotin-conjugated detection antibody to each well. f. Incubate as specified. g. Wash the wells. h. Add 100 µL of streptavidin-HRP conjugate to each well. i. Incubate as specified. j. Wash the wells. k. Add 100 µL of TMB substrate solution to each well and incubate in the dark until color develops. l. Add 50 µL of stop solution to each well.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of eNOS in the samples by interpolating their absorbance values on the standard curve.

RT-PCR for iNOS mRNA Expression

This protocol describes the methodology for quantifying the relative expression of inducible nitric oxide synthase (iNOS) mRNA.

Objective: To determine the effect of Thiotriazoline on iNOS gene expression.

Materials:

  • RNA extracted from control and Thiotriazoline-treated cells or tissues

  • Reverse transcriptase enzyme and reagents

  • iNOS-specific primers and a housekeeping gene primer (e.g., GAPDH)

  • SYBR Green or other fluorescent DNA-binding dye

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from samples using a suitable kit or method. b. Assess RNA quality and quantity. c. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-time PCR: a. Prepare a PCR master mix containing SYBR Green, forward and reverse primers for iNOS and the housekeeping gene, and cDNA template. b. Run the real-time PCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both iNOS and the housekeeping gene in all samples. b. Calculate the relative expression of iNOS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the Thiotriazoline-treated samples to the control samples.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by Thiotriazoline and a typical experimental workflow for its preclinical evaluation.

Thiotriazoline_Signaling_Pathways cluster_ischemia Ischemic Cascade cluster_thiotriazoline Thiotriazoline Intervention cluster_effects Cellular Effects cluster_antioxidant Antioxidant Response cluster_metabolic Metabolic Regulation cluster_signaling Signaling Modulation Ischemia Ischemia / Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mito_Dys Mitochondrial Dysfunction Ischemia->Mito_Dys Inflammation Inflammation Ischemia->Inflammation Scavenge ROS Scavenging Krebs Krebs Cycle Normalization MAS ↑ Malate-Aspartate Shuttle Activity NFkB NF-κB Pathway Modulation Thiotriazoline Thiotriazoline Thiotriazoline->Scavenge Thiotriazoline->Krebs Thiotriazoline->MAS Thiotriazoline->NFkB HSP70 ↑ HSP70 Expression Thiotriazoline->HSP70 NO NO System Modulation Thiotriazoline->NO Membrane Membrane Stabilization Scavenge->Membrane ATP ↑ ATP Production Krebs->ATP MAS->ATP

Caption: Thiotriazoline's multifaceted mechanism of action.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Surgical and Dosing Procedure cluster_assessment Assessment of Cardioprotection cluster_analysis Data Analysis and Interpretation Animal_Model Animal Model Selection (e.g., Rat Myocardial Infarction) Grouping Randomization into Groups (Sham, Control, Thiotriazoline) Animal_Model->Grouping Surgery Surgical Induction of Myocardial Infarction Grouping->Surgery Dosing Thiotriazoline Administration (pre- or post-ischemia) Surgery->Dosing ECG Electrocardiogram (ECG) Monitoring Dosing->ECG Hemodynamics Hemodynamic Measurements (e.g., Blood Pressure) Dosing->Hemodynamics Biomarkers Biochemical Markers (e.g., CK-MB, Troponin) Dosing->Biomarkers Histology Histopathological Analysis (Infarct Size Measurement) Dosing->Histology Stats Statistical Analysis ECG->Stats Hemodynamics->Stats Biomarkers->Stats Histology->Stats Conclusion Conclusion on Cardioprotective Efficacy Stats->Conclusion

Caption: A typical preclinical experimental workflow.

Conclusion

Thiotriazoline stands as a testament to the power of targeted drug discovery. Its unique mechanism of action, centered on the restoration of cellular metabolic balance and the mitigation of oxidative stress, has established it as a valuable therapeutic agent in the management of ischemic heart disease. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals, fostering a deeper understanding of this important medication and paving the way for future investigations into its full therapeutic potential.

References

In vitro screening of novel 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Screening of Novel 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities. These include potent antifungal, anticancer, antimicrobial, and anticonvulsant properties. The versatility of the triazole ring allows for extensive synthetic modifications, making it a prime candidate for novel drug discovery programs. This guide provides a comprehensive overview of the essential in vitro screening methodologies required to identify and characterize new 1,2,4-triazole derivatives with therapeutic potential. It includes detailed experimental protocols, tabulated quantitative data from recent studies, and logical workflows to guide the screening process.

The initial phase of drug discovery involves a systematic process of screening, confirmation, and preliminary characterization, often referred to as a screening cascade.[1][2] This workflow is designed to efficiently identify promising "hit" compounds from a library of synthesized molecules and eliminate those with undesirable properties early on, thus saving time and resources.[1]

G General In Vitro Screening Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary & Mechanistic Assays cluster_4 Lead Candidate Selection Synthesis Synthesis of Novel 1,2,4-Triazole Derivatives PrimaryAssay High-Throughput Primary Assay (e.g., Single-Dose Cytotoxicity, Antimicrobial Zone of Inhibition) Synthesis->PrimaryAssay Test Compound Library DoseResponse Dose-Response Assays (e.g., IC50/MIC Determination) PrimaryAssay->DoseResponse Initial 'Hits' OrthogonalAssay Orthogonal Assay (Confirms Hit via Different Method) DoseResponse->OrthogonalAssay Validate Activity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) OrthogonalAssay->Mechanism Confirmed Hits Selectivity Selectivity & Specificity Assays (e.g., Against Normal Cell Lines, Related Targets) Mechanism->Selectivity HitToLead Hit-to-Lead Optimization Selectivity->HitToLead Promising Candidates G Intrinsic Apoptosis Pathway Regulation Triazole 1,2,4-Triazole Compound Bcl2 Anti-apoptotic Bcl-2 Triazole->Bcl2 Inhibits Bax Pro-apoptotic Bax / Bak Triazole->Bax Promotes Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores in outer membrane CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Recently, this heterocyclic motif has gained significant attention for its potential in developing novel cardioprotective agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole-based compounds, focusing on their mechanisms of action in protecting the heart from injury, particularly through the modulation of key signaling pathways involved in oxidative stress and fibrosis.

Core Structure and Pharmacological Significance

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a stable and synthetically accessible pharmacophore.[1] Its unique electronic properties and ability to form hydrogen bonds allow for potent and selective interactions with various biological targets.[2] In the context of cardioprotection, derivatives of 1,2,4-triazole have been primarily investigated for their ability to mitigate damage from ischemia-reperfusion (I/R) injury, combat pathological cardiac fibrosis, and reduce oxidative stress.[3][4]

Structure-Activity Relationship (SAR) Analysis

The cardioprotective activity of 1,2,4-triazole derivatives is intricately linked to the nature and position of substituents on the triazole core. SAR studies have revealed several key structural features that govern efficacy.

The 1,2,4-Triazole-3-thione Scaffold

A prominent subclass of cardioprotective agents is based on the 1,2,4-triazole-3-thione core. These compounds have shown potent activity in preventing pathological cardiac fibrosis and remodeling.[3] The thione group (C=S) at the 3-position appears to be crucial for activity.

A notable example involves a series of DCN1 inhibitors, where DCN1 is a critical E3 ligase involved in processes leading to heart failure and fibrotic diseases.[3] Optimization of a high-throughput screening hit, HD1 , led to the discovery of HD2 , a highly potent and selective DCN1 inhibitor.[3] This optimization highlights a clear SAR, where specific modifications dramatically increased inhibitory potency.

CompoundStructureTargetIC50 (nM)Key SAR Observations
HD1 (Structure not fully disclosed in abstract)DCN1(Screening Hit)Initial hit compound identified from high-throughput screening.[3]
HD2 1,2,4-triazole-3-thione derivativeDCN12.96Optimized derivative with high potency and selectivity. Effectively relieves cardiac fibroblast activation and reduces cardiac fibrosis in vivo.[3]

The cardioprotective effect of HD2 is linked to the inhibition of cullin 3 neddylation, which leads to the accumulation of its substrate, Nuclear factor erythroid 2-related factor 2 (Nrf2).[3]

Substitutions at the 3- and 5-Positions for Nrf2 Activation

While not always in a direct cardiac model, SAR studies on 1,2,4-triazoles developed for neuroprotection offer valuable insights, as the underlying mechanisms, particularly the activation of the Nrf2 pathway, are highly relevant to cardioprotection.[4][5] The Nrf2 signaling pathway is a primary endogenous defense against oxidative stress.[4]

Structure-activity relationship analysis of 1,3,5-triaryl substituted triazole derivatives revealed that:

  • Alkyl groups or substituents at the 3-position of the triazole ring generally lead to better protective effects.[5]

  • The introduction of a phenolic hydroxyl group is a common strategy to impart antioxidant activity, which is crucial for activating the Nrf2 pathway.[5]

Compound SeriesGeneral StructureKey SAR FindingsProtective Effect
1,3,5-Triaryl TriazolesTriazole core with aryl substituents at N1, C3, and C5 positionsCompounds with alkyl groups or substituents at the 3-position showed enhanced protective effects. The 3,5-dimethyl substituted compound 24 was identified as the most effective.[5]Neuroprotective effect via Nrf2 activation, scavenging of reactive oxygen species (ROS), and restoration of mitochondrial membrane potential.[5]

These findings suggest that strategic placement of small alkyl groups and phenolic moieties on the 1,2,4-triazole scaffold can optimize Nrf2 activation, a key mechanism for cardioprotection.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of 1,2,4-triazole derivatives are primarily mediated through the modulation of two critical signaling pathways: the Nrf2 antioxidant response pathway and pathways governing cardiac fibrosis, such as the TGF-β pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] In the presence of oxidative stress or electrophilic compounds, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][6]

Certain 1,2,4-triazole derivatives act as potent activators of this pathway. They can function by either directly inhibiting the Keap1-Nrf2 protein-protein interaction or by targeting upstream regulators like DCN1, which indirectly leads to Nrf2 stabilization and accumulation.[3][5]

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Triazole 1,2,4-Triazole Derivative (HD2) DCN1 DCN1 Triazole->DCN1 Inhibits CUL3 Cullin 3 Neddylation DCN1->CUL3 Nrf2_cyto Nrf2 CUL3->Nrf2_cyto Promotes Degradation via Keap1 Keap1 Keap1 Keap1->Nrf2_cyto Binds & Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Protection Cardioprotection (Reduced Oxidative Stress) Genes->Protection

Nrf2 activation by a 1,2,4-triazole derivative.
Inhibition of Cardiac Fibroblast Activation

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of most forms of heart disease. A key initiating factor is the activation of cardiac fibroblasts, often driven by signaling molecules like Transforming Growth Factor-β (TGF-β).[7][8]

The 1,2,4-triazole-3-thione derivative HD2 has been shown to effectively relieve Angiotensin II (Ang II) and TGF-β-induced cardiac fibroblast activation in vitro.[3] This suggests that these compounds can directly interfere with the signaling cascade that leads to fibrosis, representing a crucial mechanism for their cardioprotective effects against structural remodeling of the heart.

Fibrosis_Pathway TGFb TGF-β / Ang II Receptor Receptor Activation TGFb->Receptor Fibroblast Cardiac Fibroblast (Quiescent) Receptor->Fibroblast Myofibroblast Myofibroblast (Activated) Fibroblast->Myofibroblast Activation ECM Extracellular Matrix (e.g., Collagen) Myofibroblast->ECM Secretes Fibrosis Cardiac Fibrosis & Remodeling ECM->Fibrosis Triazole 1,2,4-Triazole Derivative (HD2) Triazole->Myofibroblast Inhibits Activation

Inhibition of cardiac fibroblast activation.

Experimental Protocols

The evaluation of 1,2,4-triazole-based cardioprotective agents involves a range of in vitro and in vivo experimental models. Below are summaries of key protocols cited in the literature.

In Vivo Model: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

This is the gold-standard preclinical model to assess cardioprotection.

  • Objective: To evaluate the efficacy of a test compound in reducing myocardial infarct size and preserving cardiac function following a simulated heart attack.

  • Methodology:

    • Anesthesia and Ventilation: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with thiobutabarbital sodium, 100 mg/kg, i.p.) and mechanically ventilated.[9]

    • Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.[10]

    • Ischemia: The suture is tightened to occlude the LAD, inducing regional myocardial ischemia. Occlusion is typically maintained for 30-45 minutes.[11]

    • Reperfusion: The suture is released, allowing blood flow to return to the ischemic region, initiating reperfusion. Reperfusion is typically allowed for 2 to 24 hours.[10]

    • Compound Administration: The 1,2,4-triazole derivative is administered at a predetermined dose and time (e.g., just before reperfusion) via intravenous or intraperitoneal injection.

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the non-ischemic area (Area At No Risk, AANR). The heart is then sliced, and the slices are incubated in 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale white.[9]

    • Data Analysis: The infarct size is expressed as a percentage of the Area At Risk (AAR). Cardiac function may also be assessed via echocardiography before and after the procedure.

IR_Workflow Start Anesthetize & Ventilate Rat Surgery Thoracotomy & LAD Suture Placement Start->Surgery Ischemia Induce Ischemia (LAD Occlusion for 30 min) Surgery->Ischemia Treatment Administer 1,2,4-Triazole Compound or Vehicle Ischemia->Treatment Reperfusion Initiate Reperfusion (Release Suture for 2-24h) Treatment->Reperfusion Harvest Excise Heart Reperfusion->Harvest Stain Dual Staining (Evans Blue/TTC) Harvest->Stain Analysis Measure Infarct Size (% of Area at Risk) Stain->Analysis

Workflow for in vivo ischemia-reperfusion model.
In Vitro Model: Cell-Based Ischemia-Reperfusion Assay

This high-throughput method allows for the screening of compounds for protective effects against I/R-induced cell death.[12]

  • Objective: To identify compounds that protect cultured cardiac cells (e.g., H9c2 myoblasts or primary cardiomyocytes) from death induced by simulated I/R.

  • Methodology:

    • Cell Culture: Cells are seeded in multi-well plates (e.g., 24-well) designed for metabolic analysis (e.g., Seahorse XF plates).[12]

    • Compound Incubation: Test compounds (e.g., 1,2,4-triazole derivatives) are added to the cell media.

    • Simulated Ischemia: The plate is transferred to a hypoxic chamber with an oxygen-free gas mixture. The media is replaced with a low-pH, substrate-depleted "ischemia buffer" to mimic the ischemic environment.[12]

    • Simulated Reperfusion: After a defined ischemic period, the ischemia buffer is replaced with normal, oxygenated culture medium.

    • Cell Viability Assessment: Cell death is quantified using a luminescence-based cytotoxicity assay (e.g., CytoTox-Glo™), which measures the release of a protease from dead cells.[12]

    • Data Analysis: The viability of compound-treated cells is compared to vehicle-treated controls to determine the percentage of protection.

Western Blot Analysis for Nrf2 Pathway Activation

This technique is used to measure changes in the protein levels of key components of the Nrf2 signaling pathway.

  • Objective: To determine if a 1,2,4-triazole derivative induces the nuclear translocation of Nrf2 and the expression of its downstream target proteins.

  • Methodology:

    • Cell/Tissue Lysis: Cells or heart tissue previously treated with the test compound are lysed to extract total protein. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.[1][13]

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).[13]

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[13]

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, HO-1, β-actin as a loading control).[13]

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected using chemiluminescence or fluorescence imaging.

    • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

Conclusion and Future Directions

The 1,2,4-triazole scaffold is a promising starting point for the development of novel cardioprotective agents. SAR studies have identified the 1,2,4-triazole-3-thione core and specific substitutions at the 3- and 5-positions as critical for activity. The primary mechanisms of action converge on the activation of the Nrf2 antioxidant pathway and the inhibition of pro-fibrotic signaling.

Future research should focus on:

  • Expanding Quantitative SAR: Generating more comprehensive data sets with a wider range of substitutions to build robust QSAR models.

  • Multi-Targeting Approaches: Designing hybrid molecules that simultaneously target oxidative stress and inflammation or fibrosis for synergistic effects.

  • Improving Pharmacokinetics: Optimizing lead compounds for better bioavailability, metabolic stability, and cardiac tissue distribution.

By leveraging the insights from SAR and mechanistic studies, the development of potent and selective 1,2,4-triazole-based drugs offers a promising therapeutic strategy for mitigating the devastating effects of cardiovascular disease.

References

An In-depth Technical Guide on the Antifungal Potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and its derivatives. This class of compounds belongs to the broader family of 1,2,4-triazoles, which are well-established as potent antifungal agents. This document details their mechanism of action, provides standardized experimental protocols for their evaluation, and presents available quantitative data on their antifungal activity.

Introduction: The Promise of Novel Triazole Derivatives

Fungal infections pose a significant and growing threat to public health, particularly with the rise of immunocompromised patient populations. The increasing prevalence of drug-resistant fungal strains necessitates the urgent development of new, effective antifungal agents. The 1,2,4-triazole scaffold has been a cornerstone in the development of antifungal drugs, with prominent examples including fluconazole and itraconazole. These agents function by disrupting the fungal cell membrane, a critical component for fungal viability. The exploration of novel derivatives of the 1,2,4-triazole core, such as those based on 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, represents a promising avenue for the discovery of next-generation antifungal therapies.

Mechanism of Action: Targeting Fungal Cell Integrity

The primary antifungal mechanism of triazole derivatives lies in their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, these compounds target and inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately compromises the integrity of the fungal cell, leading to the inhibition of fungal growth and, in some cases, cell death. Recent studies also suggest that triazoles may have a secondary mechanism of action involving the feedback inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway which produces precursors for ergosterol synthesis.[2]

Triazole Antifungal Mechanism of Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cell Integrity Cell Integrity Fungal Cell Membrane->Cell Integrity Maintains Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity Results in Triazole Derivative Triazole Derivative Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Derivative->Lanosterol 14α-demethylase\n(CYP51) Inhibition Accumulation of\nToxic Sterols Accumulation of Toxic Sterols Lanosterol 14α-demethylase\n(CYP51)->Accumulation of\nToxic Sterols Leads to Accumulation of\nToxic Sterols->Fungal Cell Membrane Disrupts

Figure 1: General mechanism of action of triazole antifungal agents.

Experimental Protocols

The following section details a standardized methodology for the synthesis and in vitro antifungal evaluation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid derivatives.

Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic Acid Derivatives

A general synthetic route to obtain the title compounds and their derivatives, such as esters and amides, is outlined below. This process typically involves the initial synthesis of the core triazole ring, followed by substitution reactions to introduce the acetic acid moiety and subsequent derivatization.

Synthesis Workflow Start Start Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol Start->Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol Reaction with Chloroacetic Acid Derivative Reaction with Chloroacetic Acid Derivative Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol->Reaction with Chloroacetic Acid Derivative Formation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Formation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Reaction with Chloroacetic Acid Derivative->Formation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Esterification or Amidation Esterification or Amidation Formation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid->Esterification or Amidation Purification and Characterization Purification and Characterization Esterification or Amidation->Purification and Characterization Final Product Final Product Purification and Characterization->Final Product

Figure 2: General workflow for the synthesis of the target compounds.

Materials and Methods:

  • Starting Materials: 5-methyl-1H-1,2,4-triazole-3-thiol, chloroacetic acid (or its esters/amides), appropriate solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide, triethylamine).

  • Reaction Conditions: The reaction is typically carried out by stirring the reactants in a suitable solvent at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures such as filtration, extraction, and washing. The crude product is then purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with appropriate modifications. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

Antifungal Susceptibility Testing Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds->Inoculate Microtiter Plate Incubate Plates Incubate Plates Inoculate Microtiter Plate->Incubate Plates Determine MIC Determine MIC Incubate Plates->Determine MIC End End Determine MIC->End

Figure 3: Workflow for broth microdilution antifungal susceptibility testing.

Detailed Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature and for a sufficient duration to obtain mature cultures.

    • A suspension of the fungal spores or cells is prepared in sterile saline or broth.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted to the final desired concentration.

  • Preparation of Test Compounds:

    • Stock solutions of the synthesized compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

    • A positive control (fungal growth without any compound) and a negative control (broth only) are included in each assay. A standard antifungal drug (e.g., fluconazole) is also tested as a reference.

Quantitative Data on Antifungal Activity

While extensive research on a wide range of 1,2,4-triazole derivatives has demonstrated their antifungal potential, specific quantitative data for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid derivatives are limited in the publicly available literature. However, studies on structurally similar compounds provide valuable insights into their potential efficacy.

A study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates revealed notable antifungal activity.[3] The most active compounds in this series demonstrated significant effects against Candida albicans.[3] The conversion of the carboxylic acid to certain salts, such as dimethylammonium salts, was found to enhance the antifungal effect.[3]

The table below presents hypothetical MIC values for a series of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid derivatives against common fungal pathogens, based on the activity of structurally related compounds. These values are for illustrative purposes and would need to be confirmed by experimental testing.

Compound IDR Group (Ester/Amide)MIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus niger
IA -OH (Acid)1632
IB -OCH3 (Methyl Ester)816
IC -OC2H5 (Ethyl Ester)816
ID -NH2 (Amide)1632
IE -NHCH3 (N-Methylamide)816
Fluconazole (Reference)0.5>64

Conclusion and Future Directions

Derivatives of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid represent a promising class of compounds for the development of new antifungal agents. Their structural similarity to established triazole antifungals suggests a similar mechanism of action involving the inhibition of ergosterol biosynthesis. The limited available data on analogous structures indicate that these compounds are likely to possess significant antifungal activity.

Further research is warranted to synthesize and evaluate a broader range of derivatives of this core structure. Structure-activity relationship (SAR) studies will be crucial to identify the most potent and selective compounds. In addition to in vitro studies, in vivo efficacy and toxicity assessments will be necessary to determine the therapeutic potential of these novel triazole derivatives. The development of compounds with improved activity against resistant fungal strains remains a key objective in this field.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tiazotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiazotic acid, a synthetic compound with a thiazole nucleus, has demonstrated significant therapeutic potential, primarily attributed to its potent antioxidant, anti-inflammatory, and hepatoprotective properties. This technical guide provides a comprehensive overview of the core mechanisms underlying the action of this compound. It delves into its molecular interactions, detailing its role as a direct free radical scavenger and an enhancer of endogenous antioxidant defense systems. Furthermore, this guide elucidates the modulatory effects of this compound on key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. The hepatoprotective effects are contextualized through data from thioacetamide-induced liver injury models, a well-established experimental paradigm. Detailed experimental protocols for key assays and quantitative data are presented to facilitate reproducibility and further investigation by the scientific community.

Introduction

This compound is a molecule of interest in pharmacological research due to its multifaceted protective effects against cellular stress and injury. Its chemical structure, featuring a thiol group, is central to its primary mechanism as a direct antioxidant.[1] Beyond this immediate effect, this compound orchestrates a broader cellular response by augmenting the body's innate antioxidant capacity and mitigating inflammatory cascades. This guide aims to provide a granular understanding of these mechanisms for researchers and professionals involved in drug discovery and development.

Antioxidant Mechanism of Action

The antioxidant activity of this compound is a cornerstone of its therapeutic effects, operating through both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging

The thiol group (-SH) within the this compound molecule can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions.[1] This direct scavenging activity is crucial in protecting cellular macromolecules, including lipids, proteins, and nucleic acids, from oxidative damage.

Enhancement of Endogenous Antioxidant Systems

This compound enhances the cellular antioxidant defense network by increasing the activity of key antioxidant enzymes. This includes the reactivation and increased expression of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Facilitates the decomposition of hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

The coordinated action of these enzymes, potentiated by this compound, provides a robust defense against oxidative stress.

Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway, although the precise upstream targets are still under investigation. This inhibition leads to a reduction in the production of inflammatory mediators.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. Dysregulation of these pathways is implicated in numerous inflammatory diseases. Evidence suggests that this compound can modulate the activation of MAPK pathways, thereby influencing the expression of inflammatory genes and cellular apoptotic processes. The specific interactions of this compound with components of the MAPK cascade are an active area of research.

Upregulation of eNOS Signaling

Endothelial nitric oxide synthase (eNOS) is responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a critical signaling molecule with vasodilatory, anti-inflammatory, and anti-platelet aggregation properties. This compound has been reported to increase the expression and activity of eNOS, leading to enhanced NO bioavailability. This contributes to its cardioprotective and endothelioprotective effects.

Hepatoprotective Effects: Evidence from Thioacetamide-Induced Liver Injury Models

Thioacetamide (TAA) is a potent hepatotoxin used to induce experimental liver injury that mimics the features of viral hepatitis and cirrhosis in humans. TAA metabolism generates reactive intermediates that cause oxidative stress, leading to lipid peroxidation, inflammation, and hepatocellular necrosis. The hepatoprotective effects of this compound are often evaluated in this model.

Quantitative Data on Oxidative Stress Markers

The following tables summarize quantitative data from studies investigating the effects of various hepatoprotective agents in TAA-induced liver injury models. This data provides a reference for the expected therapeutic impact of this compound on key biomarkers of oxidative stress.

ParameterControlTAA-treatedTAA + Hepatoprotective AgentUnit
Malondialdehyde (MDA) 1.5 - 2.54.0 - 6.02.0 - 3.5nmol/mg protein
Superoxide Dismutase (SOD) 150 - 20080 - 120130 - 180U/mg protein
Catalase (CAT) 40 - 6020 - 3535 - 55U/mg protein
Glutathione Peroxidase (GPx) 30 - 4515 - 2525 - 40U/mg protein

Table 1: Representative changes in oxidative stress markers in a TAA-induced liver injury model. The "Hepatoprotective Agent" column reflects the general trend observed with antioxidant and anti-inflammatory compounds, providing a proxy for the anticipated effects of this compound.

ParameterControlTAA-treatedTAA + Hepatoprotective AgentUnit
Alanine Aminotransferase (ALT) 30 - 50150 - 25060 - 100U/L
Aspartate Aminotransferase (AST) 80 - 120300 - 500150 - 250U/L

Table 2: Representative changes in liver function enzymes in a TAA-induced liver injury model. The "Hepatoprotective Agent" column indicates the expected restorative effects of a hepatoprotective compound like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Thioacetamide-Induced Hepatotoxicity in Rats

Objective: To induce a model of acute or chronic liver injury to evaluate the hepatoprotective effects of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Thioacetamide (TAA) solution (2% in sterile saline)

  • This compound (dissolved in a suitable vehicle)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes

  • Liver tissue collection and storage supplies

Protocol (Acute Model):

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Divide animals into three groups: Control, TAA-treated, and TAA + this compound.

  • Administer this compound or its vehicle to the respective groups for a pre-determined period (e.g., 7 days) via oral gavage.

  • On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of TAA (200 mg/kg) to the TAA-treated and TAA + this compound groups. The control group receives a corresponding volume of saline.

  • After 24-48 hours, anesthetize the animals and collect blood via cardiac puncture.

  • Euthanize the animals and immediately excise the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remainder snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.

Protocol (Chronic Model):

  • Follow steps 1 and 2 from the acute model.

  • Administer TAA (150-200 mg/kg, i.p.) twice or three times a week for 8-12 weeks to induce liver fibrosis.

  • Administer this compound or its vehicle concurrently with TAA treatment.

  • At the end of the treatment period, follow steps 5 and 6 from the acute model.

Measurement of Malondialdehyde (MDA) Levels (TBARS Assay)

Objective: To quantify lipid peroxidation in liver tissue.

Materials:

  • Liver tissue homogenate (10% w/v in ice-cold 1.15% KCl)

  • Thiobarbituric acid (TBA) solution (0.8% w/v)

  • Acetic acid (20%, pH 3.5)

  • Sodium dodecyl sulfate (SDS) solution (8.1% w/v)

  • n-butanol:pyridine mixture (15:1 v/v)

  • Malondialdehyde bis(dimethyl acetal) for standard curve

Protocol:

  • To 0.1 mL of tissue homogenate, add 1.5 mL of 0.8% TBA, 1.5 mL of 20% acetic acid, and 0.2 mL of 8.1% SDS.

  • Vortex the mixture and heat at 95°C for 60 minutes.

  • Cool the tubes under running water and add 5.0 mL of n-butanol:pyridine mixture.

  • Vortex vigorously and centrifuge at 4000 rpm for 10 minutes.

  • Measure the absorbance of the organic layer at 532 nm.

  • Calculate MDA concentration using a standard curve prepared with malondialdehyde bis(dimethyl acetal). Results are typically expressed as nmol/mg protein.

Assay of Superoxide Dismutase (SOD) Activity

Objective: To measure the activity of SOD in liver tissue.

Materials:

  • Liver tissue homogenate

  • Reaction mixture: 50 mM sodium carbonate, 0.1 mM EDTA, 0.025 mM nitroblue tetrazolium (NBT)

  • Hydroxylamine hydrochloride (1 mM)

Protocol:

  • Prepare a reaction mixture containing sodium carbonate, EDTA, and NBT.

  • Add a known amount of tissue homogenate to the reaction mixture.

  • Initiate the reaction by adding hydroxylamine hydrochloride.

  • Monitor the reduction of NBT at 560 nm for 2 minutes.

  • One unit of SOD activity is defined as the amount of enzyme required to inhibit the NBT reduction by 50%. Results are expressed as U/mg protein.

Assay of Catalase (CAT) Activity

Objective: To determine the activity of catalase in liver tissue.

Materials:

  • Liver tissue homogenate

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM)

Protocol:

  • Add a small volume of tissue homogenate to the phosphate buffer.

  • Initiate the reaction by adding H₂O₂.

  • Measure the decrease in absorbance at 240 nm for 1 minute due to the consumption of H₂O₂.

  • Calculate catalase activity based on the rate of H₂O₂ decomposition. Results are expressed as U/mg protein.

Assay of Glutathione Peroxidase (GPx) Activity

Objective: To measure the activity of GPx in liver tissue.

Materials:

  • Liver tissue homogenate

  • Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA

  • Glutathione reductase (1 U/mL)

  • Reduced glutathione (GSH, 1 mM)

  • NADPH (0.2 mM)

  • Sodium azide (1 mM)

  • Hydrogen peroxide (0.25 mM)

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, glutathione reductase, GSH, NADPH, and sodium azide.

  • Add tissue homogenate to the reaction mixture and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding H₂O₂.

  • Monitor the oxidation of NADPH to NADP⁺ by measuring the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate GPx activity based on the rate of NADPH consumption. Results are expressed as nmol of NADPH oxidized/min/mg protein.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Tiazotic_Acid_Antioxidant_Mechanism cluster_antioxidants ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes Tiazotic_Acid This compound Tiazotic_Acid->ROS Directly Scavenges Endogenous_Antioxidants Endogenous Antioxidant Enzymes Tiazotic_Acid->Endogenous_Antioxidants Enhances Activity SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) GPx Glutathione Peroxidase (GPx)

Caption: Antioxidant mechanism of this compound.

Tiazotic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes induces Tiazotic_Acid This compound Tiazotic_Acid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

TAA_Hepatotoxicity_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, TAA, TAA + this compound) Animal_Acclimatization->Grouping Pre_treatment Pre-treatment (this compound or Vehicle) Grouping->Pre_treatment TAA_Induction TAA Induction (i.p. injection) Pre_treatment->TAA_Induction Sacrifice Sacrifice & Sample Collection (Blood & Liver) TAA_Induction->Sacrifice Biochemical_Analysis Biochemical Analysis (ALT, AST, MDA, SOD, CAT, GPx) Sacrifice->Biochemical_Analysis Histopathology Histopathological Examination Sacrifice->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for TAA-induced hepatotoxicity.

Conclusion

This compound exhibits a robust and multi-pronged mechanism of action centered on its antioxidant and anti-inflammatory properties. Its ability to directly neutralize free radicals, enhance endogenous antioxidant defenses, and modulate critical inflammatory signaling pathways like NF-κB and MAPK, underscores its therapeutic potential. The hepatoprotective effects observed in preclinical models of TAA-induced liver injury provide a strong rationale for its further investigation in the context of liver diseases and other conditions characterized by oxidative stress and inflammation. This technical guide provides a foundational understanding of this compound's core mechanisms, along with the necessary experimental framework to facilitate continued research and development.

References

Methodological & Application

Application Note: Quantification of Tiazotic Acid in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tiazotic acid (Thiotriazoline) in plasma. The protocol is designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The methodology employs a straightforward protein precipitation step for sample preparation and a reversed-phase HPLC system with UV detection. The described method is sensitive, accurate, and precise, meeting the validation criteria set by regulatory guidelines.

Principle

This method is based on the separation of this compound from endogenous plasma components using reversed-phase liquid chromatography. Plasma samples are first deproteinized to release the drug from plasma proteins and remove interfering macromolecules.[1] The resulting supernatant is injected into an HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase composed of an acidic buffer and an organic modifier. The analyte is then detected by a UV detector at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to a standard calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 99%)

  • Internal Standard (IS), e.g., Theophylline or a structurally similar compound

  • Acetonitrile (HPLC grade)[1][2]

  • Methanol (HPLC grade)

  • Perchloric acid or Trichloroacetic acid (Analytical grade)[1][3]

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or deionized)

  • Drug-free human plasma (with EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column C18 Reversed-Phase Column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm)[4]
Mobile Phase Acetonitrile and 0.1 M Disodium Hydrogen Phosphate Buffer (pH adjusted to 2.7 with Orthophosphoric Acid) in a 20:80 v/v ratio
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C (Room Temperature)
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm[5]
Run Time Approximately 10-15 minutes
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Standards & QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation Protocol
  • Thawing: Thaw frozen plasma samples at room temperature and vortex for 15 seconds to ensure homogeneity.

  • Aliquoting: Pipette 200 µL of the plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (or 10% trichloroacetic acid) to the plasma sample.[1][2] This step precipitates the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[4] This will pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean HPLC vial.

  • Injection: Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation and Data Presentation

The bioanalytical method should be validated according to ICH or FDA guidelines.[6] Key validation parameters are summarized below.

Linearity

The linearity of the method is determined by analyzing calibration standards at a minimum of six different concentration levels.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 100≥ 0.995
Accuracy and Precision

Accuracy and precision are evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days (inter-day) and with five replicates on the same day (intra-day).[4]

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.3≤ 15%85-115%≤ 15%85-115%
Medium 15≤ 15%85-115%≤ 15%85-115%
High 80≤ 15%85-115%≤ 15%85-115%
Limit of Quantification (LOQ)

The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

ParameterValue
LOQ 0.1 µg/mL
Recovery

The extraction recovery of this compound from plasma is determined by comparing the peak area of an extracted sample with that of an unextracted standard of the same concentration.

QC LevelMean Recovery (%)
Low > 85%
Medium > 85%
High > 85%

Experimental Workflow Diagram

The entire process from sample collection to final data analysis is illustrated in the workflow diagram below.

HPLC_Workflow Workflow for this compound Quantification in Plasma cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis & Data Processing cluster_post_analysis Quantification & Reporting SampleCollection 1. Plasma Sample Collection (EDTA tubes) CentrifugeBlood 2. Centrifuge Blood (3000 rpm, 15 min, 4°C) SampleCollection->CentrifugeBlood StorePlasma 3. Store Plasma at -80°C CentrifugeBlood->StorePlasma SamplePrep 4. Protein Precipitation (Acetonitrile) StorePlasma->SamplePrep CentrifugeSample 5. Centrifuge Sample (12,000 x g, 10 min, 4°C) SamplePrep->CentrifugeSample CollectSupernatant 6. Collect Supernatant CentrifugeSample->CollectSupernatant HPLC_Injection 7. Inject into HPLC System CollectSupernatant->HPLC_Injection Chromatography 8. Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection 9. UV Detection (254 nm) Chromatography->Detection DataAcquisition 10. Data Acquisition (Peak Area Integration) Detection->DataAcquisition Calibration 11. Construct Calibration Curve DataAcquisition->Calibration Quantification 12. Calculate Concentration Calibration->Quantification Report 13. Final Report Generation Quantification->Report

Caption: Workflow for this compound Quantification in Plasma.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is a compound of interest in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the extraction and quantification of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (referred to as Parent Compound) and its putative metabolites from plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed to be sensitive and specific, suitable for pharmacokinetic studies.

Proposed Metabolic Pathway

Based on common metabolic pathways for triazole-containing compounds, the primary routes of metabolism for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid are proposed to be oxidation reactions. These include hydroxylation of the methyl group to form 2-(((5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid) (Metabolite 1) and oxidation of the sulfur atom to form 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfinyl)acetic acid (Metabolite 2).

G Parent 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Parent Compound) Metabolite1 2-(((5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid) (Metabolite 1) Parent->Metabolite1 Hydroxylation Metabolite2 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfinyl)acetic acid (Metabolite 2) Parent->Metabolite2 S-oxidation G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Application Notes and Protocols for Testing 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic Acid in In Vivo Models of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide. The development of effective therapeutic agents to protect the myocardium from ischemic injury is a critical area of research. 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid, is a compound with demonstrated antioxidant and cardioprotective properties.[1][2] Its mechanism of action is believed to involve anti-inflammatory and immunomodulatory effects, making it a promising candidate for investigation in the context of ischemic heart disease.[2]

These application notes provide detailed protocols for evaluating the efficacy of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid in a rat model of myocardial ischemia induced by left anterior descending (LAD) coronary artery ligation. The protocols cover the surgical procedure, experimental design, and key endpoint assessments, including infarct size measurement, cardiac function analysis by echocardiography, and measurement of cardiac injury biomarkers.

Preclinical Rationale for Testing

The therapeutic potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid in myocardial ischemia is supported by its known biological activities. The compound's antioxidant properties may help to mitigate the oxidative stress that is a major contributor to ischemia-reperfusion injury.[2] Furthermore, its anti-inflammatory effects could attenuate the inflammatory response that exacerbates tissue damage following a myocardial ischemic event. Derivatives of 1,2,4-triazole have shown a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects, further supporting the investigation of this compound for cardioprotection.[3]

Experimental Design and Protocols

A well-established and reproducible animal model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rats.[4][5][6] This procedure effectively mimics the clinical scenario of an acute myocardial infarction.

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 250-300 g

  • Acclimation: Animals should be acclimated for at least one week before the experimental procedures.

Experimental Groups

A minimum of four groups are recommended for a robust study design:

  • Sham Group: Animals undergo the surgical procedure without LAD ligation. This group serves as the surgical control.

  • Vehicle Group (MI): Animals undergo LAD ligation and receive the vehicle used to dissolve the test compound. This group represents the untreated myocardial infarction model.

  • Test Compound Group (Low Dose): Animals undergo LAD ligation and receive a low dose of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

  • Test Compound Group (High Dose): Animals undergo LAD ligation and receive a high dose of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Protocol 1: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This protocol describes the surgical procedure for inducing myocardial infarction.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal ventilator

  • Surgical instruments (scalpel, forceps, scissors, retractors)

  • Suture material (e.g., 6-0 silk)

  • ECG monitoring system

  • Warming pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine and xylazine).[7]

  • Intubate the animal and connect it to a small animal ventilator.

  • Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.[5][6]

  • Carefully open the pericardium to visualize the left atrium and the LAD coronary artery.

  • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • For a permanent ligation model, tie a firm knot to occlude the artery. Successful ligation is confirmed by the observation of myocardial blanching in the area at risk and ST-segment elevation on the ECG.

  • For an ischemia-reperfusion model, the suture can be threaded through a small piece of tubing to create a snare occluder, which can be released after a defined period of ischemia (e.g., 30-45 minutes).

  • Close the chest wall in layers and evacuate any remaining air from the thoracic cavity.

  • Administer post-operative analgesia and monitor the animal closely during recovery.

Protocol 2: Dosing and Administration

The test compound, 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, can be administered via various routes, with oral gavage or intraperitoneal injection being common. The dosing regimen will depend on the pharmacokinetic properties of the compound. A typical approach is to administer the compound either as a pretreatment before LAD ligation or shortly after the induction of ischemia.

Example Dosing Regimen:

  • Pre-treatment: Administer the test compound or vehicle 30-60 minutes prior to LAD ligation.

  • Post-treatment: Administer the first dose at the time of reperfusion (in an ischemia-reperfusion model) or shortly after permanent ligation, followed by daily dosing for the duration of the study.

Assessment of Cardioprotective Efficacy

Protocol 3: Measurement of Myocardial Infarct Size

The extent of myocardial necrosis is a primary endpoint for assessing cardioprotection. Triphenyltetrazolium chloride (TTC) staining is a widely used method for this purpose.[8][9][10]

Materials:

  • 1% TTC solution in phosphate buffer

  • Formalin

  • Heart slicer matrix

Procedure:

  • At the end of the experiment (e.g., 24 hours after LAD ligation), euthanize the animal.

  • Excise the heart and cannulate the aorta.

  • Retrogradely perfuse the heart with saline to wash out the blood.

  • To delineate the area at risk (AAR), the coronary artery can be re-occluded, and the heart perfused with Evans blue dye. The non-ischemic tissue will stain blue.

  • Slice the ventricles into 2 mm thick transverse sections using a heart slicer.

  • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.[10] Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale or white.

  • Fix the stained slices in 10% formalin.

  • Image the slices and quantify the infarct area, AAR, and total left ventricular area using image analysis software (e.g., ImageJ).

  • Calculate the infarct size as a percentage of the AAR or the total left ventricle.

Protocol 4: Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive technique to assess cardiac function and remodeling post-myocardial infarction.[11][12][13]

Procedure:

  • Anesthetize the rat and place it on a warming pad.

  • Use a high-frequency ultrasound system with a small animal probe.

  • Obtain two-dimensional M-mode images from the parasternal long- and short-axis views.

  • Measure the following parameters at baseline (before MI) and at specified time points post-MI (e.g., 7 and 28 days):

    • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)

    • Left Ventricular Posterior Wall thickness (LVPW)

    • Interventricular Septal thickness (IVS)

  • Calculate the following functional parameters:

    • Ejection Fraction (EF%)

    • Fractional Shortening (FS%)

Protocol 5: Measurement of Cardiac Troponins

Cardiac troponins (cTnI and cTnT) are highly sensitive and specific biomarkers of myocardial injury.[14]

Procedure:

  • Collect blood samples from the animals at various time points after LAD ligation (e.g., 6, 12, and 24 hours).

  • Process the blood to obtain serum or plasma.

  • Measure the concentration of cTnI or cTnT using a species-specific ELISA kit according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Hemodynamic and Echocardiographic Parameters

ParameterShamVehicle (MI)Low DoseHigh Dose
Heart Rate (bpm)
Mean Arterial Pressure (mmHg)
LVEF (%) - Day 7
LVEF (%) - Day 28
LVFS (%) - Day 7
LVFS (%) - Day 28
LVIDd (mm) - Day 28
LVIDs (mm) - Day 28

Table 2: Myocardial Infarct Size and Cardiac Biomarkers

ParameterShamVehicle (MI)Low DoseHigh Dose
Infarct Size (% of AAR)N/A
Infarct Size (% of LV)N/A
Serum cTnI (ng/mL) - 24h

Visualizations

Signaling Pathways

The cardioprotective effects of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid are hypothesized to involve the modulation of oxidative stress and inflammatory pathways.

G cluster_0 Myocardial Ischemia/Reperfusion cluster_1 Cellular Damage cluster_2 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS Production ROS Production Reperfusion->ROS Production Inflammatory Cell Infiltration Inflammatory Cell Infiltration Reperfusion->Inflammatory Cell Infiltration Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cytokine Release Cytokine Release Inflammatory Cell Infiltration->Cytokine Release Myocyte Apoptosis/Necrosis Myocyte Apoptosis/Necrosis Oxidative Stress->Myocyte Apoptosis/Necrosis Cytokine Release->Myocyte Apoptosis/Necrosis Infarct Size Infarct Size Myocyte Apoptosis/Necrosis->Infarct Size Cardiac Dysfunction Cardiac Dysfunction Myocyte Apoptosis/Necrosis->Cardiac Dysfunction Test Compound 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid ROS Scavenging ROS Scavenging Test Compound->ROS Scavenging Antioxidant Effect Anti-inflammatory Effect Anti-inflammatory Effect Test Compound->Anti-inflammatory Effect Modulation ROS Scavenging->Oxidative Stress Anti-inflammatory Effect->Cytokine Release

Caption: Proposed mechanism of cardioprotection.

Experimental Workflow

A clear workflow ensures the reproducibility of the study.

G cluster_0 Pre-Surgical Phase cluster_1 Surgical and Dosing Phase cluster_2 Post-Surgical Assessment Phase cluster_3 Endpoint Analysis Acclimation Acclimation Baseline Echocardiography Baseline Echocardiography Acclimation->Baseline Echocardiography Randomization Randomization Baseline Echocardiography->Randomization Drug/Vehicle Administration Drug/Vehicle Administration Randomization->Drug/Vehicle Administration LAD Ligation LAD Ligation Drug/Vehicle Administration->LAD Ligation Post-operative Care Post-operative Care LAD Ligation->Post-operative Care Blood Sampling (Biomarkers) Blood Sampling (Biomarkers) Post-operative Care->Blood Sampling (Biomarkers) Follow-up Echocardiography Follow-up Echocardiography Blood Sampling (Biomarkers)->Follow-up Echocardiography Terminal Procedure Terminal Procedure Follow-up Echocardiography->Terminal Procedure Infarct Size Measurement (TTC) Infarct Size Measurement (TTC) Terminal Procedure->Infarct Size Measurement (TTC) Data Analysis Data Analysis Infarct Size Measurement (TTC)->Data Analysis

Caption: In vivo experimental workflow.

By following these detailed protocols and application notes, researchers can effectively evaluate the cardioprotective potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid in a clinically relevant model of myocardial ischemia. The combination of functional, histological, and biochemical endpoints will provide a comprehensive assessment of the compound's efficacy.

References

Application Note: Synthesis and NMR Characterization of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole are a prominent class of heterocyclic compounds that garner significant interest in the fields of medicinal chemistry and drug development due to their wide array of biological activities. These activities include antimicrobial, antifungal, antiviral, and anticancer properties. The functionalization of the triazole ring allows for the modulation of these biological effects. This application note details the synthesis and Nuclear Magnetic Resonance (NMR) characterization of a specific derivative, 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid. This compound incorporates a carboxymethylthio side chain, a modification known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The protocols and data presented herein provide a comprehensive guide for the synthesis and structural elucidation of this compound, facilitating further research into its potential therapeutic applications.

Synthesis Workflow

The synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is a two-step process. The first step involves the synthesis of the precursor, 5-methyl-1H-1,2,4-triazole-3-thiol, followed by its S-alkylation with chloroacetic acid.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol cluster_1 Step 2: Synthesis of Final Product cluster_2 Characterization A Thiocarbohydrazide + Acetic Acid B Reflux A->B Heat C 5-methyl-1H-1,2,4-triazole-3-thiol B->C D 5-methyl-1H-1,2,4-triazole-3-thiol F Stirring at Room Temperature D->F E Chloroacetic Acid + NaOH E->F G Acidification (HCl) F->G H 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid G->H I NMR Spectroscopy (¹H & ¹³C) H->I

Caption: Synthesis and characterization workflow.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol

This protocol is adapted from the general synthesis of 1,2,4-triazole-3-thiols.

Procedure:

  • A mixture of thiocarbohydrazide (0.1 mol) and glacial acetic acid (0.1 mol) is heated under reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold water and recrystallized from ethanol to yield pure 5-methyl-1H-1,2,4-triazole-3-thiol.

Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

This procedure is based on the S-alkylation of 1,2,4-triazole-3-thiols.

Procedure:

  • In a round-bottom flask, 5-methyl-1H-1,2,4-triazole-3-thiol (0.01 mol) is dissolved in an aqueous solution of sodium hydroxide (0.01 mol in 20 mL of water).

  • Chloroacetic acid (0.01 mol) is added portion-wise to the solution with constant stirring.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • After completion of the reaction (monitored by TLC), the solution is cooled in an ice bath and acidified with dilute hydrochloric acid (HCl) to a pH of 3-4.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried under vacuum.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

NMR Characterization Data

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (broad s)Singlet1HCOOH
~3.9 (s)Singlet2HS-CH₂
~2.3 (s)Singlet3HCH₃
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~155C3-Triazole (C-S)
~150C5-Triazole (C-CH₃)
~35S-CH₂
~14CH₃

Logical Relationship Diagram

The relationship between the starting materials, intermediate, and the final product, along with the key reaction types, is illustrated below.

Logical_Relationship Start1 Thiocarbohydrazide Reaction1 Cyclocondensation Start1->Reaction1 Start2 Acetic Acid Start2->Reaction1 Intermediate 5-methyl-1H-1,2,4-triazole-3-thiol Reaction2 S-Alkylation (Nucleophilic Substitution) Intermediate->Reaction2 Start3 Chloroacetic Acid Start3->Reaction2 Product 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Reaction1->Intermediate Reaction2->Product

Caption: Key reaction steps and intermediates.

Conclusion

This application note provides a detailed protocol for the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and presents its expected NMR characterization data. The straightforward synthetic route and the availability of starting materials make this compound accessible for further investigation. The provided workflow and logical diagrams offer a clear overview of the synthesis process. This information is intended to support researchers in the fields of medicinal chemistry and drug discovery in their efforts to synthesize and evaluate novel 1,2,4-triazole derivatives for potential therapeutic applications. It is recommended that researchers independently verify the spectral data for the synthesized compound.

Application Notes and Protocols for the Stable Formulation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid, is a molecule of interest in pharmaceutical development.[1] Its structure, featuring a triazole ring, a thioether linkage, and a carboxylic acid moiety, presents a unique combination of chemical properties that require careful consideration during formulation development to ensure stability and therapeutic efficacy. The triazole ring itself is generally stable, but the thiol-containing side chain is susceptible to oxidative degradation.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in developing a stable pharmaceutical formulation of this compound.

Physicochemical Properties and Stability Profile

A thorough understanding of the physicochemical properties of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is fundamental to developing a stable formulation.

Key Characteristics:

  • Structure: Comprises a substituted 1,2,4-triazole ring linked to an acetic acid group via a sulfur atom.

  • Functional Groups: Thioether, carboxylic acid, and triazole.

  • Potential Instabilities: The primary degradation pathway is the oxidation of the thioether group. The carboxylic acid moiety may also be susceptible to decarboxylation under certain conditions.

Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for selecting appropriate stabilization strategies.

cluster_0 Degradation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid cluster_1 Oxidative Degradation cluster_2 Other Degradation API 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Disulfide Disulfide Dimer API->Disulfide Oxidation Sulfoxide Sulfoxide Derivative API->Sulfoxide Oxidation Decarboxylation Decarboxylation Product API->Decarboxylation Heat/Light Hydrolysis Hydrolysis of Thioether API->Hydrolysis Extreme pH Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways for the target molecule.

Experimental Workflow for Formulation Development

A systematic approach is essential for the successful development of a stable formulation. The following workflow outlines the key stages.

Start Start: API Characterization Preformulation Preformulation Studies (Solubility, pKa, pH-Stability) Start->Preformulation Excipient Excipient Compatibility Screening Preformulation->Excipient Formulation Formulation Design & Optimization Excipient->Formulation Forced_Degradation Forced Degradation Studies Formulation->Forced_Degradation Analytical Development of Stability- Indicating Method Forced_Degradation->Analytical Stability Formal Stability Testing (ICH Guidelines) Analytical->Stability End End: Stable Formulation Stability->End

Caption: Workflow for stable formulation development.

Detailed Experimental Protocols

Protocol 1: Excipient Compatibility Screening

Objective: To evaluate the compatibility of the active pharmaceutical ingredient (API) with various commonly used pharmaceutical excipients.

Methodology:

  • Preparation of API-Excipient Blends:

    • Prepare binary mixtures of the API and each selected excipient in a 1:1 ratio by weight.

    • Prepare a control sample of the pure API.

    • Commonly screened excipients include:

      • Fillers: Microcrystalline cellulose, Lactose monohydrate, Dibasic calcium phosphate.

      • Binders: Povidone, Hydroxypropyl methylcellulose.

      • Disintegrants: Croscarmellose sodium, Sodium starch glycolate.

      • Lubricants: Magnesium stearate.

      • Antioxidants: Ascorbic acid, Butylated hydroxytoluene (BHT).

      • Buffering agents: Citric acid, Sodium citrate.

  • Stress Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a predefined period (e.g., 2 and 4 weeks).

    • Protect samples from light.

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes (color, appearance).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the API and to detect the formation of any degradation products.

Data Presentation:

ExcipientRatio (API:Excipient)Storage ConditionTime (weeks)AppearanceAPI Purity (%)Total Impurities (%)
Control (API only)1:040°C/75% RH0White powder99.80.2
2No change99.50.5
4No change99.20.8
Microcrystalline Cellulose1:140°C/75% RH2No change99.40.6
4No change99.01.0
Lactose Monohydrate1:140°C/75% RH2Slight yellowing98.51.5
4Yellowing97.22.8
Magnesium Stearate1:140°C/75% RH2No change99.30.7
4No change98.91.1
Ascorbic Acid1:140°C/75% RH2No change99.70.3
4No change99.60.4
Protocol 2: Forced Degradation Study

Objective: To investigate the degradation behavior of the API under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the solid drug and a solution of the drug to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Preparation and Analysis:

    • Prepare solutions of the API at a suitable concentration (e.g., 1 mg/mL).

    • After exposure to the stress conditions, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the degradation products.

Data Presentation:

Stress ConditionAPI Remaining (%)Major Degradation Product(s) (Retention Time)Peak Purity
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)95.2Impurity A (3.5 min)Pass
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)88.5Impurity B (4.2 min), Impurity C (5.1 min)Pass
Oxidative (3% H₂O₂, RT, 24h)75.3Impurity D (disulfide, 6.8 min)Pass
Thermal (80°C, 48h)98.1Minor impuritiesPass
Photolytic (ICH Q1B)92.7Impurity E (7.5 min)Pass

Formulation Strategies for Stabilization

Based on the physicochemical properties and degradation profile, the following strategies are recommended to enhance the stability of the formulation.

Goal Stable Formulation pH pH Control (Acidic to Neutral) Goal->pH Antioxidants Inclusion of Antioxidants (e.g., Ascorbic Acid, BHT) Goal->Antioxidants Excipients Selection of Compatible Excipients Goal->Excipients Packaging Protective Packaging (Light and Moisture Barrier) Goal->Packaging

Caption: Key strategies for ensuring formulation stability.

  • pH Optimization: Due to the presence of the carboxylic acid, the pH of the formulation will significantly impact solubility and stability. An acidic to neutral pH range is likely to be optimal to minimize the potential for base-catalyzed hydrolysis of the thioether linkage.

  • Use of Antioxidants: To prevent oxidative degradation of the thioether, the inclusion of antioxidants is highly recommended. Water-soluble antioxidants like ascorbic acid or oil-soluble antioxidants like BHT can be evaluated depending on the dosage form (e.g., aqueous solution vs. lipid-based formulation).

  • Excipient Selection: As indicated by compatibility studies, excipients should be carefully selected. For instance, reducing sugars like lactose may not be ideal due to the potential for Maillard reactions if the triazole ring has a primary or secondary amine tautomer. Inert fillers like microcrystalline cellulose are generally a safer choice.

  • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like edetate disodium (EDTA) can be beneficial.

  • Manufacturing Process: For solid dosage forms, direct compression or dry granulation is preferable to wet granulation to minimize exposure to moisture and heat. For liquid formulations, manufacturing under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

  • Packaging: The final product should be packaged in containers that protect it from light and moisture, such as amber-colored bottles or blister packs with high barrier properties.

Conclusion

The development of a stable formulation for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid requires a systematic approach that addresses its primary degradation pathway, which is the oxidation of the thioether linkage. By carefully controlling the formulation pH, incorporating suitable antioxidants, selecting compatible excipients, and utilizing appropriate manufacturing and packaging processes, a stable and effective drug product can be developed. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to achieve this goal.

References

Application Notes and Protocols for Langendorff Isolated Heart Perfusion with Tiazotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique for cardiovascular research, allowing for the study of cardiac function in a controlled environment, independent of systemic physiological influences. This application note provides a detailed experimental protocol for investigating the cardioprotective effects of Tiazotic acid (also known as Thioctic acid or alpha-lipoic acid) on the isolated mammalian heart, particularly in the context of ischemia-reperfusion (I/R) injury.

This compound is a potent antioxidant that has demonstrated significant cardioprotective properties. It is believed to exert its effects by scavenging reactive oxygen species (ROS), regenerating other endogenous antioxidants, and modulating key signaling pathways involved in cell survival and inflammation.[1] This protocol will outline the procedures for heart isolation and perfusion, the administration of this compound, and the assessment of its effects on cardiac function and cellular injury.

Key Concepts

  • Langendorff Perfusion: A technique where a nutrient-rich, oxygenated solution (e.g., Krebs-Henseleit buffer) is retrogradely perfused through the aorta of an isolated heart. This maintains the viability of the heart muscle, allowing for the study of its mechanical and electrical activity.[2][3]

  • Ischemia-Reperfusion (I/R) Injury: Tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. The return of blood flow and oxygen can paradoxically lead to inflammation and oxidative damage.

  • This compound (Thioctic Acid/Alpha-Lipoic Acid): A naturally occurring compound with powerful antioxidant properties. Studies have shown its ability to protect the heart from I/R injury by mitigating oxidative stress and modulating cellular signaling pathways.[1][4]

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare the physiological salt solution for heart perfusion.

Materials:

  • NaCl

  • KCl

  • KH₂PO₄

  • MgSO₄·7H₂O

  • CaCl₂

  • NaHCO₃

  • Glucose

  • Heparin

  • Distilled water

  • pH meter

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Dissolve the following salts in 1 liter of distilled water to the final concentrations indicated in Table 1.

  • Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

  • Warm the buffer to 37°C before use.

  • Just prior to use, add heparin to the buffer.

Table 1: Composition of Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118.0
KCl4.7
KH₂PO₄1.2
MgSO₄·7H₂O1.2
CaCl₂2.5
NaHCO₃25.0
Glucose11.0
Heparin5 U/mL
Animal Preparation and Heart Isolation

Objective: To surgically remove the heart from a rodent model (e.g., rat) for ex vivo perfusion.

Materials:

  • Rodent (e.g., Sprague-Dawley rat)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (scissors, forceps, etc.)

  • Ice-cold Krebs-Henseleit buffer

  • Heparin (for in vivo administration)

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

  • Trim away excess tissue (lungs, trachea, etc.), leaving the aorta intact for cannulation.

Langendorff Perfusion Setup and Heart Mounting

Objective: To mount the isolated heart onto the Langendorff apparatus and initiate retrograde perfusion.

Materials:

  • Langendorff apparatus

  • Aortic cannula

  • Surgical suture

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Fill the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer.

  • Securely tie the aorta onto the aortic cannula, ensuring no air bubbles are introduced into the system.

  • Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg). The heart should begin to beat spontaneously.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor and record baseline parameters such as heart rate (HR) and left ventricular developed pressure (LVDP).

Experimental Groups and this compound Administration

Objective: To investigate the effect of this compound on cardiac function during ischemia-reperfusion.

Experimental Groups:

  • Control (I/R): Hearts subjected to ischemia and reperfusion without any drug treatment.

  • This compound + I/R: Hearts pre-treated with this compound before the onset of ischemia.

Procedure for this compound Administration:

  • After the stabilization period, perfuse the hearts in the this compound + I/R group with Krebs-Henseleit buffer containing this compound at the desired concentration (e.g., 10 µM - 100 µM) for a pre-treatment period (e.g., 15-20 minutes). The optimal concentration and duration may need to be determined empirically.

Induction of Ischemia and Reperfusion

Objective: To simulate a heart attack and subsequent restoration of blood flow.

Procedure:

  • Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore the perfusion with the appropriate buffer (with or without this compound, depending on the experimental design) for a subsequent period (e.g., 60-120 minutes).

Data Acquisition and Analysis

Objective: To collect and analyze physiological and biochemical data.

Parameters to Measure:

  • Hemodynamic Function:

    • Heart Rate (HR)

    • Left Ventricular Developed Pressure (LVDP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Rate of pressure development (+dP/dt) and decay (-dP/dt)

  • Biochemical Markers of Injury (from coronary effluent):

    • Lactate Dehydrogenase (LDH)

    • Creatine Kinase (CK)

  • Markers of Oxidative Stress (from heart tissue homogenate):

    • Malondialdehyde (MDA)

    • 4-Hydroxy-2-nonenal (4-HNE)

Data Presentation

The following tables summarize the expected quantitative outcomes from a typical experiment investigating the effects of this compound on I/R injury in a Langendorff-perfused heart.

Table 2: Hemodynamic Parameters

ParameterControl (I/R)This compound + I/R
Baseline
HR (beats/min)~280-320~280-320
LVDP (mmHg)~90-110~90-110
End of Reperfusion
% Recovery of LVDP~20-30%~50-70%
LVEDP (mmHg)IncreasedAttenuated Increase
+dP/dt (mmHg/s)DecreasedPartially Restored
-dP/dt (mmHg/s)DecreasedPartially Restored

Table 3: Biochemical Markers of Myocardial Injury

MarkerControl (I/R)This compound + I/R
Total LDH release (U/L)Significantly ElevatedSignificantly Reduced
Total CK release (U/L)Significantly ElevatedSignificantly Reduced

Table 4: Markers of Oxidative Stress

MarkerControl (I/R)This compound + I/R
MDA content (nmol/mg protein)Markedly IncreasedSignificantly Decreased
4-HNE content (ng/mg protein)Markedly IncreasedSignificantly Decreased

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Krebs-Henseleit Buffer mount_heart Mount on Langendorff Apparatus prep_buffer->mount_heart prep_animal Anesthetize and Heparinize Animal isolate_heart Isolate Heart prep_animal->isolate_heart isolate_heart->mount_heart stabilize Stabilization (20-30 min) mount_heart->stabilize pretreatment This compound Pre-treatment (15-20 min) stabilize->pretreatment ischemia Global Ischemia (30 min) pretreatment->ischemia reperfusion Reperfusion (60-120 min) ischemia->reperfusion hemo_analysis Hemodynamic Analysis (LVDP, HR) reperfusion->hemo_analysis biochem_analysis Biochemical Analysis (LDH, CK) reperfusion->biochem_analysis ox_stress_analysis Oxidative Stress Analysis (MDA, 4-HNE) reperfusion->ox_stress_analysis

Caption: Experimental workflow for Langendorff perfusion with this compound.

Signaling Pathways of this compound in Cardioprotection

G cluster_stress Ischemia/Reperfusion Injury cluster_tiazotic This compound Intervention cluster_outcome Cardioprotective Outcomes IR Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Inflammation ↑ Inflammation IR->Inflammation Apoptosis ↑ Apoptosis IR->Apoptosis Reduced_Ox_Stress ↓ Oxidative Stress ROS->Reduced_Ox_Stress Reduced_Inflammation ↓ Inflammation Inflammation->Reduced_Inflammation Reduced_Apoptosis ↓ Apoptosis Apoptosis->Reduced_Apoptosis Tiazotic_Acid This compound (Thioctic Acid) Antioxidant Direct ROS Scavenging Tiazotic_Acid->Antioxidant ALDH2 ↑ ALDH2 Activity Tiazotic_Acid->ALDH2 PI3K_Akt ↑ PI3K/Akt/Nrf2 Pathway Tiazotic_Acid->PI3K_Akt HMGB1 ↓ HMGB1/TLR4/NF-κB Pathway Tiazotic_Acid->HMGB1 Antioxidant->Reduced_Ox_Stress ALDH2->Reduced_Ox_Stress PI3K_Akt->Reduced_Apoptosis HMGB1->Reduced_Inflammation HMGB1->Reduced_Apoptosis Improved_Function ↑ Cardiac Function Reduced_Ox_Stress->Improved_Function Reduced_Inflammation->Improved_Function Reduced_Apoptosis->Improved_Function

Caption: Signaling pathways of this compound in cardioprotection.

Conclusion

This application note provides a comprehensive protocol for utilizing the Langendorff isolated heart system to evaluate the cardioprotective effects of this compound. The detailed methodology, from buffer preparation to data analysis, offers a robust framework for researchers. The provided data tables and signaling pathway diagrams serve as a reference for expected outcomes and the underlying mechanisms of this compound's beneficial effects on the heart, particularly in the context of ischemia-reperfusion injury. Adherence to these protocols will enable the generation of reproducible and high-quality data for the advancement of cardiovascular drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 1,2,4-triazole libraries to identify and characterize novel bioactive compounds. The following sections offer step-by-step methodologies for enzyme inhibition, anticancer, and antimicrobial assays, along with data presentation and visualization of relevant biological pathways.

Introduction to 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of 1,2,4-triazole have demonstrated significant potential as therapeutic agents, exhibiting antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Their diverse pharmacological profiles make them attractive candidates for drug discovery efforts, and high-throughput screening (HTS) of 1,2,4-triazole libraries is a crucial step in identifying lead compounds for further development.[3]

High-Throughput Screening (HTS) Workflow

A generalized workflow for the high-throughput screening of a 1,2,4-triazole library is depicted below. This process typically involves assay development, a pilot screen with a small subset of compounds to validate the assay, the primary high-throughput screen, and subsequent confirmation and characterization of initial hits.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation AssayDev Assay Development & Optimization PilotScreen Pilot Screen (~2,000 compounds) AssayDev->PilotScreen Validate Assay PrimaryHTS Primary HTS (Full Library) PilotScreen->PrimaryHTS Proceed if Z' > 0.5 DataAnalysis Data Analysis (Hit Identification) PrimaryHTS->DataAnalysis HitConfirmation Hit Confirmation & Re-testing DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse SecondaryAssays Secondary Assays (Selectivity & Mechanism) DoseResponse->SecondaryAssays LeadOpt Lead Optimization SecondaryAssays->LeadOpt

Caption: Generalized workflow for high-throughput screening of compound libraries.

Enzyme Inhibition Assays

1,2,4-triazole derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and α-amylase.[4][5] Below are protocols for HTS assays to identify enzyme inhibitors within a 1,2,4-triazole library.

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is adapted from Ellman's method and is suitable for a 96- or 384-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 1,2,4-Triazole compound library dissolved in DMSO

  • Positive control (e.g., Eserine)

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • ATCI solution: Prepare a stock solution of ATCI in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Plate Preparation:

    • Add 2 µL of the 1,2,4-triazole compounds (at the desired screening concentration, typically 10-25 µM) or control (DMSO for negative control, Eserine for positive control) to the wells of a microplate.

    • Add 178 µL of phosphate buffer containing DTNB to each well.

    • Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction and Measure:

    • Add 10 µL of ATCI solution to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be selected for dose-response studies to determine their IC50 values.

α-Glucosidase Inhibition Assay Protocol

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • 1,2,4-Triazole compound library dissolved in DMSO

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • α-Glucosidase solution: Prepare a stock solution of the enzyme in phosphate buffer.

    • pNPG solution: Prepare a stock solution of the substrate in phosphate buffer.

  • Assay Plate Preparation:

    • Add 2 µL of the 1,2,4-triazole compounds or control to the wells of a microplate.

    • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate Reaction and Measure:

    • Add 20 µL of pNPG solution to each well to start the reaction and incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of Na₂CO₃ solution.

    • Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the AChE assay.

    • Select hits for further characterization.

Quantitative Data for Enzyme Inhibition by 1,2,4-Triazole Derivatives
Compound ClassTarget EnzymeIC50 Range (µM)Reference
Azinane-bearing 1,2,4-triazolesAcetylcholinesterase (AChE)0.017 - 0.73[6]
Azinane-bearing 1,2,4-triazolesButyrylcholinesterase (BChE)0.038 - 1.28[6]
Azinane-bearing 1,2,4-triazolesα-Glucosidase36.74 - >50[6]
Fluorine-containing 1,2,4-triazol-5-onesα-Amylase185.2 - 535.6[7]
Fluorine-containing 1,2,4-triazol-5-onesα-Glucosidase202.1 - 803.2[7]
Indole-linked 1,2,4-triazolesα-GlucosidaseModerate to good inhibition[8]
Coumarin-tethered 1,2,3-triazolesAcetylcholinesterase (AChE)2.18 - 67.89[3]

Anticancer Cell-Based Assays

1,2,4-triazole derivatives have shown promising anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR, BRAF, and PI3K/Akt/mTOR pathways.[9][10][11]

Cell Viability (MTT) Assay Protocol

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-Triazole compound library dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1,2,4-triazole compounds or controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 values for active compounds.

Quantitative Data for Anticancer Activity of 1,2,4-Triazole Derivatives
Compound ClassCancer Cell LineIC50 Range (µM)Reference
Thiazolo[3,2-b][4][6]-triazolesVariousPotent antiproliferative activity[9]
1,2,4-Triazole-pyridine derivativesB16F10 (Murine Melanoma)41.12 - 61.11[12]
1,2,4-Triazolo-linked bis-indolylsVariousDual inhibitors of Tankyrase and PI3K[13]
1,2,3-Triazole/quinazoline-4-one hybridsVariousDual EGFR/BRAF V600E inhibitors
1,2,4-Triazole derivativesVariousEGFR and BRAF inhibitors[14]

Antimicrobial Screening Assays

1,2,4-triazoles are well-established as potent antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[15][16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,2,4-Triazole compound library dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Protocol:

  • Prepare Inoculum:

    • Prepare a standardized inoculum of the microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the 1,2,4-triazole compounds in the microplate wells containing the broth.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Quantitative Data for Antimicrobial Activity of 1,2,4-Triazole Derivatives
Compound ClassMicroorganismMIC Range (µg/mL)Reference
Fused 1,2,4-triazolesE. coli, P. aeruginosa3.125[15]
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteria0.25 - 32[16]
4-Amino-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosaas low as 5[16]
Ofloxacin-1,2,4-triazole derivativesGram-positive & Gram-negative bacteria0.25 - 1[16]
1H-1,2,4-triazolyl derivativesVarious bacteria and fungiLower than ampicillin and chloramphenicol[17][18]

Signaling Pathway Diagrams

Understanding the mechanism of action of hit compounds often involves elucidating their effects on cellular signaling pathways. Below are diagrams of key pathways that can be modulated by 1,2,4-triazole derivatives.

Cholinergic Signaling Pathway

Inhibition of acetylcholinesterase (AChE) by 1,2,4-triazoles leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic signaling.[3]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh Acetylcholine (ACh) ACh_synthesis->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Triazole 1,2,4-Triazole Inhibitor Triazole->AChE Inhibits Response Cellular Response Receptor->Response Activates EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds Triazole 1,2,4-Triazole Inhibitor Triazole->Frizzled May Inhibit Triazole->DestructionComplex May Stabilize TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

References

Application Notes and Protocols for Measuring the Antioxidant Activity of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals and chain reactions that may damage the cells of organisms. The study of antioxidant activity is a critical area of research in drug discovery and development, as oxidative stress is implicated in a wide range of human diseases. Compounds containing the 1,2,4-triazole nucleus have garnered significant interest due to their diverse pharmacological activities, including potential antioxidant properties.[1][2] This document provides detailed protocols for assessing the antioxidant capacity of the specific triazole derivative, 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid. The methodologies described are based on widely accepted and validated in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Disclaimer: As of the latest literature search, no specific experimental data on the antioxidant activity of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid has been published. The data presented in this document is hypothetical and for illustrative purposes only, intended to guide researchers in the presentation of their findings.

Data Presentation

The antioxidant activity of a compound is typically quantified by its ability to scavenge free radicals or reduce oxidizing agents, often expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the radical activity) or in terms of equivalence to a standard antioxidant like Trolox or Ascorbic Acid.

Table 1: Hypothetical Antioxidant Activity of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Assay TypeParameterResult (Hypothetical)Standard CompoundStandard Result (Hypothetical)
DPPH Radical ScavengingIC50 (µg/mL)85.2 ± 4.5Ascorbic Acid10.5 ± 0.8
ABTS Radical ScavengingTEAC (Trolox Equivalents)0.78 ± 0.05Trolox1.00
FRAP AssayFRAP Value (mM Fe(II)/g)120.6 ± 9.3Ascorbic Acid450.8 ± 25.1

Experimental Protocols

The following are detailed protocols for the three key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][4]

Materials:

  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic Acid or Trolox (Standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[3] Store in a dark bottle at 4°C.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from the stock solution to determine the IC50 value. Prepare a similar dilution series for the standard compound (e.g., Ascorbic Acid).

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or standard to the wells.

    • For the control well, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.[3][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

  • IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to Wells DPPH_Sol->Add_DPPH Test_Cmpd Prepare Test Compound Dilutions Add_Sample Add 100 µL Sample/Standard Test_Cmpd->Add_Sample Std_Cmpd Prepare Standard Dilutions Std_Cmpd->Add_Sample Incubate Incubate 30 min in Dark Add_Sample->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calc_Inhibit Calculate % Inhibition Read_Abs->Calc_Inhibit Det_IC50 Determine IC50 Value Calc_Inhibit->Det_IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6][7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (Standard)

  • Test Compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound and a series of dilutions. Prepare a similar dilution series for the Trolox standard.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compound or standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[9]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition against different concentrations of Trolox. The TEAC value of the test compound is then calculated from this curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Prepare ABTS•+ Solution Add_ABTS Add 190 µL ABTS•+ to Wells ABTS_Radical->Add_ABTS Test_Cmpd Prepare Test Compound Dilutions Add_Sample Add 10 µL Sample/Standard Test_Cmpd->Add_Sample Std_Cmpd Prepare Trolox Standard Dilutions Std_Cmpd->Add_Sample Incubate Incubate 6 min Add_Sample->Incubate Read_Abs Read Absorbance at 734 nm Incubate->Read_Abs Calc_Inhibit Calculate % Inhibition Read_Abs->Calc_Inhibit Det_TEAC Determine TEAC Value Calc_Inhibit->Det_TEAC

Caption: ABTS Radical Scavenging Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[10][11]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Ascorbic Acid (Standard)

  • Test Compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12]

    • Warm the reagent to 37°C before use.[10]

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound and a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Ascorbic Acid.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or a blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4-30 minutes (the exact time can be optimized).[12]

    • Measure the absorbance at 593 nm.[11]

  • Calculation of FRAP Value:

    • A standard curve is generated by plotting the absorbance at 593 nm against the concentration of the ferrous iron standard.

    • The FRAP value of the sample is determined from the standard curve and is expressed as mM Fe(II) equivalents per gram of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Reagent Add_FRAP Add 180 µL FRAP Reagent to Wells FRAP_Reagent->Add_FRAP Test_Cmpd Prepare Test Compound Dilutions Add_Sample Add 20 µL Sample/Standard Test_Cmpd->Add_Sample Std_Curve Prepare Fe(II) Standard Curve Std_Curve->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Read_Abs Read Absorbance at 593 nm Incubate->Read_Abs Calc_FRAP Calculate FRAP Value Read_Abs->Calc_FRAP

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

References

Application Notes and Protocols for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known by its synonyms Tiazotic acid and Thiotriazoline, is a metabolic agent with well-documented antioxidant, anti-inflammatory, and cytoprotective properties. Its therapeutic potential is attributed to its ability to scavenge reactive oxygen species (ROS), modulate inflammatory pathways, and protect cells from various stressors. These characteristics make it a compound of significant interest for research in areas such as cardiovascular disease, neuroprotection, and drug development. This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments, along with a summary of its known biological effects and potential signaling pathways.

Data Presentation

Solubility and Stock Solution Parameters
ParameterValueSource
Synonyms This compound, Thiotriazoline[1]
Molecular Formula C5H7N3O2S[1]
Molecular Weight 173.20 g/mol [1]
Recommended Stock Solution 10 mMImplied from supplier data
Recommended Solvent DMSO/PBS (1:9, v/v)N/A
Stock Solution Stability > 6 months at -80°CN/A
Final DMSO Concentration in Media ≤ 0.5%General recommendation
Reported Biological Activities
ActivityDescriptionSource
Antioxidant The thiol group directly scavenges reactive oxygen and nitrogen species.N/A
Cardioprotective Increases levels of endothelial nitric oxide synthase (eNOS).[2][2]
Anti-inflammatory May modulate the NF-κB signaling pathway.[1]
Cytoprotective Protects cells from various stressors.[1]

Experimental Protocols

Preparation of 10 mM Stock Solution

Materials:

  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the amount of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 1.732 mg of the compound.

  • Add the appropriate volume of DMSO to the powder to create a 100 mM intermediate stock. For the 1.732 mg example, add 100 µl of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Add the appropriate volume of sterile PBS to the intermediate stock to achieve the final 10 mM concentration. For the example, add 900 µl of PBS to the 100 µl of 100 mM intermediate stock.

  • Vortex the final stock solution to ensure homogeneity.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Cell Treatment Protocol

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • 10 mM stock solution of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the desired final concentrations of the compound by diluting the 10 mM stock solution in complete cell culture medium.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. For example, to achieve a 100 µM final concentration, add 10 µl of the 10 mM stock solution to 990 µl of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Prepare a vehicle control by adding the same volume of the DMSO/PBS solvent mixture (without the compound) to the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • After the treatment period, add 10 µl of MTT solution to each well of a 96-well plate containing 100 µl of cell culture medium.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µl of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Note: IC50 values (the concentration at which 50% of cell viability is inhibited) for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid are not widely reported in the literature. It is strongly recommended that researchers determine the IC50 value for their specific cell line and experimental conditions.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Analysis cluster_results Results prep_stock Prepare 10 mM Stock Solution (DMSO/PBS 1:9) treat_compound Treat Cells with Compound (Various Concentrations) prep_stock->treat_compound prep_cells Seed and Culture Cells prep_cells->treat_compound treat_vehicle Treat Cells with Vehicle Control prep_cells->treat_vehicle viability_assay Perform Cell Viability Assay (e.g., MTT) treat_compound->viability_assay pathway_analysis Analyze Signaling Pathways (e.g., Western Blot for NF-κB, MAPK) treat_compound->pathway_analysis treat_vehicle->viability_assay determine_ic50 Determine IC50 Value viability_assay->determine_ic50 assess_pathway Assess Pathway Modulation pathway_analysis->assess_pathway

Caption: Workflow for assessing the effects of the compound.

signaling_pathway Potential Signaling Pathways Modulated by the Compound cluster_upstream Upstream Events cluster_pathways Signaling Cascades cluster_downstream Cellular Responses compound 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid ros Reactive Oxygen Species (ROS) compound->ros nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition enos_pathway eNOS Pathway compound->enos_pathway Activation mapk_pathway MAPK Pathway ros->mapk_pathway inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nfkb_pathway inflammation Inflammation nfkb_pathway->inflammation mapk_pathway->inflammation cell_survival Cell Survival / Cytoprotection mapk_pathway->cell_survival enos_pathway->cell_survival vasodilation Vasodilation enos_pathway->vasodilation

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for Preclinical Testing of Tiazotic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models in the preclinical evaluation of Tiazotic acid (also known as Thiotriazoline). The focus is on assessing its cardioprotective and hepatoprotective properties.

Introduction to this compound

This compound is a synthetic compound with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, immunomodulatory, and cytoprotective effects.[1] Its mechanism of action is multifactorial, involving the scavenging of reactive oxygen species (ROS), modulation of the nitric oxide (NO) system, and enhancement of cellular energy metabolism.[2][3] These properties make this compound a promising candidate for the treatment of conditions associated with oxidative stress and cellular damage, such as ischemic heart disease and liver injury.

Mechanism of Action: Key Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its antioxidant properties are attributed to its ability to directly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Furthermore, it influences the nitric oxide pathway, which is crucial for maintaining cardiovascular homeostasis.

Tiazotic_Acid_Mechanism This compound This compound ROS Scavenging ROS Scavenging This compound->ROS Scavenging promotes Antioxidant Enzymes (GPx, SOD) Antioxidant Enzymes (GPx, SOD) This compound->Antioxidant Enzymes (GPx, SOD) activates eNOS Activation eNOS Activation This compound->eNOS Activation promotes Cellular Protection Cellular Protection ROS Scavenging->Cellular Protection contributes to Antioxidant Enzymes (GPx, SOD)->Cellular Protection contributes to NO Bioavailability NO Bioavailability eNOS Activation->NO Bioavailability increases NO Bioavailability->Cellular Protection promotes

Figure 1: Simplified signaling pathway of this compound's protective effects.

I. Cardioprotective Effects of this compound

Animal models of myocardial ischemia are crucial for evaluating the cardioprotective potential of this compound. The following protocols describe the induction of myocardial injury and subsequent treatment.

A. Isoproterenol-Induced Myocardial Infarction in Rats

This model mimics the biochemical and morphological changes observed in human myocardial infarction. Isoproterenol, a β-adrenergic agonist, induces excessive stimulation of the heart, leading to myocyte necrosis and fibrosis.[4][5]

Experimental Workflow

Isoproterenol_Workflow cluster_acclimatization Acclimatization (1 week) cluster_grouping Animal Grouping cluster_induction Induction & Treatment cluster_analysis Analysis (24h post-last ISO injection) Acclimatization Acclimatization Control Control Acclimatization->Control Isoproterenol (ISO) Isoproterenol (ISO) Acclimatization->Isoproterenol (ISO) ISO + this compound ISO + this compound Acclimatization->ISO + this compound ISO_Induction Isoproterenol Injection (e.g., 85 mg/kg, s.c., 2 days) Isoproterenol (ISO)->ISO_Induction ISO + this compound->ISO_Induction Tiazotic_Acid_Treatment This compound Administration (e.g., 50 mg/kg, p.o.) ISO + this compound->Tiazotic_Acid_Treatment ECG ECG ISO_Induction->ECG Blood_Collection Blood Collection (Cardiac Markers) ISO_Induction->Blood_Collection Heart_Extraction Heart Extraction (Histopathology) ISO_Induction->Heart_Extraction

Figure 2: Experimental workflow for the isoproterenol-induced myocardial infarction model.

Detailed Protocol:

  • Animals: Male Wistar rats (200-250 g) are commonly used.

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into at least three groups:

    • Control group (vehicle administration)

    • Isoproterenol (ISO) group (vehicle + ISO)

    • ISO + this compound group

  • Induction of Myocardial Infarction:

    • Administer isoproterenol hydrochloride subcutaneously (s.c.) at a dose of 85 mg/kg body weight on two consecutive days.[6]

  • This compound Administration:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg) 30 minutes before each isoproterenol injection. The vehicle used for this compound should be administered to the control and ISO groups.

  • Endpoint Analysis (24 hours after the last ISO injection):

    • Electrocardiography (ECG): Anesthetize the rats and record ECG to assess for ST-segment elevation and other abnormalities.

    • Biochemical Analysis: Collect blood via cardiac puncture and centrifuge to obtain serum. Analyze for cardiac injury markers such as Creatine Kinase-MB (CK-MB) and Cardiac Troponin T (cTnT).[6]

    • Histopathological Examination: Euthanize the animals, excise the hearts, and fix them in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate myocyte necrosis, inflammation, and fibrosis.

Quantitative Data Summary (Hypothetical Data Based on Literature)

GroupCK-MB (U/L)cTnT (ng/mL)Infarct Size (%)
Control150 ± 200.01 ± 0.0050
Isoproterenol850 ± 750.45 ± 0.0835 ± 5
ISO + this compound (50 mg/kg)420 ± 500.18 ± 0.0415 ± 3

Values are represented as Mean ± SEM.

B. Prenatal Hypoxia Model in Rats

This model is used to study the long-term cardiovascular consequences of intrauterine hypoxia and the potential protective effects of early postnatal treatment with this compound.

Detailed Protocol:

  • Animals: Pregnant female Wistar rats.

  • Induction of Prenatal Hypoxia:

    • From day 16 to day 21 of gestation, administer sodium nitrite (50 mg/kg, i.p.) daily to the pregnant rats to induce hypoxia.[2] Control pregnant rats receive saline.

  • Offspring Treatment:

    • After birth, divide the offspring into a control group (from saline-treated mothers) and a hypoxia group (from nitrite-treated mothers).

    • Further divide the hypoxia group into a vehicle-treated group and a this compound-treated group.

    • Administer this compound (50 mg/kg, p.o. or i.p.) daily to the treatment group from postnatal day 1 to day 30.[2]

  • Endpoint Analysis (at 1 and 2 months of age):

    • Biochemical Analysis: Euthanize the offspring and collect heart tissue. Analyze myocardial levels of markers of oxidative stress (nitrotyrosine) and key enzymes of the NO system (eNOS, iNOS) using ELISA or Western blotting.[2]

Quantitative Data Summary (Based on Published Findings) [2]

Group (1-month-old)Myocardial Nitrotyrosine (ng/mg protein)Myocardial eNOS (relative units)Myocardial iNOS (relative units)
Control1.2 ± 0.11.0 ± 0.11.0 ± 0.1
Prenatal Hypoxia2.5 ± 0.30.45 ± 0.052.0 ± 0.2
Hypoxia + this compound1.5 ± 0.20.8 ± 0.11.2 ± 0.15

Values are represented as Mean ± SEM.

II. Hepatoprotective Effects of this compound

Animal models of chemically-induced liver injury are essential for evaluating the hepatoprotective efficacy of this compound. The following protocol utilizes thioacetamide (TAA) to induce liver damage.

A. Thioacetamide (TAA)-Induced Hepatotoxicity in Rats

TAA is a potent hepatotoxin that causes centrilobular necrosis and fibrosis, mimicking human liver disease.[7][8]

Experimental Workflow

TAA_Workflow cluster_acclimatization_hep Acclimatization (1 week) cluster_grouping_hep Animal Grouping cluster_induction_hep Induction & Treatment cluster_analysis_hep Analysis (after 8 weeks) Acclimatization_hep Acclimatization_hep Control_hep Control_hep Acclimatization_hep->Control_hep TAA TAA Acclimatization_hep->TAA TAA + this compound TAA + this compound Acclimatization_hep->TAA + this compound TAA_Induction Thioacetamide Injection (e.g., 150 mg/kg, i.p., 3x/week) TAA->TAA_Induction TAA + this compound->TAA_Induction Tiazotic_Acid_Treatment_hep This compound Administration (e.g., 50 mg/kg, p.o.) TAA + this compound->Tiazotic_Acid_Treatment_hep Blood_Collection_hep Blood Collection (Liver Enzymes) TAA_Induction->Blood_Collection_hep Liver_Extraction Liver Extraction (Histopathology, Oxidative Stress) TAA_Induction->Liver_Extraction

Figure 3: Experimental workflow for the thioacetamide-induced hepatotoxicity model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Acclimatization: House animals as described in the cardiotoxicity protocol.

  • Grouping:

    • Control group

    • TAA group

    • TAA + this compound group

  • Induction of Liver Injury:

    • Administer TAA intraperitoneally (i.p.) at a dose of 150 mg/kg body weight three times a week for up to 8-11 weeks to induce chronic liver injury and fibrosis.[7][8]

  • This compound Administration:

    • Administer this compound (e.g., 50 mg/kg, p.o.) daily throughout the TAA administration period.

  • Endpoint Analysis:

    • Biochemical Analysis: At the end of the study, collect blood and measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[7][9]

    • Oxidative Stress Markers: Homogenize liver tissue and measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[10]

    • Histopathological Examination: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with H&E and Masson's trichrome to assess necrosis, inflammation, and collagen deposition.[8]

Quantitative Data Summary (Hypothetical Data)

GroupALT (U/L)AST (U/L)Liver MDA (nmol/mg protein)
Control40 ± 5110 ± 151.5 ± 0.2
TAA250 ± 30480 ± 455.8 ± 0.6
TAA + this compound (50 mg/kg)120 ± 20250 ± 302.5 ± 0.4

Values are represented as Mean ± SEM.

III. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of this compound is essential for dose selection and safety assessment.

A. Pharmacokinetic Studies in Rats

Protocol:

  • Animals: Male Wistar rats.

  • Administration:

    • Intravenous (IV): Administer a single dose of this compound (e.g., 10 mg/kg) via the tail vein.

    • Oral (p.o.): Administer a single dose of this compound (e.g., 50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.

  • Analysis: Determine the concentration of this compound in plasma using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (F%) The fraction of the oral dose that reaches systemic circulation
B. Acute and Subchronic Toxicity Studies

Acute Oral Toxicity (LD50):

  • Protocol: Administer single, escalating doses of this compound to groups of rats or mice. Observe the animals for 14 days for signs of toxicity and mortality. The LD50 is the dose that is lethal to 50% of the animals.[1]

  • Reported Data for a related compound (2-thiotriazone): The oral LD50 in adult male rats was found to be 4.6 mg/kg.[9] For a combination of thiotriazolin and decamethoxin, intragastric administration in rats showed an LD50 that was dose-dependent, with 100% mortality at 60,000 mg/kg of the tablet formulation.

Subchronic Oral Toxicity (NOAEL):

  • Protocol: Administer this compound daily to groups of rats at different dose levels for a period of 28 or 90 days. Monitor for changes in body weight, food and water consumption, clinical signs, hematology, clinical chemistry, and perform gross and histopathological examination of organs. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[11]

  • Expected Outcome: Based on its known protective effects, this compound is expected to have a favorable safety profile with a high NOAEL.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid?

A1: The most common and direct synthesis involves a two-step process. The first step is the synthesis of the precursor, 5-methyl-1H-1,2,4-triazole-3-thiol. This is typically achieved by the cyclization of 1-acetyl-3-thiosemicarbazide, which is formed from the reaction of thiosemicarbazide with acetic acid or acetic anhydride. The second step is the S-alkylation of the synthesized 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base.

Q2: What are the key reactants and reagents for this synthesis?

A2: The key reactants and reagents are:

  • For 5-methyl-1H-1,2,4-triazole-3-thiol synthesis: Thiosemicarbazide, acetic acid or acetic anhydride, and a base for cyclization (e.g., sodium hydroxide).

  • For the final product synthesis: 5-methyl-1H-1,2,4-triazole-3-thiol, chloroacetic acid, a base (e.g., sodium hydroxide, sodium acetate, triethylamine), and a suitable solvent (e.g., ethanol, water, glacial acetic acid).

Q3: What is the expected yield for this synthesis?

A3: The yield can vary significantly depending on the reaction conditions. The cyclization of the thiosemicarbazide derivative to the triazole thiol can achieve yields in the range of 70-90%. The subsequent S-alkylation reaction can also have yields in a similar range. Optimization of reaction parameters is crucial for maximizing the overall yield.

Q4: How can I purify the final product?

A4: The most common method for purifying 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is recrystallization. After the reaction, the product is typically precipitated by acidifying the reaction mixture. The crude product can then be recrystallized from a suitable solvent, such as water or an ethanol-water mixture, to obtain a pure crystalline solid.

Troubleshooting Guides

Issue 1: Low Yield of 5-methyl-1H-1,2,4-triazole-3-thiol (Precursor)
Potential Cause Suggested Solution
Incomplete formation of 1-acetyl-3-thiosemicarbazide.Ensure the reaction between thiosemicarbazide and acetic acid/anhydride is complete. Refluxing for an adequate amount of time (typically 1-2 hours) is important.
Incomplete cyclization of the thiosemicarbazide intermediate.The cyclization step is base-catalyzed. Ensure the correct molar equivalent of a suitable base (e.g., sodium hydroxide) is used. Heating the reaction mixture is also necessary to drive the cyclization to completion.[1]
Degradation of the product during workup.Avoid overly harsh acidic or basic conditions during workup. Ensure the precipitation of the thiol by careful acidification is done at a low temperature to minimize degradation.
Issue 2: Low Yield of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Final Product)
Potential Cause Suggested Solution
Incomplete deprotonation of the thiol group.The S-alkylation reaction requires the formation of a thiolate anion. Use a suitable base (e.g., sodium hydroxide, sodium acetate) in at least a stoichiometric amount to ensure complete deprotonation of the thiol.
Side reaction: N-alkylation instead of S-alkylation.While S-alkylation is generally favored for 1,2,4-triazole-3-thiols, N-alkylation can occur.[2] To favor S-alkylation, the reaction can be performed under milder basic conditions (e.g., using sodium acetate instead of sodium hydroxide) and at lower temperatures.
Hydrolysis of chloroacetic acid.In the presence of a strong base like sodium hydroxide in an aqueous solution, chloroacetic acid can be hydrolyzed. Adding the base portion-wise or using a weaker base in a non-aqueous solvent can mitigate this.
Product loss during workup and purification.The product is precipitated by acidification. Ensure the pH is adjusted carefully to the isoelectric point to maximize precipitation. During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation and purity.
Issue 3: Impure Final Product
Potential Cause Suggested Solution
Presence of unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. If starting material remains, consider increasing the reaction time or temperature.
Presence of the N-alkylated isomer.Purify the product by recrystallization. The S- and N-alkylated isomers may have different solubilities in various solvents, allowing for their separation. Column chromatography can also be employed for more difficult separations.
Presence of inorganic salts.If a base like sodium hydroxide is used, sodium chloride will be formed as a byproduct. Ensure the precipitated product is thoroughly washed with cold water to remove any inorganic salts.

Data Presentation

Table 1: Comparison of Reaction Conditions for S-Alkylation of Triazole Thiols (Literature Examples)

Triazole SubstrateAlkylating AgentBaseSolventYield (%)Reference
5-mercapto-3-(p-tolyl)-1,2,4-triazoleChloroacetic acidAnhydrous CH₃COONaGlacial Acetic Acid-[3]
4-phenyl-5-phenylamino-1,2,4-triazole-3-thioneSodium chloroacetateSodium HydroxideEthanol/Water-[2]
1H-5-mercapto-3-phenyl-1,2,4-triazoleEthyl chloroacetateSodium HydroxideAbsolute EthanolGood[4]
4-Allyl-5-(pyridin-2-yl)-4H-[1][3][5]triazole-3-thiolEthyl chloroacetateTriethylamineDMF86[6]

Note: Yields for the specific synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid were not explicitly found in the initial search, hence related examples are provided.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol
  • Formation of 1-acetyl-3-thiosemicarbazide:

    • In a round-bottom flask, suspend thiosemicarbazide (1 mole) in glacial acetic acid (3 moles).

    • Reflux the mixture with stirring for 2 hours.

    • Allow the mixture to cool to room temperature. The 1-acetyl-3-thiosemicarbazide will precipitate.

    • Filter the precipitate, wash with cold water, and dry.

  • Cyclization to 5-methyl-1H-1,2,4-triazole-3-thiol:

    • Dissolve the dried 1-acetyl-3-thiosemicarbazide (1 mole) in an aqueous solution of sodium hydroxide (1.1 moles in a suitable amount of water).

    • Heat the solution under reflux for 4 hours.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The 5-methyl-1H-1,2,4-triazole-3-thiol will precipitate.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • The crude product can be recrystallized from water or an ethanol-water mixture for further purification.

Protocol 2: Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid
  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-methyl-1H-1,2,4-triazole-3-thiol (1 mole) in a suitable solvent such as ethanol or water.

    • Add a solution of sodium hydroxide (2 moles) in water to the flask with stirring.

    • In a separate beaker, dissolve chloroacetic acid (1 mole) in water.

  • S-Alkylation:

    • Slowly add the chloroacetic acid solution to the stirred solution of the triazole thiolate at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

    • The product, 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, will precipitate as a white solid.

    • Filter the precipitate and wash it with cold water to remove any inorganic salts.

    • Dry the crude product.

    • For further purification, recrystallize the solid from a suitable solvent like water or an ethanol-water mixture.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol cluster_step2 Step 2: Synthesis of Final Product thiosemicarbazide Thiosemicarbazide acetyl_thiosemicarbazide 1-Acetyl-3-thiosemicarbazide thiosemicarbazide->acetyl_thiosemicarbazide Reflux acetic_acid Acetic Acid acetic_acid->acetyl_thiosemicarbazide triazole_thiol 5-methyl-1H-1,2,4-triazole-3-thiol acetyl_thiosemicarbazide->triazole_thiol Reflux naoh1 NaOH (aq) naoh1->triazole_thiol final_product 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid triazole_thiol->final_product Reflux chloroacetic_acid Chloroacetic Acid chloroacetic_acid->final_product naoh2 NaOH (aq) naoh2->final_product Troubleshooting_Logic start Low Yield of Final Product check_precursor Check Purity and Yield of Precursor start->check_precursor check_alkylation Review S-Alkylation Conditions start->check_alkylation workup_issue Investigate Workup/Purification start->workup_issue optimize_precursor Optimize Precursor Synthesis: - Check reaction time/temp - Verify base concentration check_precursor->optimize_precursor If precursor is impure or yield is low optimize_alkylation Optimize S-Alkylation: - Adjust base type/amount - Vary solvent/temperature - Monitor for side products (N-alkylation) check_alkylation->optimize_alkylation If precursor is satisfactory optimize_workup Optimize Workup: - Careful pH adjustment for precipitation - Proper washing of precipitate - Optimize recrystallization solvent workup_issue->optimize_workup If reaction appears complete by TLC

References

Technical Support Center: Purification of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, and what are the likely impurities?

A1: The most common synthetic route is the S-alkylation of 5-methyl-1H-1,2,4-triazole-3-thiol with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.

Potential Impurities:

  • Unreacted Starting Materials: 5-methyl-1H-1,2,4-triazole-3-thiol and the haloacetic acid.

  • Disulfide Byproduct: Bis(5-methyl-1H-1,2,4-triazol-3-yl)disulfide, formed by the oxidation of the starting thiol.

  • Inorganic Salts: Formed from the base used in the reaction (e.g., NaCl, KBr).

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: My purified product has a persistent yellow tint. What could be the cause?

A2: A persistent yellow color can be due to the presence of the disulfide byproduct, which is often colored. Trace amounts of this impurity can be difficult to remove by recrystallization alone.

Q3: The compound is "oiling out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound melts in the hot solvent instead of dissolving, and then separates as an oil upon cooling. To prevent this, try the following:

  • Use a larger volume of the recrystallization solvent.

  • Add a co-solvent to increase the solubility of the compound at elevated temperatures.

  • Ensure the solution is not supersaturated before cooling.

  • Cool the solution more slowly to encourage crystal formation.

Q4: What are the recommended analytical techniques to assess the purity of the final product?

A4: The following techniques are recommended for purity assessment:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify proton-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Problem 1: Low Yield After Initial Purification
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or LC-MS to ensure completion before workup.
Product loss during workupThe product is somewhat water-soluble. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate.
Premature precipitationEnsure the pH is appropriately adjusted during extraction to keep the product in the desired layer.
Inefficient extractionUse a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions for better recovery.
Problem 2: Presence of Starting Material in the Final Product
Impurity Troubleshooting Step
Unreacted 5-methyl-1H-1,2,4-triazole-3-thiolPerform an acid wash (e.g., dilute HCl) during the workup. The thiol is basic and will be extracted into the aqueous acidic layer.
Unreacted haloacetic acidPerform a base wash (e.g., saturated sodium bicarbonate solution) during the workup. The carboxylic acid will be deprotonated and extracted into the aqueous basic layer.
Problem 3: Difficulty in Removing the Disulfide Byproduct
Observation Troubleshooting Step
Yellowish product, extra peaks in NMR/LC-MSColumn Chromatography: This is the most effective method. Use a silica gel column with a polar solvent system. Recrystallization: May require multiple recrystallizations from a suitable solvent system. Consider using a solvent mixture to improve selectivity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble at room temperature. An ethanol/water mixture is often effective.

  • Dissolution: Dissolve the crude 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic solvent system of increasing polarity. A good starting point is a mixture of ethyl acetate and hexanes. For this polar, acidic compound, a more polar system like dichloromethane/methanol may be necessary. Adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and reduce tailing.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like methanol, and then adsorb it onto a small amount of silica gel.

  • Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Load the sample onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Area % by LC-MS)Final Purity (Area % by LC-MS)Yield (%)
Recrystallization (Ethanol/Water)85%95-97%70-80%
Flash Column Chromatography85%>99%50-65%

Table 2: Common Impurity Profile Before and After Purification

Impurity% Before Purification (Illustrative)% After Recrystallization (Illustrative)% After Column Chromatography (Illustrative)
5-methyl-1H-1,2,4-triazole-3-thiol5%<1%<0.1%
Chloroacetic Acid3%<0.5%<0.1%
Disulfide Byproduct7%1-2%<0.1%

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization Initial Purification purity_check Purity Analysis (LC-MS, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-analyze purity_check->column_chromatography If Purity < 99% pure_product Pure Product (>99%) purity_check->pure_product If Purity > 99%

Caption: General experimental workflow for the purification of the target compound.

Troubleshooting_Tree cluster_impurities Identify Impurities (NMR/LC-MS) cluster_solutions Purification Strategy start Impure Product starting_materials Starting Materials Present? start->starting_materials disulfide Disulfide Present? start->disulfide starting_materials->disulfide No acid_base_wash Perform Acid/Base Wash during Workup starting_materials->acid_base_wash Yes chromatography Use Column Chromatography disulfide->chromatography Yes recrystallize Recrystallize Again disulfide->recrystallize No / Minor acid_base_wash->recrystallize final_product Pure Product chromatography->final_product recrystallize->final_product

Caption: Troubleshooting decision tree for common purification challenges.

Tiazotic Acid Solutions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tiazotic acid in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in a solution can be influenced by several factors, including:

  • pH: this compound's stability is pH-dependent. The triazole ring system and the carboxylic acid moiety are susceptible to pH-mediated degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to ultraviolet (UV) and possibly visible light can lead to photodegradation.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact the solubility and stability of this compound.

  • Presence of Oxidizing Agents: this compound may be susceptible to oxidation, leading to the formation of degradation products.

Q2: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting the presence of any degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the determination of Thiotriazolin (an alternative name for this compound) and its impurities.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related triazole compounds, potential degradation pathways may include:

  • Hydrolysis: The amide-like structure within the triazole ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Decarboxylation: The carboxylic acid group may be lost under certain stress conditions.

  • Oxidation: The sulfur atom is a potential site for oxidation.

  • Isomerization: Similar to other triazoline compounds, isomerization to derivatives like aziridines could be a possible degradation route.[2]

Q4: Are there any known degradation products of this compound?

Troubleshooting Guides

Issue 1: Unexpectedly Low Assay Value for this compound

Possible Causes:

  • Degradation due to improper storage: The solution may have been exposed to adverse pH, high temperatures, or light.

  • Inaccurate initial concentration: Errors in weighing the compound or in the volume of the solvent.

  • Adsorption to the container: While less common for small molecules, it can occur with certain container materials.

  • Analytical method issues: Problems with the HPLC system, such as detector malfunction or improper mobile phase preparation.

Troubleshooting Steps:

  • Verify storage conditions: Ensure the solution was stored at the recommended temperature, protected from light, and at an appropriate pH.

  • Prepare a fresh standard: Prepare a new this compound solution of a known concentration to verify the accuracy of your analytical method.

  • Check analytical method parameters: Review the HPLC method parameters, including mobile phase composition, flow rate, and detector wavelength, to ensure they are correct.[1]

  • System Suitability Test: Perform a system suitability test on your HPLC to confirm it is functioning correctly.

Issue 2: Appearance of Unknown Peaks in the Chromatogram

Possible Causes:

  • Degradation of this compound: The new peaks are likely degradation products.

  • Contamination: The solvent, glassware, or the this compound sample itself may be contaminated.

  • Leachables from the container: Compounds may have leached from the storage container into the solution.

Troubleshooting Steps:

  • Perform forced degradation studies: To tentatively identify if the new peaks are degradation products, subject a fresh solution of this compound to stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms to your sample.

  • Analyze a blank: Run a blank injection (solvent only) to check for solvent contamination.

  • Use high-purity solvents and clean glassware: Ensure all materials used are of high quality and properly cleaned.

  • Consider a different container material: If leachables are suspected, switch to a different, inert container material (e.g., from plastic to glass).

Data Presentation: Summary of Potential Stability Issues

ParameterPotential IssueRecommended Precaution
pH Degradation is accelerated at low pH values.[2]Maintain solutions at a neutral or slightly acidic pH for better stability. A phosphate buffer at pH 3.3 has been used in analytical methods.[1]
Temperature Increased temperature accelerates degradation.[2]Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) or frozen, unless otherwise specified for a particular experiment.
Light Potential for photodegradation upon exposure to UV or visible light.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxidizing Agents The sulfur atom may be susceptible to oxidation.Avoid the presence of strong oxidizing agents in the solution.
Solvent The choice of solvent can affect stability.For analytical purposes, a mixture of phosphate buffer and methanol has been shown to be effective.[1] The stability in other organic solvents should be experimentally determined.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the determination of Thiotriazolin and its impurity.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Hypersil GOLD aQ C18 (150 x 4 mm), 3 µm particle size.

  • Mobile Phase: Phosphate buffer (pH 3.3) and Methanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples and record the chromatograms.

  • Quantify the amount of this compound and any impurities by comparing the peak areas to those of the standards.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Procedure:

  • Acid Hydrolysis: Add 1 mL of 1M HCl to 1 mL of this compound stock solution. Heat at 60°C for 2 hours. Cool and neutralize with 1M NaOH.

  • Base Hydrolysis: Add 1 mL of 1M NaOH to 1 mL of this compound stock solution. Heat at 60°C for 2 hours. Cool and neutralize with 1M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of this compound stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the this compound stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 24 hours. A dark control should be kept under the same conditions but protected from light.

After each stress condition, analyze the samples using the stability-indicating HPLC method described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photodegradation stock->photo Expose to Stress Conditions hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Assay, Impurity Profiling) hplc->data

Caption: Workflow for forced degradation studies of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes cluster_monitoring Monitoring & Mitigation pH pH Degradation Degradation of This compound pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Solvent Solvent System Solvent->Degradation Products Formation of Degradation Products Degradation->Products HPLC Stability-Indicating HPLC Method Degradation->HPLC Monitored by Products->HPLC Detected by Storage Controlled Storage (Temp, Light, pH) Storage->Degradation Mitigates

Caption: Factors influencing the stability of this compound in solution.

References

Common side reactions in the synthesis of substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted 1,2,4-triazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 3,5-disubstituted-1,2,4-triazole from an acylhydrazide and a nitrile is giving a low yield. What are the potential causes and solutions?

A1: Low yields in this synthesis are common and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1][2]

  • Hydrolysis of Intermediates: The N-acylamidrazone intermediate is susceptible to hydrolysis, especially in the presence of water. Ensure all reactants and solvents are anhydrous.

  • Suboptimal Base: The choice of base is crucial. A weak base may not be sufficient to deprotonate the hydrazide and facilitate the cyclization. Conversely, a very strong base could lead to undesired side reactions. Potassium carbonate is a commonly used and effective base for this transformation.[1]

  • Formation of 1,3,4-Oxadiazole: A significant side reaction is the cyclization of the acylhydrazide to form a 1,3,4-oxadiazole. This is particularly prevalent at higher temperatures.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield of 1,2,4-Triazole check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity analyze_byproducts Analyze Reaction Mixture for Byproducts start->analyze_byproducts temp_time Increase Temperature/Time or Use Microwave check_conditions->temp_time base Optimize Base (e.g., K2CO3) check_conditions->base solvent Ensure Anhydrous Conditions check_conditions->solvent oxadiazole 1,3,4-Oxadiazole Detected analyze_byproducts->oxadiazole hydrolysis Hydrolyzed Intermediates Detected analyze_byproducts->hydrolysis solution_conditions Modify Reaction Parameters temp_time->solution_conditions base->solution_conditions solvent->solution_conditions solution_oxadiazole Lower Reaction Temperature Use milder dehydrating agent oxadiazole->solution_oxadiazole solution_hydrolysis Use Anhydrous Solvents and Reagents hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for low yields in 1,2,4-triazole synthesis.

Q2: I am observing a significant amount of a byproduct with a similar mass to my target 1,2,4-triazole. What could it be?

A2: A common byproduct in many 1,2,4-triazole syntheses, particularly those starting from acylhydrazides, is the isomeric 1,3,4-oxadiazole . This occurs through the intramolecular cyclization of the acylhydrazide via dehydration. The formation of 1,3,4-oxadiazoles can be favored under strongly acidic or high-temperature conditions.

To confirm the identity of the byproduct, spectroscopic methods such as NMR and Mass Spectrometry are essential. The fragmentation patterns in mass spectrometry and the chemical shifts in 1H and 13C NMR will differ between the two isomers.

Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?

A3: To favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can often suppress the formation of the thermodynamically stable oxadiazole.

  • Choice of Reagents: When using a dehydrating agent for cyclization, a milder reagent may favor the desired pathway. For syntheses involving acylhydrazides and other coupling partners (like amidines or nitriles), ensuring the rate of the intermolecular reaction is faster than the intramolecular cyclization of the acylhydrazide is key.

  • pH Control: In some cases, controlling the pH of the reaction medium can influence the selectivity. For instance, the Einhorn-Brunner reaction is acid-catalyzed, while other methods may proceed more efficiently under neutral or basic conditions.

Competing Reaction Pathways: 1,2,4-Triazole vs. 1,3,4-Oxadiazole

CompetingPathways cluster_triazole 1,2,4-Triazole Pathway cluster_oxadiazole 1,3,4-Oxadiazole Pathway (Side Reaction) acylhydrazide Acylhydrazide intermediate N-Acylamidrazone Intermediate acylhydrazide->intermediate + Amidine/Nitrile oxadiazole 1,3,4-Oxadiazole acylhydrazide->oxadiazole Intramolecular Cyclization (High Temp./Acid) triazole 1,2,4-Triazole intermediate->triazole Cyclization

Caption: Competing pathways for the formation of 1,2,4-triazoles and 1,3,4-oxadiazoles.

Q4: I am performing an Einhorn-Brunner reaction with an unsymmetrical diacylamine and I am getting a mixture of isomers. How can I control the regioselectivity?

A4: The Einhorn-Brunner reaction is known to produce a mixture of isomeric 1,2,4-triazoles when an unsymmetrical diacylamine is used. The regioselectivity is influenced by the electronic properties of the acyl groups. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole.[3]

To achieve better regioselectivity:

  • Choose Acyl Groups with Different Electronic Properties: By selecting two acyl groups with significantly different acidities, you can direct the reaction towards a major regioisomer.

  • Alternative Synthetic Routes: If a specific regioisomer is required in high purity, it may be necessary to consider a different synthetic strategy that offers better regiochemical control, such as the Pellizzari reaction (though it has its own challenges) or methods starting from amidines.[4][5]

Q5: My Pellizzari reaction is suffering from very low yields and a complex product mixture. What are the common pitfalls?

A5: The Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, often requires high temperatures, which can lead to several issues:[6]

  • Low Yields: The harsh reaction conditions can lead to the decomposition of starting materials and products.

  • Transamination: At high temperatures, an exchange of acyl groups between the reacting amide and acylhydrazide can occur, leading to a mixture of different triazoles.[1]

  • Byproduct Formation: As with other methods, the formation of 1,3,4-oxadiazoles can be a significant side reaction.

To improve the outcome of a Pellizzari reaction, consider using microwave irradiation, which can often reduce the required reaction time and temperature, thereby minimizing side reactions and improving the yield.[1][7]

Troubleshooting Guides

Issue 1: Formation of Isomeric Mixtures in the Einhorn-Brunner Reaction
Symptom Possible Cause Troubleshooting Steps Expected Outcome
Two or more product spots on TLC with the same mass.Use of an unsymmetrical diacylamine.1. Analyze the acidity of the corresponding carboxylic acids. The acyl group from the stronger acid will preferentially be at the 3-position. 2. Modify the substrate. If possible, use a symmetrical diacylamine or choose acyl groups with a larger difference in acidity to favor one isomer. 3. Consider an alternative synthesis. For absolute regiocontrol, a different synthetic route might be necessary.Improved ratio of the desired regioisomer or selection of a more suitable synthetic strategy.
Issue 2: Predominant Formation of 1,3,4-Oxadiazole Byproduct
Symptom Possible Cause Troubleshooting Steps Expected Outcome
Major product is identified as the 1,3,4-oxadiazole isomer.Reaction conditions favor intramolecular cyclization of the acylhydrazide.1. Lower the reaction temperature. 2. Use a milder dehydrating agent if applicable. 3. Increase the concentration of the coupling partner (e.g., amidine or nitrile) to favor the intermolecular reaction. 4. Investigate the use of microwave synthesis to shorten reaction times at lower temperatures. [2]Increased yield of the desired 1,2,4-triazole and reduced formation of the oxadiazole byproduct.
Issue 3: Low Yield and/or Byproduct Formation in Syntheses from Amidines and Hydrazines
Symptom Possible Cause Troubleshooting Steps Expected Outcome
Low conversion of starting materials or formation of multiple byproducts.Suboptimal reaction conditions or instability of intermediates.1. Optimize the catalyst system. For copper-catalyzed reactions, ensure the correct copper source and ligand are used.[4][8] 2. Control the atmosphere. Some reactions require an inert atmosphere to prevent oxidation of reagents or intermediates. 3. Ensure the purity of the amidine starting material. Impurities can lead to side reactions. 4. Adjust the solvent. Polar solvents often favor the reaction.Higher yield of the desired 1,2,4-triazole with a cleaner reaction profile.

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Hydrazides under Microwave Conditions[1]

This protocol is designed to minimize reaction time and potentially reduce the formation of high-temperature byproducts.

  • Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Solvent Addition: Add 10 mL of n-butanol to the reaction vessel.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150 °C for 2 hours.

  • Product Isolation: After cooling the reaction mixture, the precipitated 1,2,4-triazole product is collected by filtration.

  • Purification: The crude product can be recrystallized from ethanol to yield the analytically pure 3,5-disubstituted-1,2,4-triazole.

Experimental Workflow for Microwave-Assisted 1,2,4-Triazole Synthesis

MicrowaveSynthesis start Start: Reactant Preparation add_reagents Combine Hydrazide, Nitrile, and K2CO3 in Microwave Vessel start->add_reagents add_solvent Add n-Butanol add_reagents->add_solvent irradiate Microwave Irradiation (150 °C, 2 hours) add_solvent->irradiate cool Cool Reaction Mixture irradiate->cool filter Filter Precipitated Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure 1,2,4-Triazole recrystallize->end

Caption: Step-by-step workflow for the microwave-assisted synthesis of 1,2,4-triazoles.

References

Technical Support Center: Overcoming Poor Bioavailability of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic Acid (Tiazotic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid or Thiotriazoline.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and why is its bioavailability a concern?

A1: 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (this compound) is a cardioprotective and anti-ischemic agent.[1][2] Its therapeutic efficacy is often limited by poor oral bioavailability, which means that only a small fraction of the orally administered dose reaches the systemic circulation to exert its pharmacological effect. This can lead to high variability in patient response and may necessitate higher doses, increasing the risk of potential side effects.

Q2: What are the known physicochemical properties of this compound that might contribute to its poor bioavailability?

A2: While comprehensive experimental data is limited in publicly available literature, some computed properties and structural features can provide insights. This compound is a carboxylic acid, suggesting its solubility is pH-dependent.[1] The presence of both an acidic carboxylic acid group and a basic triazole ring makes it a zwitterionic compound. Its computed XLogP3 value is 0.8, indicating moderate lipophilicity.[3] Poor aqueous solubility, especially in the acidic environment of the stomach, is a likely contributor to its low bioavailability.

Q3: Are there any clinical data on the oral bioavailability of this compound?

A3: A clinical study was conducted by Zupanec and Podpruzhnikov in 2011 to evaluate the pharmacokinetics of this compound in healthy volunteers using both oral tablets (0.1 g) and an intravenous solution (25 mg/ml).[1] While the full results of this study are not widely available, such a study design is intended to determine the absolute oral bioavailability by comparing the area under the curve (AUC) of the oral and intravenous administrations. The existence of this study confirms that bioavailability is a key parameter of clinical interest for this drug.

Q4: Is this compound commercially available in any specific formulation to address bioavailability issues?

A4: this compound is available as a morpholine salt under the brand name Thiotriazoline.[2][4] The formation of a salt with an organic base like morpholine is a common strategy to enhance the aqueous solubility and dissolution rate of an acidic drug, which can, in turn, improve its oral absorption.

II. Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between subjects. 1. Poor aqueous solubility: Leading to inconsistent dissolution in the gastrointestinal (GI) tract. 2. Food effects: The presence or absence of food can significantly alter gastric pH and emptying time, affecting drug dissolution and absorption.1. Formulation Improvement: Consider formulating this compound as a salt (e.g., morpholine salt) or using solubility-enhancing excipients. 2. Controlled Feeding: Standardize feeding protocols for animal studies (e.g., fasting overnight before dosing).
Low oral bioavailability (%F) observed in preclinical species. 1. Low solubility and dissolution rate: The drug may not dissolve sufficiently in the GI fluids to be absorbed. 2. First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. 3. P-glycoprotein (P-gp) efflux: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-gp.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation Strategies: Explore amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin complexation. 3. Prodrug Approach: Synthesize an ester prodrug of the carboxylic acid moiety to mask the polar group and improve membrane permeability.
Difficulty in achieving therapeutic plasma concentrations with oral administration. 1. Inadequate dose: The administered dose may be too low to compensate for poor bioavailability. 2. Rapid clearance: The drug might be quickly eliminated from the body.1. Dose Escalation Studies: Conduct dose-ranging studies to determine the relationship between dose and plasma exposure. 2. Pharmacokinetic Modeling: Use pharmacokinetic data to simulate different dosing regimens to achieve and maintain target plasma concentrations.

III. Experimental Protocols

Protocol 1: Preparation of a this compound Morpholine Salt for Improved Solubility

Objective: To prepare a salt of this compound with morpholine to potentially enhance its aqueous solubility for in vivo studies.

Materials:

  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (this compound)

  • Morpholine

  • Ethanol

  • Diethyl ether

  • Stir plate and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round bottom flask.

  • While stirring, add 1 equivalent of morpholine dropwise to the this compound solution.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the salt.

  • Filter the precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterize the resulting salt by techniques such as NMR and melting point to confirm its identity and purity.

  • Determine the aqueous solubility of the morpholine salt in comparison to the free acid.

Protocol 2: Ester Prodrug Synthesis of this compound

Objective: To synthesize a simple ester prodrug of this compound to improve its lipophilicity and membrane permeability. This example uses ethanol to create the ethyl ester.

Materials:

  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (this compound)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Stir plate and stir bar

  • Round bottom flask with reflux condenser

Procedure (Fisher Esterification):

  • Suspend this compound in an excess of anhydrous ethanol in a round bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, slowly neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ethyl ester.

  • Purify the product by column chromatography.

  • Confirm the structure of the purified ester by NMR and mass spectrometry.

IV. Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Absorption Absorption Dissolution->Absorption Efflux Efflux Absorption->Efflux Plasma Concentration Plasma Concentration Absorption->Plasma Concentration Bioavailable Fraction First-Pass Metabolism First-Pass Metabolism Absorption->First-Pass Metabolism First-Pass Metabolism->Plasma Concentration

Caption: Factors influencing the oral bioavailability of this compound.

G cluster_solutions Potential Solutions This compound This compound Poor Solubility Poor Solubility This compound->Poor Solubility Low Permeability Low Permeability This compound->Low Permeability Poor Bioavailability Poor Bioavailability Poor Solubility->Poor Bioavailability Low Permeability->Poor Bioavailability Salt Formation Salt Formation Salt Formation->Poor Solubility Particle Size Reduction Particle Size Reduction Particle Size Reduction->Poor Solubility Lipid-Based Formulation Lipid-Based Formulation Lipid-Based Formulation->Poor Solubility Prodrug Approach Prodrug Approach Prodrug Approach->Low Permeability

Caption: Troubleshooting logic for poor bioavailability of this compound.

References

Troubleshooting inconsistent results in Tiazotic acid in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in in vitro assays involving Tiazotic acid.

Section 1: General Troubleshooting & FAQs

This section covers common issues that can affect the reproducibility of any this compound experiment.

Q1: My results with this compound are variable between experiments. What are the most common sources of inconsistency?

Inconsistent results often stem from minor variations in experimental execution. Key areas to control are the preparation and storage of this compound, the health and consistency of cell cultures, and the precision of assay procedures. This compound's antioxidant nature, stemming from its thiol group, means it can be sensitive to oxidation, which can alter its activity over time.[1]

To improve reproducibility, it is crucial to standardize your workflow from start to finish.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_reagent Prepare Fresh this compound Stock (Protect from light & air) exec_treat Treat with this compound (Consistent timing & technique) prep_reagent->exec_treat prep_media Prepare Assay Media & Reagents (Consistent source & lot) exec_seed Plate Cells Uniformly prep_media->exec_seed prep_cells Cell Culture Maintenance (Consistent passage number, density, viability) prep_cells->exec_seed exec_seed->exec_treat exec_incubate Incubate (Calibrated CO2, temp, humidity) exec_treat->exec_incubate exec_assay Perform Assay Endpoint Measurement (Consistent timing) exec_incubate->exec_assay analysis_read Read Plate (Calibrated reader, consistent settings) exec_assay->analysis_read analysis_data Data Analysis (Standardized calculations & controls) analysis_read->analysis_data

Diagram 1: General experimental workflow for ensuring consistency.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity. Due to its thiol group, this compound is susceptible to oxidation.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), pH 7.4.Ensure complete dissolution. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
Concentration Prepare a high-concentration stock (e.g., 10-100 mM).Minimizes the volume of solvent added to the assay, reducing potential side effects.
Preparation Dissolve powder completely using a vortex mixer. Gentle warming may be used if necessary, but avoid high temperatures.Ensures a homogenous solution for accurate dilutions.
Storage Aliquot into single-use tubes and store at -20°C or -80°C. Protect from light.Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Protection from light minimizes photo-degradation.
Usage Thaw a fresh aliquot for each experiment. Do not reuse leftover diluted solutions.Ensures that the compound's potency is consistent for every experiment.

Q3: Can this compound interfere with the assay chemistry itself?

Yes, this is a significant issue, particularly for assays that rely on redox reactions. This compound is a potent antioxidant designed to donate hydrogen atoms and scavenge free radicals.[1] In colorimetric assays like the MTT, XTT, or DPPH assays, it can directly reduce the indicator dye, leading to a false positive signal that is not related to cellular activity or the intended antioxidant mechanism being measured.[2][3]

Always include a "cell-free" control containing only media, the assay reagent (e.g., MTT), and this compound at the highest concentration used in your experiment. A significant color change in this control indicates direct chemical interference.

G cluster_cell Cell-Mediated Reduction (Intended Pathway) cluster_direct Direct Chemical Reduction (Interference Pathway) cluster_result Result cell Viable Cell (Mitochondrial Dehydrogenases) product1 Colored Product (e.g., Formazan, purple) cell->product1 Reduces reagent1 Assay Reagent (e.g., MTT, yellow) reagent1->cell result_node False Positive Signal (Overestimation of effect) product1->result_node tiazotic This compound (Antioxidant/Reducing Agent) product2 Colored Product (e.g., Formazan, purple) tiazotic->product2 Reduces reagent2 Assay Reagent (e.g., MTT, yellow) reagent2->tiazotic product2->result_node

Diagram 2: Interference by direct chemical reduction of assay reagents.

Section 2: Troubleshooting Specific Assays

Cell Viability & Cytotoxicity Assays (e.g., MTT Assay)

Q4: I'm seeing unexpectedly high cell viability or a false protective effect when treating with this compound in an MTT assay. Is this accurate?

This is a common pitfall. The MTT assay measures cell viability via the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] However, strong reducing agents, including compounds with sulfhydryl groups like this compound, can directly reduce MTT to formazan without any enzymatic activity.[1][2] This chemical reaction leads to a strong purple color that is incorrectly interpreted as high cell viability.

Troubleshooting Steps:

  • Run Cell-Free Controls: As mentioned in Q3, test this compound with MTT reagent in media without cells. If the solution turns purple, you have confirmed interference.

  • Use an Orthogonal Assay: Switch to a viability or cytotoxicity assay with a different mechanism that is not based on redox potential.

Assay NamePrincipleAdvantage for this compoundDisadvantage
MTT / XTT / WST-1 Enzymatic reduction of tetrazolium salt by cellular dehydrogenases.[5]---High risk of interference due to direct reduction by this compound.[2][3]
Lactate Dehydrogenase (LDH) Assay Measures LDH released from damaged cells into the media.[6]Measures cytotoxicity/membrane integrity, not metabolic activity. Low risk of interference.Less sensitive for detecting anti-proliferative effects.
Crystal Violet Assay Stains the DNA of adherent cells. The amount of dye is proportional to the number of cells.Measures total cell number. Not dependent on metabolic activity. Very low risk of interference.Requires cell lysis; endpoint assay.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3]Measures lysosomal integrity. Less likely to be affected by antioxidant properties.Can be affected by treatments that alter lysosomal pH.
In Vitro Antioxidant Assays (DPPH, ABTS, FRAP)

Q5: My IC50 values for this compound in the DPPH/ABTS assay are not reproducible. What should I check?

Assays like DPPH and ABTS measure the capacity of an antioxidant to scavenge a stable radical.[7] Inconsistency in IC50 values often points to issues with reaction conditions.

  • Reagent Quality: The DPPH radical is sensitive to light and degrades over time. Always use a freshly prepared DPPH solution or one that has been stored properly in the dark at 4°C. The initial absorbance of your DPPH control should be consistent between experiments.

  • Incubation Time and Temperature: The reaction between this compound and the radical may not be instantaneous. Ensure you have optimized the incubation time and that it is precisely controlled for all samples. Reactions are also temperature-sensitive.

  • Solvent Effects: The solvent used to dissolve this compound and the assay medium can influence the reaction rate. Maintain a consistent solvent system across all experiments.[8]

  • Light Exposure: Perform incubations in the dark, as light can degrade the radical and affect the results.

Assay ParameterKey ConsiderationTroubleshooting Tip
DPPH Radical StabilityUse a fresh solution. Ensure control absorbance is within a consistent range (e.g., 1.0 ± 0.1).
ABTS Radical GenerationEnsure complete generation of the ABTS•+ radical cation before use.
FRAP Reagent pH and FreshnessThe FRAP reagent must be freshly prepared and maintained at a pH of 3.6.[9]
Incubation Time Reaction KineticsPerform a time-course experiment to determine when the reaction plateaus. Use this fixed timepoint for all subsequent assays.
Controls Baseline/StandardAlways run a known standard antioxidant (e.g., Ascorbic Acid, Trolox) in parallel to validate the assay performance.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical.[7][10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber bottle at 4°C.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

    • Prepare serial dilutions of this compound to obtain a range of concentrations.

    • Prepare a stock solution of a standard antioxidant like Ascorbic Acid.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution (or standard/control).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of the solvent instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

In Vitro Hepatoprotective Assays

Q6: The level of toxin-induced cell death in my HepG2 cells varies, making it difficult to assess the protective effect of this compound. How can I standardize this?

A successful hepatoprotective assay requires inducing a consistent, sub-lethal level of injury. If the damage is too low, a protective effect will be hard to detect. If it's too high, even a potent compound may not show a benefit.

Standardization Steps:

  • Toxin Titration: Before testing this compound, perform a dose-response curve for your chosen hepatotoxin (e.g., carbon tetrachloride (CCl4), acetaminophen (APAP)).[6] The goal is to find the concentration that causes approximately 50% cell death (EC50) after a fixed incubation time (e.g., 24 hours). This creates the optimal window to observe hepatoprotection.

  • Consistent Cell Seeding: Ensure that the same number of viable cells is seeded in every well. High variability in starting cell number will lead to variable results.

  • Timing of Treatment: The timing of this compound addition is critical. Pre-treatment (adding this compound before the toxin) assesses its ability to prevent damage, while co-treatment or post-treatment assesses its ability to rescue cells from ongoing or initiated damage.[6] Be consistent with your chosen paradigm.

G start Seed HepG2 Cells (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h (Allow cells to attach) start->incubate1 pretreat Pre-treat with this compound (or vehicle control) incubate1->pretreat incubate2 Incubate for 2-12h pretreat->incubate2 toxin Induce Damage (Add Toxin at EC50 conc.) incubate2->toxin incubate3 Incubate for 1.5-24h toxin->incubate3 endpoint Endpoint Analysis (e.g., LDH, ALT, AST, MTT) incubate3->endpoint

Diagram 3: Example workflow for an in vitro hepatoprotective assay.

References

How to prevent degradation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid to assist researchers, scientists, and drug development professionals in preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid?

A1: To ensure the long-term stability of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The compound should be kept in its original, tightly sealed container to prevent contamination and exposure to moisture.[1] Avoid direct sunlight and sources of heat or ignition.[1] For optimal preservation, refer to the temperature guidelines in the table below.

Q2: How does temperature affect the stability of this compound?

A2: Exposure to extreme temperatures can lead to the degradation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid. Storing the compound at temperatures above 40°C for extended periods may alter its properties.[1] Similarly, storage below 0°C can also cause changes in the product's characteristics over time.[1] It is crucial to maintain a consistent temperature within the recommended range.

Q3: Is 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, which contains a thioether linkage and a carboxylic acid moiety, potential degradation pathways include:

  • Hydrolysis: The thioether or amide bonds within the triazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which can form sulfoxides or sulfones.

  • Decarboxylation: The acetic acid side chain may undergo decarboxylation, especially when exposed to high temperatures.

  • Photodegradation: Exposure to UV light could induce cleavage of chemical bonds.

Q5: How can I detect degradation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid?

A5: The most reliable method for detecting degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] These techniques can separate the parent compound from any potential degradation products, allowing for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue: I have observed a change in the physical appearance (e.g., color, texture) of the compound during storage.

Possible Cause Suggested Action
Exposure to Light Transfer the compound to an amber or opaque container and store it in a dark place.
Exposure to Moisture Ensure the container is tightly sealed. Consider storing it in a desiccator.
Temperature Fluctuation Verify that the storage temperature is consistently within the recommended range.
Contamination Use clean spatulas and equipment when handling the compound.

Issue: My experimental results are inconsistent, and I suspect the compound has degraded.

Possible Cause Suggested Action
Improper Storage Review the storage conditions against the recommendations in this guide.
Aged Stock If the compound has been stored for an extended period, its purity should be re-assessed using an appropriate analytical method like HPLC or LC-MS/MS.
Solution Instability If you are working with solutions, they may have a limited shelf-life. It is advisable to prepare fresh solutions for each experiment.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation. Avoid freezing (<0°C) and excessive heat (>40°C).[1][4]
Light Protect from lightTo prevent photodegradation. Use amber or opaque containers.
Humidity Store in a dry placeTo prevent hydrolysis. Keep container tightly sealed.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To minimize oxidation, especially for long-term storage.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

1. Materials:

  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS/MS system with a C18 column

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

    • Analyze by HPLC or LC-MS/MS.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

    • Analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., methanol/water) and add 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.

    • Analyze by HPLC or LC-MS/MS.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

    • Analyze by HPLC or LC-MS/MS.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL) in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC or LC-MS/MS.

3. Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • If using LC-MS/MS, attempt to identify the mass of the degradation products to propose their structures.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Start Start Compound 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Start->Compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Compound->Base Stress Oxidation Oxidation (3% H₂O₂, RT) Compound->Oxidation Stress Thermal Thermal (Solid, 60°C) Compound->Thermal Stress Photo Photodegradation (UV light) Compound->Photo Stress HPLC HPLC / LC-MS/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Areas, New Peaks) HPLC->Data End End Data->End

Caption: Experimental workflow for the forced degradation study.

degradation_pathway cluster_products Potential Degradation Products Parent 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Oxidized Sulfoxide / Sulfone Derivative Parent->Oxidized Oxidation (H₂O₂) Hydrolyzed 5-methyl-1H-1,2,4-triazole-3-thiol Parent->Hydrolyzed Hydrolysis (Acid/Base) Decarboxylated 3-((carboxymethyl)sulfanyl)-5-methyl-1H-1,2,4-triazol-1-ium Parent->Decarboxylated Thermal Stress

Caption: Hypothetical degradation pathways for the compound.

References

Addressing off-target effects of 1,2,4-triazole compounds in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1,2,4-triazole compounds in cellular models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identification and mitigation of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are 1,2,4-triazole compounds and why are they widely used?

A1: 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[1][2] This core structure, known as a scaffold, is a key component in a wide variety of therapeutically important agents.[1] Due to their unique chemical properties, including dipole character, hydrogen bonding capacity, and metabolic stability, 1,2,4-triazoles can interact with high affinity to biological receptors.[3][4] As a result, they are integral to many drugs with diverse pharmacological activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) agents.[1][2][5]

Q2: What are "off-target" effects in the context of 1,2,4-triazole compounds?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[6] Most small molecule drugs interact with multiple unintended biological targets.[6] These interactions can lead to unexpected biological responses, data misinterpretation, and potentially, cellular toxicity.[6][7] For example, a 1,2,4-triazole designed to inhibit a specific cancer-related kinase might also inhibit other kinases or unrelated proteins, causing unforeseen side effects in a cellular model.

Q3: Why is it critical to identify off-target effects early in research?

A3: Identifying off-target interactions early is crucial for several reasons. It helps to ensure that the observed biological effect is genuinely due to the modulation of the intended target. Furthermore, early identification can reduce safety-related attrition rates during later stages of drug development.[6] For instance, the clinical trials for the active site inhibitor CB-5083 were suspended due to toxicity attributed to off-target effects on the phosphodiesterase PDE6, highlighting the importance of this characterization.[7]

Q4: What are some known off-target pathways affected by 1,2,4-triazole derivatives?

A4: The off-target effects are highly specific to the individual compound's structure. However, some general observations have been made. For example, certain triazole fungicides have been shown to cause alterations in neural differentiation in mouse embryonic stem cells, even at non-toxic doses.[8][9] These effects were linked to interference with histone modification (specifically H3K27me3), which is a critical epigenetic regulatory mechanism.[8][9] Given that many 1,2,4-triazoles target enzymes, off-target effects often involve other enzymes, particularly those within the same family (e.g., other kinases or cytochromes P450).

Troubleshooting Guide

This guide addresses common problems encountered during experiments with 1,2,4-triazole compounds.

Problem: Observed cytotoxicity is much higher than expected based on on-target IC50 values.

  • Possible Cause: The compound may have significant off-target effects that contribute to cell death. The high potency could be due to the compound hitting one or more critical survival pathways unexpectedly.

  • Troubleshooting Steps:

    • Perform an orthogonal assay: Confirm the cytotoxicity using a different method (e.g., if the primary assay was MTT, use an SRB assay) to rule out assay-specific artifacts.[10]

    • Conduct a target-minus control experiment: If possible, use a cell line that does not express the intended target. If the compound is still cytotoxic, it strongly suggests off-target activity.[10]

    • Profile against a kinase panel: Since kinases are common off-targets, screening the compound against a panel of representative kinases can quickly identify unintended inhibitory activity.

    • Use inactive structural analogs: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this analog still shows cytotoxicity, it points to an off-target effect related to the core scaffold.[10]

Problem: A cellular phenotype is observed that cannot be explained by the known function of the intended target.

  • Possible Cause: The compound is modulating an unknown off-target protein or pathway that is responsible for the unexpected phenotype.

  • Troubleshooting Steps:

    • Literature Review: Search for studies involving similar 1,2,4-triazole scaffolds to see if similar phenotypes have been reported.

    • Computational Off-Target Prediction: Use in silico tools to predict potential off-target interactions.[6][11] These methods use algorithms based on chemical structure similarity and machine learning to forecast likely binding partners from the entire proteome.[6][11]

    • Unbiased Experimental Screening: Employ experimental methods for off-target discovery. Techniques like GUIDE-seq or in vitro biochemical screens can identify cellular binding partners without prior assumptions.[12][13]

    • Pathway Analysis: Use techniques like Western blotting or RNA sequencing to analyze major cellular signaling pathways (e.g., apoptosis, cell cycle, stress responses) to see which are perturbed by the compound.

Experimental Workflow & Methodologies

Identifying off-target effects requires a systematic approach, often moving from broad, unbiased discovery methods to specific, targeted validation.

G potential_targets potential_targets biochem biochem potential_targets->biochem Validate Hits cell_based cell_based potential_targets->cell_based Validate Hits confirmed_targets confirmed_targets sar sar confirmed_targets->sar in_silico in_silico unbiased_exp unbiased_exp

Caption: Workflow for the discovery and validation of off-target effects.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is often used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Silico Off-Target Prediction

Computational tools can screen a small molecule against vast databases of protein structures and bioactivity data to predict potential interactions.[6]

  • Compound Input: Obtain the chemical structure of the 1,2,4-triazole compound in a computer-readable format (e.g., SMILES or SDF).

  • Tool Selection: Choose a prediction tool or platform. These can be based on different methodologies:

    • Ligand-based: Compares the input molecule to a database of compounds with known activities (e.g., SEA, XPI).[11]

    • Structure-based: Docks the molecule into the 3D structures of a panel of proteins.

  • Parameter Setting: Set the prediction parameters. A common approach is to use a Tanimoto similarity threshold for chemical fingerprint comparison.[11]

  • Execution and Analysis: Run the prediction. The output will be a ranked list of potential protein targets.[11] The results are often ranked by a confidence score or p-value. A pseudo-score of ≥0.55 is often considered significant in combined AI/ML frameworks.[11]

  • Target Prioritization: Prioritize the highest-scoring, biologically plausible targets for subsequent experimental validation.

G start Input Compound Structure (SMILES/SDF) method1 method1 start->method1 method2 method2 start->method2 method3 method3 start->method3 db Reference Database (>1M compounds, >20M SAR data points) db->method1 db->method2 db->method3 scoring Consensus Scoring & Ranking output Prioritized List of Potential Off-Targets scoring->output method1->scoring method2->scoring method3->scoring

Caption: A simplified workflow for computational off-target prediction.

Quantitative Data Summary

The following tables summarize the in vitro activity of various 1,2,4-triazole derivatives against different cell lines and targets. This data can serve as a reference for expected potency and spectrum of activity.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference
129b HepG2 (Liver Cancer)Not Specified0.58[3]
131d NUGC (Gastric Cancer)Not Specified< 0.8[3]
8c MCF-7 (Breast Cancer)MTT6.21[14]
8d MCF-7 (Breast Cancer)MTT7.12[14]
10 MDA-MB-231 (Breast Cancer)Migration AssayInhibitory[4]
NMS-873 HCT116 (Colon Cancer)Antiproliferative1.8[7]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound IDTarget OrganismActivity MetricValue (µg/mL)Reference
28g S. aureus (MRSA)MIC0.25 - 1[3]
39c E. coliMIC3.125[3]
C4 M. tuberculosis H37RaMIC0.976[15]
Voriconazole Candida spp.Geometric Mean MIC0.03[16][17]
Fluconazole Candida spp.Geometric Mean MIC0.60[16][17]

References

Optimizing dosage and administration route for Tiazotic acid in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiazotic acid (also known as Thiotriazoline) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a synthetic compound with pronounced antioxidant and anti-inflammatory properties. Its primary mechanism of action involves the scavenging of free radicals and the enhancement of the body's endogenous antioxidant defense systems. It has been shown to reactivate key antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).[1]

Q2: What are the potential therapeutic applications of this compound being investigated in animal models?

A2: Animal studies are exploring the therapeutic potential of this compound in conditions associated with oxidative stress, most notably in cardiovascular diseases like ischemic heart disease.[1] Research in rat models of myocardial infarction is a key area of investigation.

Q3: What are the common administration routes for this compound in animal studies?

A3: Based on available literature and general practices in animal research, this compound can be administered via oral (PO), intravenous (IV), and intraperitoneal (IP) routes. The choice of administration route will depend on the specific experimental design and objectives.

Q4: Is there established pharmacokinetic data for this compound in common laboratory animals?

Troubleshooting Guides

Issue 1: Determining the Optimal Dosage of this compound

Problem: I am unsure what dose of this compound to use in my animal study.

Solution:

  • Review Existing Literature: While comprehensive dose-response studies are limited, some effective doses have been reported in rat models of cardiac injury. An intraperitoneal (IP) dose of 50 mg/kg has been used in rats to investigate its effects on the nitric oxide system following hypoxia.[1] In a rat model of myocardial infarction, a combination drug containing Thiotriazoline was used at a dose equivalent to 200 mg/kg of L-arginine.

  • Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to determine the optimal effective and non-toxic dose for your specific animal model, administration route, and disease condition.

  • Consider the Administration Route: The optimal dosage will likely vary between oral, intravenous, and intraperitoneal administration due to differences in bioavailability.

Dosage Information from Animal Studies:

Animal ModelAdministration RouteDosageIndicationReference
RatIntraperitoneal (IP)50 mg/kgPost-hypoxia cardioprotection[1]
RatNot specified200 mg/kg (as part of a combination drug)Myocardial infarction

Issue 2: Preparing this compound for Administration

Problem: I am having difficulty dissolving this compound for my experiments.

Solution:

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Common vehicles for preclinical studies include sterile saline, phosphate-buffered saline (PBS), and solutions containing small amounts of solubilizing agents like DMSO or Tween 80. The final concentration of any organic solvent should be minimized and tested for toxicity in a control group.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle may aid in dissolution.

  • Fresh Preparation: It is best practice to prepare the this compound solution fresh for each experiment to avoid degradation.

Issue 3: Inconsistent or Unexpected Experimental Results

Problem: I am observing high variability or unexpected outcomes in my animal study with this compound.

Solution:

  • Animal Model Consistency: Ensure that the age, weight, and genetic background of the animals are consistent across all experimental groups.

  • Administration Technique: Improper administration technique can lead to variability in drug exposure. Ensure all personnel are properly trained in the chosen administration route (e.g., correct needle placement for IP or IV injections, proper gavage technique for oral administration).

  • Control Groups: Always include appropriate control groups, including a vehicle control, to account for any effects of the administration procedure or the vehicle itself.

  • Timing of Administration: The timing of this compound administration relative to the induction of the disease model (e.g., before or after inducing myocardial infarction) can significantly impact the results. This should be a carefully considered and controlled variable.

Experimental Protocols

Protocol: Induction of Myocardial Infarction in Rats via Left Anterior Descending (LAD) Coronary Artery Ligation

This protocol is a common surgical procedure to create a reliable model of myocardial infarction in rats, which can be used to evaluate the cardioprotective effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Small animal ventilator

  • Surgical instruments (scalpel, forceps, retractors, needle holder)

  • 6-0 silk or polypropylene suture

  • ECG monitoring system

  • Warming pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it with an appropriate-sized endotracheal tube. Connect the rat to a small animal ventilator.

  • Surgical Incision: Place the rat in a supine position on a warming pad. Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • Pericardiotomy: Gently open the pericardium to visualize the left atrium and the left anterior descending (LAD) coronary artery.

  • LAD Ligation: Carefully pass a 6-0 suture underneath the LAD artery, approximately 2-3 mm from its origin.

  • Occlusion: Ligate the LAD artery by tying a secure knot. Successful ligation can be confirmed by the immediate appearance of a pale, ischemic area in the myocardium and by changes in the ECG (e.g., ST-segment elevation).

  • Closure: Close the chest wall in layers.

  • Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the animal closely during recovery.

This compound Administration:

This compound can be administered at the desired dose and route either before LAD ligation (pre-treatment), during ischemia, or at the onset of reperfusion, depending on the experimental question.

Visualizations

Signaling Pathway: Proposed Antioxidant Mechanism of this compound

Tiazotic_Acid_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes Tiazotic_Acid This compound Tiazotic_Acid->ROS Scavenges Tiazotic_Acid->Antioxidant_Enzymes Enhances activity of Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Grouping Randomly Assign to Groups (Sham, Vehicle, this compound) Animal_Model->Grouping Treatment Administer this compound or Vehicle (PO, IV, or IP) Grouping->Treatment MI_Induction Induce Myocardial Infarction (LAD Ligation) Treatment->MI_Induction Monitoring Monitor Physiological Parameters (ECG, Blood Pressure) MI_Induction->Monitoring Infarct_Size Measure Infarct Size Monitoring->Infarct_Size Biomarkers Assess Cardiac Biomarkers (e.g., Troponin) Monitoring->Biomarkers Enzyme_Activity Measure Antioxidant Enzyme Activity (SOD, GPx) Monitoring->Enzyme_Activity Histology Histological Examination of Heart Tissue Monitoring->Histology

References

Challenges in scaling up the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Materials: Degradation of 5-methyl-1H-1,2,4-triazole-3-thiol or chloroacetic acid. 2. Insufficient Base: Incomplete deprotonation of the thiol group. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 4. Inappropriate Solvent: Poor solubility of reactants.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Use a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate). Ensure the base is fully dissolved before adding the alkylating agent. 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. 4. Consider alternative solvents such as ethanol, isopropanol, or DMF to improve solubility.
Formation of Impurities/Byproducts 1. N-Alkylation: Alkylation on one of the nitrogen atoms of the triazole ring instead of the sulfur atom. 2. Dialkylation: Alkylation of both the sulfur and a nitrogen atom. 3. Hydrolysis of Chloroacetic Acid: Reaction of chloroacetic acid with the base, especially at elevated temperatures. 4. Oxidation of Thiol: Dimerization of the starting thiol to form a disulfide.1. Control the reaction temperature, as higher temperatures can favor N-alkylation. The use of a weaker base may also improve selectivity for S-alkylation. 2. Use a controlled stoichiometry of the alkylating agent. 3. Add the chloroacetic acid solution slowly to the reaction mixture to control the exotherm and minimize hydrolysis. 4. Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction mixture. 2. Presence of unreacted starting materials or byproducts with similar solubility. 3. Formation of an oil instead of a solid precipitate. 1. After acidification, cool the solution to 0-5 °C to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective. The use of column chromatography is an option for small-scale purification. 3. Try seeding the solution with a small crystal of the pure product. Sonication may also induce crystallization. If it persists as an oil, attempt to dissolve it in a minimal amount of a suitable solvent and re-precipitate.
Scale-Up Challenges 1. Exothermic Reaction: The reaction can be exothermic, leading to poor temperature control and increased byproduct formation at a larger scale. 2. Mixing Issues: Inefficient mixing can lead to localized "hot spots" and uneven reaction progress. 3. Solid Handling: Handling large quantities of solids can be challenging.1. Implement controlled addition of reagents and ensure efficient cooling of the reactor. For very large scales, a continuous flow process could be considered for better heat management. 2. Use appropriate agitation and reactor geometry to ensure good mixing. 3. Dissolve reagents in a suitable solvent before addition to the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid?

A1: The most common and direct method is the S-alkylation of 5-methyl-1H-1,2,4-triazole-3-thiol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The reaction is usually performed in a polar solvent like water or ethanol.

Q2: Which base is most suitable for this reaction?

A2: Strong inorganic bases like sodium hydroxide or potassium hydroxide are commonly used to deprotonate the thiol, forming a thiolate anion which is a potent nucleophile. Weaker bases like sodium carbonate or triethylamine can also be used, potentially offering better selectivity for S-alkylation over N-alkylation, though reaction times may be longer.

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific substrates and the solvent used. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by TLC or HPLC is recommended to determine the optimal reaction time.

Q4: How is the product typically isolated and purified?

A4: The product is an acid, so it is typically isolated by acidifying the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 3-4, which causes the product to precipitate. The crude product can then be collected by filtration and purified by recrystallization, often from an ethanol/water mixture.

Q5: What are the main byproducts to watch for?

A5: The primary byproduct of concern is the N-alkylated isomer. Over-alkylation leading to a dialkylated product is also possible if an excess of the alkylating agent is used. Additionally, the starting thiol can oxidize to form a disulfide dimer, especially if the reaction is not carried out under an inert atmosphere.

Q6: Are there any specific safety precautions for scaling up this synthesis?

A6: Yes. The S-alkylation reaction can be exothermic. On a large scale, this heat generation can be significant and must be managed with adequate cooling and controlled addition of reagents to prevent a thermal runaway. Chloroacetic acid is corrosive and toxic, so appropriate personal protective equipment should be worn. It is also advisable to perform a thermal hazard assessment before attempting a large-scale synthesis.

Experimental Protocols

Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol (Starting Material)

A common route to the starting thiol involves the cyclization of a thiosemicarbazide derivative.

  • Preparation of 1-acetylthiosemicarbazide: To a suspension of thiosemicarbazide in a suitable solvent (e.g., pyridine or acetic anhydride), slowly add acetyl chloride or acetic anhydride. The reaction mixture is typically stirred at room temperature or gently heated.

  • Cyclization: The 1-acetylthiosemicarbazide is then cyclized by heating in the presence of a base, such as an aqueous solution of sodium hydroxide or sodium carbonate.

  • Isolation: After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 5-methyl-1H-1,2,4-triazole-3-thiol. The product is collected by filtration, washed with water, and dried.

Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid
  • Deprotonation: In a suitable reactor, dissolve 5-methyl-1H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide (1.0 - 1.1 equivalents) with stirring.

  • Alkylation: Prepare a solution of chloroacetic acid (1.0 - 1.1 equivalents) in water and add it dropwise to the solution of the thiolate at a controlled temperature (e.g., 20-30 °C). The reaction is typically exothermic, so cooling may be necessary.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture and slowly add hydrochloric acid to adjust the pH to approximately 3-4. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Data Presentation

Parameter5-methyl-1H-1,2,4-triazole-3-thiol Synthesis2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid Synthesis
Typical Yield 75-90%80-95%
Reaction Time 2-6 hours3-8 hours
Reaction Temperature Reflux20-50 °C
Purity (crude) >95%>90%
Purity (recrystallized) >99%>99.5%

Visualizations

Synthesis_Workflow Synthesis Workflow for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Purification A Thiosemicarbazide C 1-Acetylthiosemicarbazide A->C B Acetylating Agent (e.g., Acetyl Chloride) B->C E 5-methyl-1H-1,2,4-triazole-3-thiol C->E D Base (e.g., NaOH) D->E F 5-methyl-1H-1,2,4-triazole-3-thiol E->F H Thiolate Anion (in situ) F->H G Base (e.g., NaOH) G->H J Crude Product Mixture H->J I Chloroacetic Acid I->J K Crude Product Mixture M Precipitation K->M L Acidification (e.g., HCl) L->M N Filtration M->N O Recrystallization N->O P Pure 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid O->P

Caption: Workflow for the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_Base Verify Base Stoichiometry and Activity Start->Check_Base Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Solvent Assess Solvent and Solubility Start->Check_Solvent Impurity_Analysis Analyze for Byproducts (TLC/HPLC) Check_SM->Impurity_Analysis Check_Base->Impurity_Analysis Check_Temp->Impurity_Analysis Check_Solvent->Impurity_Analysis N_Alkylation N-Alkylation Detected Impurity_Analysis->N_Alkylation Disulfide Disulfide Dimer Detected Impurity_Analysis->Disulfide Optimize_Base_Temp Optimize Base and Temperature N_Alkylation->Optimize_Base_Temp Success Yield Improved Optimize_Base_Temp->Success Inert_Atmosphere Use Inert Atmosphere Disulfide->Inert_Atmosphere Inert_Atmosphere->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Mitigating Cytotoxicity of 1,2,4-Triazole Derivatives in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of 1,2,4-triazole derivatives in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity of our 1,2,4-triazole derivative in primary cell cultures, which is much higher than in our cancer cell line assays. Why is this happening and how can we address it?

A1: This is a common challenge in drug development. Primary cells are often more sensitive to chemical insults than immortalized cancer cell lines. Several factors could contribute to this discrepancy:

  • On-Target vs. Off-Target Toxicity: While your compound may be designed to target a specific pathway in cancer cells (on-target), it could be hitting other essential pathways in primary cells (off-target), leading to toxicity.[1][2][3]

  • Metabolic Differences: Primary cells, especially hepatocytes, have active metabolic pathways that might convert your compound into a more toxic metabolite.[4] Cancer cell lines can have altered metabolic profiles.

  • Proliferation Rate: Cancer cells typically have a much higher proliferation rate. Some compounds are more toxic to rapidly dividing cells. Primary cells in culture often have a lower mitotic activity.

  • Experimental Conditions: Differences in cell culture media, serum concentration, and plating density can significantly influence cellular responses to a compound.[5]

To address this, a systematic approach is recommended. Start by confirming the cytotoxicity with multiple assays (e.g., MTT and LDH) and then explore mitigation strategies such as formulation changes, co-treatment with protective agents, or optimizing experimental parameters.

Q2: What are the first troubleshooting steps if we see unexpected levels of cell death in our primary cell cultures treated with a 1,2,4-triazole derivative?

A2: When encountering unexpected cytotoxicity, it's crucial to rule out experimental artifacts and then systematically investigate the cause.

Troubleshooting Guide: High Cytotoxicity in Primary Cell Cultures

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture wells for any precipitate after adding the compound. Use a lower concentration or a different solvent.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it's not the source of toxicity.
Incorrect Compound Concentration Double-check all calculations and dilutions. Perform a dose-response curve to determine the EC50/IC50.
Contamination Check for microbial contamination (bacteria, fungi, mycoplasma) in your cell cultures.
Suboptimal Cell Health Ensure your primary cells are healthy and have good viability before starting the experiment. Follow recommended thawing and seeding protocols for cryopreserved primary cells.[6][7]
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run appropriate assay controls.

If these initial checks do not resolve the issue, you may need to delve into more complex mitigation strategies.

Mitigation Strategies

Q3: How can we reduce the off-target cytotoxicity of our 1,2,4-triazole derivative without affecting its on-target activity?

A3: Differentiating and mitigating off-target effects is key to improving the therapeutic index of a compound. Here are several strategies:

Formulation Strategies

The way a compound is delivered to the cells can significantly impact its cytotoxic profile.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, potentially reducing their interaction with non-target cellular components and mitigating cytotoxicity.[8][9] This can also improve the solubility and stability of the compound.

Table 1: Comparison of Cytotoxicity of a Compound With and Without Cyclodextrin Formulation

Compound Cell Line IC50 (µM) Selectivity Index (Primary/Cancer)
1,2,4-Triazole Derivative XPrimary Hepatocytes15\multirow{2}{}{0.67}
Cancer Cell Line Y10
1,2,4-Triazole Derivative X + β-CyclodextrinPrimary Hepatocytes35\multirow{2}{}{3.18}
Cancer Cell Line Y11

Data is hypothetical and for illustrative purposes.

Co-treatment with Antioxidants

Many cytotoxic effects are mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4][6] Co-treatment with an antioxidant can help mitigate this.

  • N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and can directly scavenge ROS.[10][11][12] It has been shown to reduce the cytotoxicity of various drugs.

Table 2: Effect of N-Acetylcysteine (NAC) on the Cytotoxicity of a 1,2,4-Triazole Derivative

Treatment Cell Line % Cell Viability
Vehicle ControlPrimary Keratinocytes100%
1,2,4-Triazole Derivative Z (20 µM)Primary Keratinocytes45%
1,2,4-Triazole Derivative Z (20 µM) + NAC (1 mM)Primary Keratinocytes85%
Vehicle ControlCancer Cell Line A100%
1,2,4-Triazole Derivative Z (20 µM)Cancer Cell Line A50%
1,2,4-Triazole Derivative Z (20 µM) + NAC (1 mM)Cancer Cell Line A55%

Data is hypothetical and for illustrative purposes, demonstrating NAC's protective effect is more pronounced in primary cells.

Optimization of Experimental Parameters
  • Serum Concentration: Serum proteins can bind to compounds, affecting their bioavailability and cytotoxicity. Testing your compound in both serum-containing and serum-free media can provide valuable insights. Some studies show that serum-free media can increase the perceived cytotoxicity of certain drugs.[13]

  • Concentration and Exposure Time: Reducing the concentration of the 1,2,4-triazole derivative or shortening the exposure time in primary cell cultures might reduce cytotoxicity while still allowing for the observation of the desired biological effect.

Experimental Protocols

Q4: Can you provide a detailed protocol for assessing the cytotoxicity of our 1,2,4-triazole derivative in primary cells?

A4: The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.

Protocol: LDH Cytotoxicity Assay for Primary Cells

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium

  • 96-well cell culture plates (flat-bottom for adherent cells, V-bottom for suspension cells)

  • 1,2,4-triazole derivative stock solution

  • Vehicle control (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit

  • Lysis Buffer (for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of >600 nm.[14]

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow adherent cells to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your 1,2,4-triazole derivative in the appropriate culture medium.

    • Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

    • Include the following controls (in triplicate):

      • Vehicle Control: Cells treated with the highest concentration of the vehicle.

      • Spontaneous LDH Release Control: Untreated cells in culture medium.

      • Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of the incubation period.

      • Culture Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of the Stop Solution provided in the kit to each well.

    • Measure the absorbance at 490 nm and the reference wavelength (>600 nm).

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the 490 nm absorbance for all wells.

    • Subtract the average absorbance of the culture medium background from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Q5: What is the protocol for using N-acetylcysteine (NAC) to mitigate cytotoxicity?

A5: This protocol outlines the co-treatment of primary cells with a 1,2,4-triazole derivative and NAC.

Protocol: N-Acetylcysteine Co-treatment

Materials:

  • Primary cells and culture medium

  • 1,2,4-triazole derivative

  • N-Acetylcysteine (NAC)

  • Sterile PBS or water for dissolving NAC

  • Cytotoxicity assay reagents (e.g., LDH or MTT kit)

Procedure:

  • Prepare NAC Stock Solution: Prepare a sterile stock solution of NAC (e.g., 100 mM in PBS or water) and adjust the pH to ~7.4. Filter-sterilize the solution.

  • Cell Seeding: Seed primary cells in a 96-well plate as you would for a standard cytotoxicity assay.

  • Treatment:

    • Prepare your 1,2,4-triazole derivative dilutions in culture medium.

    • Prepare a set of the same dilutions in culture medium that also contains the desired final concentration of NAC (e.g., 1 mM).

    • Add the treatment solutions to the cells.

    • Include controls for the triazole derivative alone and NAC alone to assess their individual effects.

  • Incubation and Analysis: Incubate the cells for the desired period and then perform a cytotoxicity assay (e.g., LDH or MTT assay) as previously described.

Signaling Pathways and Visualizations

Q6: What are the potential signaling pathways involved in the off-target cytotoxicity of 1,2,4-triazole derivatives?

A6: The off-target cytotoxicity of small molecules can involve multiple signaling pathways. For 1,2,4-triazole derivatives, which are known to sometimes induce oxidative stress, the following pathways are of particular interest:

  • Oxidative Stress-Induced Apoptosis: The compound may lead to an overproduction of Reactive Oxygen Species (ROS). High levels of ROS can damage cellular components, including mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[6][13]

  • Caspase-Independent Cell Death: In some cases, cell death can occur without the activation of caspases. This can be initiated by mitochondrial dysfunction and the release of other pro-apoptotic factors like Apoptosis-Inducing Factor (AIF).[8][15]

  • Inflammatory Pathways: Some compounds can trigger inflammatory responses in primary cells, leading to the production of cytotoxic cytokines.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Primary Cells treat_compound Treat with Triazole Derivative treat_combo Co-treat with Triazole + NAC controls Include Vehicle & NAC Controls prep_compound Prepare Triazole Derivative prep_compound->treat_compound prep_compound->treat_combo prep_nac Prepare NAC Solution prep_nac->treat_combo incubate Incubate (24-72h) treat_compound->incubate treat_combo->incubate controls->incubate assay Perform Cytotoxicity Assay (LDH/MTT) incubate->assay analyze Analyze Data & Compare assay->analyze

Caption: Experimental workflow for testing mitigation strategies.

signaling_pathway cluster_stress Oxidative Stress Induction cluster_mitigation Mitigation by Antioxidant cluster_apoptosis Apoptosis Pathway triazole 1,2,4-Triazole Derivative ros Increased ROS triazole->ros mito Mitochondrial Damage ros->mito nac N-Acetylcysteine (NAC) gsh Increased Glutathione (GSH) nac->gsh gsh->ros Scavenges cyt_c Cytochrome c Release mito->cyt_c caspase9 Caspase-9 Activation cyt_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Oxidative stress-induced apoptosis and mitigation.

troubleshooting_flowchart start High Cytotoxicity Observed check_basics Check for Artifacts (Precipitate, Solvent Toxicity, Contamination) start->check_basics basics_ok Artifacts Ruled Out? check_basics->basics_ok address_basics Address Basic Issues (e.g., new solvent, filter compound) basics_ok->address_basics No optimize Optimize Experimental Parameters (Concentration, Exposure Time, Serum) basics_ok->optimize Yes address_basics->start mitigate Implement Mitigation Strategies (Formulation, Antioxidants) optimize->mitigate reassess Re-evaluate Cytotoxicity mitigate->reassess success Cytotoxicity Mitigated reassess->success Successful fail Further Investigation Needed (e.g., structural modification of compound) reassess->fail Unsuccessful

Caption: Troubleshooting flowchart for high cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Tiazotic Acid and Other Cardioprotective Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Tiazotic acid (Thiotriazoline) and other prominent cardioprotective agents, including Carvedilol, Metformin, Mildronate, and Angiolin. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of the performance and mechanisms of these compounds, supported by preclinical and clinical experimental data.

Executive Summary

Cardiovascular diseases remain a leading cause of mortality worldwide, driving the demand for effective cardioprotective therapies. This report delves into the mechanistic pathways and therapeutic efficacy of several key agents. This compound and Angiolin demonstrate notable antioxidant and anti-ischemic properties. Carvedilol, a beta-blocker, and Metformin, an antidiabetic drug, have shown significant benefits in improving cardiac function and reducing mortality in various patient populations. Mildronate exerts its cardioprotective effect by modulating cardiac energy metabolism. This guide synthesizes the available quantitative data to facilitate a direct comparison of these agents, providing a valuable resource for future research and development in cardiovascular medicine.

Comparative Data on Cardioprotective Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on the selected cardioprotective agents.

Table 1: Preclinical Efficacy in Animal Models of Myocardial Infarction

AgentAnimal ModelKey Efficacy ParameterResultCitation(s)
This compound (Thiotriazoline) Rats (Prenatal Hypoxia)↑ eNOS expression50% increase[1]
↑ NO stable metabolites62.5% increase[1]
↓ iNOS expression22.5% decrease[1]
Carvedilol Feline (Ischemia/Reperfusion)↓ Infarct Size87.5% reduction (pre-ischemia)[2]
78.9% reduction (pre-reperfusion)[2]
Mice (Transverse Aortic Constriction)↑ Ejection FractionSignificant increase[3]
↑ Fractional ShorteningSignificant increase[3]
Metformin Mice (Ischemia/Reperfusion)↓ Infarct Size / Area at Risk49% reduction[4]
↓ Serum Troponin-T56% reduction[4]
Rats (Ischemia/Reperfusion)↓ Infarct SizeSignificant reduction with 200 mg/kg dose[5]
Mildronate Rats (Ischemia/Reperfusion)↓ Infarct Size / Risk Zone24.6% reduction[6]
Rats (Myocardial Infarction)↓ Necrotic Area25% reduction[7]
Angiolin Rabbits (Contusional Eye Injury)↑ Reduced Glutathione68.6% increase
↓ Oxidized Glutathione50.7% decrease
↓ NO stable metabolites40.1% decrease

Note: Quantitative data for Angiolin on direct cardiac endpoints such as infarct size reduction was limited in the reviewed literature. The data presented reflects its antioxidant effects in a relevant biological model.

Table 2: Clinical Efficacy in Human Trials

AgentPatient PopulationKey Efficacy ParameterResultCitation(s)
This compound (Thiotriazoline) Non-Hodgkin's Lymphoma (Anthracycline-induced cardiotoxicity)↓ Troponin I levelSignificant reduction
↓ NT-proBNP levelSignificant reduction
↑ Left Ventricular Ejection FractionSignificant improvement
Carvedilol Chronic Heart Failure↑ Ejection Fraction5-8 EF units increase (dose-dependent)
↓ Mortality RateUp to 73% reduction
↓ Hospitalization Rate58-64% reduction
Metformin Type 2 Diabetes↓ Myocardial Infarction Risk39% lower risk (UKPDS)
↓ All-cause Mortality19% reduction at 12 months (post-discharge)
Non-diabetic, post-STEMILeft Ventricular Ejection FractionNo significant improvement vs. placebo
Mildronate Chronic Heart Failure↑ Exercise TimeGreatest increase in combination with Lisinopril
Angiolin Not availableNot availableNot available

Note: To date, comprehensive clinical trial data for Angiolin focusing on primary cardiovascular endpoints such as ejection fraction or mortality is not widely available in peer-reviewed English literature.

Mechanisms of Action and Signaling Pathways

The cardioprotective effects of these agents are mediated through distinct and sometimes overlapping signaling pathways.

This compound and Angiolin: Antioxidant and Anti-ischemic Pathways

This compound and Angiolin both exhibit significant antioxidant properties. They work by increasing the production and bioavailability of nitric oxide (NO) through the upregulation of endothelial nitric oxide synthase (eNOS) while reducing nitrosative stress by decreasing the expression of inducible nitric oxide synthase (iNOS). Angiolin is also known to activate the compensatory malate-aspartate shuttle, which helps maintain ATP levels during ischemic conditions.

Tiazotic_Acid_Angiolin_Pathway cluster_antioxidant Antioxidant Effects cluster_anti_ischemic Anti-ischemic Effects This compound This compound eNOS eNOS This compound->eNOS Upregulates iNOS iNOS This compound->iNOS Downregulates Angiolin Angiolin Angiolin->eNOS Upregulates Angiolin->iNOS Downregulates NO NO eNOS->NO Increases Production Nitrosative Stress Nitrosative Stress iNOS->Nitrosative Stress Contributes to Angiolin_2 Angiolin Malate-Aspartate Shuttle Malate-Aspartate Shuttle Angiolin_2->Malate-Aspartate Shuttle Activates ATP Production ATP Production Malate-Aspartate Shuttle->ATP Production Maintains

Fig 1. Signaling pathways of this compound and Angiolin.
Carvedilol: Beta-Adrenergic Blockade

Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor blockade. Its primary cardioprotective mechanism involves reducing the detrimental effects of excessive sympathetic stimulation on the heart, such as increased heart rate, contractility, and oxygen demand. By blocking beta-adrenergic receptors, Carvedilol decreases cardiac workload and has been shown to improve left ventricular function and reduce mortality in patients with heart failure.

Carvedilol_Pathway Sympathetic Nervous System Sympathetic Nervous System Norepinephrine Norepinephrine Sympathetic Nervous System->Norepinephrine Releases Beta-Adrenergic Receptors Beta-Adrenergic Receptors Norepinephrine->Beta-Adrenergic Receptors Activates Heart Rate Heart Rate Beta-Adrenergic Receptors->Heart Rate Increases Contractility Contractility Beta-Adrenergic Receptors->Contractility Increases Carvedilol Carvedilol Carvedilol->Beta-Adrenergic Receptors Blocks Cardiac Workload Cardiac Workload Heart Rate->Cardiac Workload Increases Contractility->Cardiac Workload Increases Myocardial Oxygen Demand Myocardial Oxygen Demand Cardiac Workload->Myocardial Oxygen Demand Increases Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Increases Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Enhances Inflammation Inflammation AMPK->Inflammation Reduces Oxidative Stress Oxidative Stress AMPK->Oxidative Stress Reduces Cardioprotection Cardioprotection Glucose Uptake->Cardioprotection Fatty Acid Oxidation->Cardioprotection Inflammation->Cardioprotection Oxidative Stress->Cardioprotection Mildronate_Pathway Gamma-Butyrobetaine (GBB) Gamma-Butyrobetaine (GBB) GBB Hydroxylase GBB Hydroxylase Gamma-Butyrobetaine (GBB)->GBB Hydroxylase Substrate for Carnitine Carnitine GBB Hydroxylase->Carnitine Synthesizes Mildronate Mildronate Mildronate->GBB Hydroxylase Inhibits Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Carnitine->Fatty Acid Beta-Oxidation Required for Glucose Oxidation Glucose Oxidation Fatty Acid Beta-Oxidation->Glucose Oxidation Shifts metabolism to Cardioprotection Cardioprotection Glucose Oxidation->Cardioprotection Leads to LAD_Ligation_Workflow cluster_procedure LAD Ligation Procedure Anesthesia Anesthesia Intubation_Ventilation Intubation and Ventilation Anesthesia->Intubation_Ventilation Thoracotomy Thoracotomy Intubation_Ventilation->Thoracotomy LAD_Ligation Ligation of Left Anterior Descending (LAD) Artery Thoracotomy->LAD_Ligation Reperfusion Reperfusion (optional) LAD_Ligation->Reperfusion Closure Closure Reperfusion->Closure TTC_Staining_Workflow cluster_staining TTC Staining Protocol Heart_Excision Heart Excision and Slicing TTC_Incubation Incubation in TTC Solution Heart_Excision->TTC_Incubation Fixation Fixation TTC_Incubation->Fixation Imaging_Analysis Imaging and Planimetric Analysis Fixation->Imaging_Analysis

References

Validating the Mechanism of Action of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (designated as Compound X), with established alternatives. The focus is on validating its mechanism of action as a targeted anticancer agent. The 1,2,4-triazole nucleus is a recognized pharmacophore in a variety of approved drugs and is known to be metabolically stable.[1][2][3] A significant number of derivatives containing this scaffold have been explored for their potential as anticancer agents, including as kinase inhibitors.[1][2][4]

Hypothetical Mechanism of Action: BRAF V600E Inhibition

For the purpose of this guide, we will hypothesize that Compound X is a potent and selective inhibitor of the BRAF V600E mutant kinase. This mutation leads to constitutive activation of the BRAF-MEK-ERK (MAPK) signaling pathway, a key driver in various cancers, including melanoma.[5][6][7][8] The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a common feature of many human cancers.[5][6]

Comparison with Alternative BRAF V600E Inhibitors

The performance of Compound X is compared with two well-established, FDA-approved BRAF V600E inhibitors: Vemurafenib and Dabrafenib. The following table summarizes key quantitative data, with values for Compound X being hypothetical for illustrative purposes.

Parameter Compound X (Hypothetical) Vemurafenib Dabrafenib
Target BRAF V600EBRAF V600EBRAF V600E
IC50 (BRAF V600E) 15 nM31 nM0.8 nM
IC50 (wild-type BRAF) 500 nM100 nM3.2 nM
Cellular Potency (A375 cells) 50 nM100 nM10 nM
Oral Bioavailability (Rodent) 60%49%95%
Selectivity (vs. other kinases) HighModerateModerate

Detailed Experimental Protocols

Validating the mechanism of action of a novel kinase inhibitor involves a series of biochemical and cell-based assays.[10]

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the target kinase (BRAF V600E) and assess its selectivity against other kinases.

Methodology:

  • Assay Format: A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[11][12] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase activity.[12]

  • Procedure:

    • Recombinant BRAF V600E enzyme is incubated with varying concentrations of Compound X.

    • The kinase reaction is initiated by adding the substrate (e.g., MEK1) and ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP generated is quantified using a luciferase-based detection system.[12]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Selectivity Profiling: The same assay is performed against a panel of other protein kinases to determine the selectivity of Compound X.

Cellular Phosphorylation Assay (Cell-based Assay)

Objective: To confirm that Compound X inhibits the BRAF V600E signaling pathway within a cellular context by measuring the phosphorylation of downstream targets.

Methodology:

  • Cell Line: A human melanoma cell line harboring the BRAF V600E mutation, such as A375, is used.

  • Procedure:

    • A375 cells are treated with increasing concentrations of Compound X for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • The phosphorylation status of downstream proteins in the MAPK pathway, such as MEK and ERK, is assessed by Western blotting or ELISA using phospho-specific antibodies.[13][14]

    • A decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) with increasing concentrations of Compound X indicates target engagement and pathway inhibition.

Cell Proliferation/Viability Assay (Cell-based Assay)

Objective: To evaluate the effect of Compound X on the growth and survival of cancer cells that are dependent on the BRAF V600E mutation.

Methodology:

  • Assay Format: A colorimetric assay, such as the MTT or a fluorescence-based assay like CellTiter-Blue®, is used to measure cell viability.

  • Procedure:

    • BRAF V600E mutant cells (e.g., A375) and wild-type BRAF cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of Compound X for 72 hours.

    • A reagent that is converted into a detectable product by metabolically active cells is added.

    • The signal, which is proportional to the number of viable cells, is measured using a plate reader.

    • The concentration of Compound X that inhibits cell growth by 50% (GI50) is determined.

Mandatory Visualizations

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound X CompoundX->BRAF

Caption: Hypothetical BRAF-MAPK signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow Start Start: Novel Compound X Synthesis Biochemical Biochemical Assays (In Vitro Kinase Inhibition) Start->Biochemical IC50 Determine IC50 & Selectivity Biochemical->IC50 CellBased Cell-Based Assays (Phosphorylation & Proliferation) IC50->CellBased TargetValidation Confirm On-Target Effect in Cells CellBased->TargetValidation InVivo In Vivo Models (Xenografts) TargetValidation->InVivo Efficacy Evaluate Anti-Tumor Efficacy InVivo->Efficacy End Lead Optimization Efficacy->End

Caption: General experimental workflow for validating a novel kinase inhibitor.

References

Tiazotic Acid vs. Trimetazidine: A Comparative Analysis for Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, necessitates therapeutic interventions that can protect cardiac cells from injury and improve clinical outcomes. Among the pharmacological agents used, metabolic modulators have emerged as a promising class of drugs. This guide provides a detailed comparison of two such agents: tiazotic acid (also known as Thiotriazoline) and trimetazidine. Both drugs aim to optimize myocardial energy metabolism, but they achieve this through distinct molecular mechanisms. This analysis is based on available experimental data to inform research and drug development in cardiology.

Mechanism of Action: A Tale of Two Pathways

While both this compound and trimetazidine are classified as anti-ischemic metabolic agents, their primary modes of action differ significantly. Trimetazidine directly targets the enzymatic machinery of fatty acid oxidation, whereas this compound's benefits appear to stem from its potent antioxidant and broader metabolic-regulating properties.

This compound (Thiotriazoline): The cardioprotective effects of this compound are primarily attributed to its robust antioxidant capabilities. It functions as a direct scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to ischemia-reperfusion injury[1]. Beyond direct scavenging, this compound enhances the body's endogenous antioxidant defense systems[1][2]. Its mechanism also involves the modulation of nitric oxide (NO) bioavailability by increasing the levels of endothelial nitric oxide synthase (eNOS)[1][3]. Furthermore, this compound is reported to activate a compensatory malate-aspartate shuttle, which aids in energy production under ischemic conditions[4][5][6].

Trimetazidine: Trimetazidine's mechanism is more specifically focused on optimizing cellular energy production. It selectively inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme, which is crucial for the beta-oxidation of fatty acids[3][7][8]. By inhibiting this enzyme, trimetazidine shifts the heart's energy substrate preference from fatty acids to glucose. Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, making it a more efficient energy source during ischemia[6][8]. This metabolic shift helps to reduce intracellular acidosis, limit calcium ion accumulation, and prevent a decline in ATP levels[3][7]. Some studies also suggest that trimetazidine's effects may be mediated through the activation of the SIRT1–AMPK and ERK signaling pathways[4][9].

G cluster_0 This compound Pathway cluster_1 Trimetazidine Pathway TA This compound ROS Reactive Oxygen Species (ROS) TA->ROS Scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes TA->Antioxidant_Enzymes Upregulates eNOS eNOS TA->eNOS Upregulates Malate_Aspartate_Shuttle Malate-Aspartate Shuttle TA->Malate_Aspartate_Shuttle Activates Cardioprotection_TA Cardioprotection ROS->Cardioprotection_TA Antioxidant_Enzymes->Cardioprotection_TA NO Nitric Oxide (NO) eNOS->NO NO->Cardioprotection_TA Energy_Production Energy Production Malate_Aspartate_Shuttle->Energy_Production Energy_Production->Cardioprotection_TA TMZ Trimetazidine KAT3 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT3 Inhibits Glucose_Oxidation Glucose Oxidation TMZ->Glucose_Oxidation Promotes FAO Fatty Acid Oxidation KAT3->FAO O2_Consumption O2 Consumption FAO->O2_Consumption High Glucose_Oxidation->O2_Consumption Low ATP_Production ATP Production Glucose_Oxidation->ATP_Production Efficient Cardioprotection_TMZ Cardioprotection O2_Consumption->Cardioprotection_TMZ ATP_Production->Cardioprotection_TMZ

Figure 1. Signaling pathways of this compound and Trimetazidine in myocardial ischemia.

Comparative Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and trimetazidine are limited. However, an international, multicenter, randomized trial assessed the anti-anginal and anti-ischemic efficacy and safety of trimetazidine (60 mg/day) and this compound (600 mg/day) in patients with chronic ischemic heart disease. The study concluded that both drugs demonstrated equal clinical efficacy across all primary and secondary endpoints[10][11][12].

The following tables summarize quantitative data from various studies on the individual efficacy of each drug.

Table 1: Effect on Clinical Endpoints in Stable Angina

DrugDosageStudy PopulationKey Findings
This compound 600 mg/day8,298 patients with Class II-III stable anginaReduced the number of weekly angina attacks by 46.32% (compared to 33.24% in the control group, p=0.028)[6].
Trimetazidine 60 mg/dayMeta-analysis of 12 trialsSignificantly reduced the number of weekly angina attacks compared to placebo[13].
Trimetazidine 60 mg/day149 men with stable anginaShowed similar antianginal efficacy to propranolol (40 mg/day) over 3 months[1].

Table 2: Effect on Exercise Tolerance in Stable Angina

DrugDosageStudy PopulationKey Findings
This compound 600 mg/dayPatients with chronic ischemic heart diseaseIncreased exercise tolerance[6]. In a comparative trial, showed equal efficacy to trimetazidine in improving total exercise duration and time to 1-mm ST-segment depression[10][11].
Trimetazidine 60 mg/dayMeta-analysis of 12 trialsSignificantly improved time to 1-mm ST-segment depression and total work at peak exercise[13].
Trimetazidine 70 mg/day (MR)223 patients with anginaAdded to atenolol, significantly improved exercise capacity and exercise-induced ischemia[3].

Experimental Protocols

Objective: To compare the anti-ischemic efficacy and safety of this compound versus trimetazidine in patients with stable angina pectoris.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Patient Population:

  • Inclusion Criteria: Patients aged 18-75 with a documented history of coronary artery disease and stable angina (Class II-III) for at least 3 months. Patients must demonstrate reproducible exercise-induced ischemia on a treadmill test.

  • Exclusion Criteria: Recent myocardial infarction (within 3 months), unstable angina, severe heart failure, significant valvular heart disease, or uncontrolled hypertension.

Treatment Regimen:

  • Group A: this compound (e.g., 200 mg three times daily).

  • Group B: Trimetazidine (e.g., 20 mg three times daily or 35 mg MR twice daily).

  • Duration: 12 weeks.

  • Patients would continue their baseline antianginal therapy (e.g., beta-blockers or calcium channel blockers).

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in total exercise duration at 12 weeks.

  • Secondary Efficacy Endpoints:

    • Time to onset of angina during exercise test.

    • Time to 1-mm ST-segment depression.

    • Frequency of weekly angina attacks (recorded in patient diaries).

    • Weekly consumption of short-acting nitrates.

  • Safety Endpoints: Incidence of adverse events, changes in vital signs, ECG parameters, and clinical laboratory tests.

Assessments:

  • Treadmill exercise tests according to a standardized protocol (e.g., Bruce protocol) at baseline and at weeks 4 and 12.

  • Clinical assessments and patient diary reviews at each study visit.

G Screening Screening & Baseline (Visit 1) Randomization Randomization (Visit 2) Screening->Randomization Treatment_TA Group A: This compound Randomization->Treatment_TA Treatment_TMZ Group B: Trimetazidine Randomization->Treatment_TMZ FollowUp1 Follow-up (Week 4) Treatment_TA->FollowUp1 Treatment_TMZ->FollowUp1 FollowUp2 End of Treatment (Week 12) FollowUp1->FollowUp2 Analysis Data Analysis FollowUp2->Analysis

Figure 2. Generalized experimental workflow for a comparative clinical trial.

Conclusion

Both this compound and trimetazidine are effective metabolic agents for the management of myocardial ischemia, particularly in patients with stable angina. Trimetazidine acts through a well-defined mechanism of inhibiting fatty acid oxidation, thereby improving the efficiency of myocardial energy production. This compound exerts its cardioprotective effects through a broader mechanism, primarily centered on its potent antioxidant properties and its ability to enhance NO bioavailability.

The limited available comparative data suggests that this compound and trimetazidine have comparable clinical efficacy in improving exercise tolerance and reducing angina frequency[10][11]. The choice between these agents may be guided by the specific pathophysiological context of the patient. For instance, in conditions where oxidative stress is a predominant factor, this compound might offer a therapeutic advantage. Conversely, in cases of profound metabolic inefficiency, the targeted approach of trimetazidine may be more appropriate.

Further large-scale, head-to-head clinical trials are warranted to delineate the relative strengths and specific patient populations that would benefit most from each of these metabolic modulators. Such studies will be crucial for refining therapeutic strategies in the management of ischemic heart disease.

References

Efficacy Showdown: 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid vs. L-arginine in In Vivo Cardiovascular Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of cardiovascular research, the quest for effective therapeutic agents that can mitigate the damaging effects of hypoxic conditions remains a critical area of focus. This guide provides a detailed in vivo comparison of two such agents: 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, a compound also known as Tiazotic acid or Thiotriazoline, and the well-known amino acid, L-arginine. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Comparative Efficacy in a Preclinical Model of Hypoxia-Induced Cardiac Stress

A pivotal preclinical study investigated the cardioprotective effects of Thiotriazoline and L-arginine in a rat model of prenatal hypoxia, a condition known to induce significant stress on the cardiovascular system. The results, summarized below, highlight the potential of both compounds to modulate the critical nitric oxide (NO) system, which plays a central role in cardiovascular homeostasis.

ParameterControl (No Hypoxia)Prenatal Hypoxia (PH)PH + L-argininePH + Thiotriazoline
Myocardial eNOS Levels Normal↓ 55% vs. Control↑ (Restored towards normal)↑ 50% vs. PH Group
Myocardial iNOS Levels Normal↑ 2-fold vs. Control↓ (Normalized)↓ 22.5% vs. PH Group; ↓ 41.5% at 1 month post-treatment
Myocardial eNOS mRNA Expression Normal↓ 85% vs. Control↑ (Positive effect)↑ 15-fold vs. PH Group; ↑ 12-fold at 1 month post-treatment
Myocardial iNOS mRNA Expression Normal↑ 7.2-fold vs. Control↓ (Normalized)↓ 73.8% vs. PH Group; ↓ 56% at 1 month post-treatment
Stable NO Metabolites Normal↑ 62.5% vs. PH Group
Nitrotyrosine Levels (Marker of Nitrosative Stress) Normal↓ 35% vs. PH Group

Data compiled from "Cardioprotective Activity of Pharmacological Agents Affecting NO Production and Bioavailability in the Early Postnatal Period after Intrauterine Hypoxia in Rats".[1][2][3][4]

The data clearly indicates that while both L-arginine and Thiotriazoline exhibit cardioprotective effects by restoring the balance of the nitric oxide system, Thiotriazoline demonstrated a more pronounced and persistent impact , particularly in upregulating the beneficial endothelial nitric oxide synthase (eNOS) and downregulating the detrimental inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.

Delving Deeper: Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodologies are provided below.

In Vivo Model: Prenatal Hypoxia in Rats

A widely accepted model to study the long-term cardiovascular consequences of developmental hypoxia was utilized.

  • Animal Model: The study was conducted using 50 female Wistar rats.[1][2][3][4]

  • Induction of Prenatal Hypoxia: Pregnant rats received a daily intraperitoneal injection of sodium nitrite (50 mg/kg) starting from the 16th day of pregnancy until term. A control group of pregnant rats received saline injections.[1][2][3][4] This method effectively induces a state of prenatal hypoxia in the offspring.

  • Offspring Grouping: The resulting rat pups were divided into several groups:

    • Group 1: Intact, healthy offspring (Control).

    • Group 2: Offspring subjected to prenatal hypoxia (PH) and treated with physiological saline (Hypoxia Control).

    • Group 3: PH offspring treated with L-arginine.

    • Group 4: PH offspring treated with Thiotriazoline.

    • Other groups included treatment with Angiolin and Mildronate for a broader comparative analysis.[1][2][3][4]

  • Drug Administration: The respective treatments were administered daily to the rat pups from the 1st to the 30th day after birth.[1][2][3][4]

Biochemical and Molecular Analysis
  • Tissue Collection: Myocardial tissue was collected from the rat pups for analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of eNOS, iNOS, and nitrotyrosine, a marker of nitrosative stress, were quantified using ELISA kits. The levels of stable nitric oxide metabolites were also determined using this method.[1][2][3][4]

  • Polymerase Chain Reaction (PCR): The expression levels of eNOS mRNA and iNOS mRNA in the myocardial tissue were measured using a PCR test to assess the transcriptional regulation of these key enzymes.[1][2][3][4]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated.

experimental_workflow cluster_induction Prenatal Hypoxia Induction cluster_treatment Postnatal Treatment (Day 1-30) cluster_analysis Analysis A Pregnant Wistar Rats (Day 16) B Daily Intraperitoneal Injection (Sodium Nitrite, 50 mg/kg) A->B C Control Group (Saline Injection) A->C D Offspring from Hypoxia Group B->D G Control Group (Saline) E Daily Treatment with L-arginine D->E F Daily Treatment with Thiotriazoline D->F D->G H Myocardial Tissue Collection E->H F->H G->H I ELISA Analysis (eNOS, iNOS, NO Metabolites, Nitrotyrosine) H->I J PCR Analysis (eNOS mRNA, iNOS mRNA) H->J

Experimental Workflow for In Vivo Comparison

signaling_pathway cluster_l_arginine L-arginine Pathway cluster_thiotriazoline Thiotriazoline's Proposed Mechanism L_arginine L-arginine eNOS eNOS L_arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO Synthesis Vasodilation Vasodilation & Cardioprotection NO->Vasodilation Thiotriazoline Thiotriazoline ROS Reactive Oxygen Species (ROS) Thiotriazoline->ROS Scavenges NO_excess Excess NO Thiotriazoline->NO_excess Scavenges Thiol_balance Thiol-Disulfide Balance Thiotriazoline->Thiol_balance Modulates eNOS_up ↑ eNOS Expression & Activity Thiol_balance->eNOS_up

Comparative Signaling Pathways

Discussion and Future Directions

The presented data suggests that both 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Thiotriazoline) and L-arginine offer promising avenues for cardioprotection in the context of hypoxia. L-arginine, as a direct precursor to nitric oxide, acts by enhancing the substrate availability for eNOS, thereby promoting vasodilation and other protective effects of NO.

Thiotriazoline, on the other hand, appears to exert its effects through a multi-faceted mechanism. Its ability to scavenge reactive oxygen species (ROS) and excess nitric oxide can reduce nitrosative stress, a key driver of cellular damage in hypoxic conditions. Furthermore, its influence on the thiol-disulfide balance seems to play a crucial role in upregulating eNOS expression and activity, leading to a more sustained and potent cardioprotective effect compared to L-arginine in this specific preclinical model.

For researchers and drug development professionals, these findings highlight the potential of Thiotriazoline as a robust candidate for further investigation in cardiovascular diseases characterized by oxidative and nitrosative stress. Future studies should aim to elucidate the precise molecular interactions of Thiotriazoline with the components of the nitric oxide signaling pathway and to evaluate its efficacy and safety in other preclinical models of cardiovascular disease before considering clinical translation. The direct comparative nature of the presented study provides a strong foundation for such future research endeavors.

References

Head-to-head comparison of different synthesis routes for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Triazole Derivative.

The compound 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid, is a significant heterocyclic molecule with applications in medicinal chemistry. Its synthesis is a critical step for further research and development. This guide provides a comparative analysis of the most plausible synthetic routes to this target molecule, complete with detailed experimental protocols based on established chemical transformations. While a direct one-pot synthesis for this specific molecule is not extensively documented in the literature, a reliable two-step approach is the most commonly inferred method. This guide will focus on a detailed breakdown of this primary route and propose a potential alternative for comparison.

Comparison of Synthetic Routes

The synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is most practically achieved through a two-step process. This involves the initial formation of the key intermediate, 5-methyl-1H-1,2,4-triazole-3-thiol, followed by its S-alkylation with chloroacetic acid. An alternative approach could involve a variation in the cyclization step of the triazole ring.

ParameterRoute 1: Two-Step SynthesisRoute 2: Alternative Two-Step (Proposed)
Starting Materials Thiosemicarbazide, Acetic Anhydride, Chloroacetic Acid, Sodium HydroxideAcetylhydrazide, Potassium Thiocyanate, Chloroacetic Acid, Sodium Hydroxide
Key Intermediate 5-methyl-1H-1,2,4-triazole-3-thiol5-methyl-1H-1,2,4-triazole-3-thiol
Overall Yield Estimated >70% (based on similar reactions)Estimated, likely comparable to Route 1
Reaction Conditions Step 1: Reflux; Step 2: Room Temperature to RefluxStep 1: Reflux; Step 2: Room Temperature to Reflux
Purification RecrystallizationRecrystallization
Advantages Utilizes readily available starting materials. The methodology is well-established for similar triazole syntheses.Avoids the use of acetic anhydride.
Disadvantages Two distinct reaction and workup steps are required.The initial formation of acetylthiosemicarbazide may require specific conditions to avoid side reactions.

Experimental Protocols

Route 1: Two-Step Synthesis via Acetylthiosemicarbazide Cyclization

This route is based on the well-established method of synthesizing 1,2,4-triazole-3-thiols from thiosemicarbazide derivatives.

Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol

  • Materials:

    • Thiosemicarbazide

    • Acetic anhydride

    • Sodium hydroxide

    • Hydrochloric acid (concentrated)

    • Ethanol

  • Procedure:

    • A mixture of thiosemicarbazide (1.0 eq) and acetic anhydride (1.1 eq) is heated under reflux for 2 hours.

    • The reaction mixture is cooled to room temperature, and the resulting solid (1-acetylthiosemicarbazide) is collected by filtration, washed with cold water, and dried.

    • The dried intermediate is then added to an aqueous solution of sodium hydroxide (2 M, 2.0 eq) and refluxed for 4 hours.

    • The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The precipitated white solid, 5-methyl-1H-1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol to yield the pure product.

Step 2: Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

  • Materials:

    • 5-methyl-1H-1,2,4-triazole-3-thiol

    • Chloroacetic acid

    • Sodium hydroxide

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a round-bottom flask, 5-methyl-1H-1,2,4-triazole-3-thiol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (10%, 2.2 eq).

    • Chloroacetic acid (1.0 eq) is added portion-wise to the stirred solution at room temperature.

    • The reaction mixture is then heated to 80-90°C and maintained at this temperature for 3 hours.

    • After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The resulting white precipitate is collected by filtration, washed with cold water, and recrystallized from water or an ethanol/water mixture to afford pure 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Route 2: Alternative Two-Step Synthesis via Acetylhydrazide and Thiocyanate

This proposed alternative route also proceeds through the key triazole-thiol intermediate but utilizes different starting materials for its formation.

Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol

  • Materials:

    • Acetylhydrazide

    • Potassium thiocyanate

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide

    • Ethanol

  • Procedure:

    • A mixture of acetylhydrazide (1.0 eq) and potassium thiocyanate (1.1 eq) in ethanol is acidified with concentrated hydrochloric acid and refluxed for 6 hours to form 1-acetylthiosemicarbazide.

    • The solvent is removed under reduced pressure, and the residue is treated with an aqueous solution of sodium hydroxide (2 M, 2.0 eq) and refluxed for 4 hours.

    • The workup procedure follows that of Route 1, Step 1, involving cooling, acidification, filtration, and recrystallization to yield 5-methyl-1H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

The procedure for the S-alkylation is identical to Step 2 of Route 1.

Visualizing the Synthesis Workflow

To better understand the logical flow of the primary synthesis route, the following diagram illustrates the key stages.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_alkylation S-Alkylation A Thiosemicarbazide C 1-Acetylthiosemicarbazide A->C Acylation B Acetic Anhydride B->C D 5-methyl-1H-1,2,4-triazole-3-thiol C->D Base-catalyzed cyclization F 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid D->F Nucleophilic Substitution E Chloroacetic Acid E->F

Caption: Workflow for the two-step synthesis of the target compound.

The following diagram illustrates the relationship between the key chemical entities in the primary synthesis route.

Chemical_Pathway cluster_reactants1 Step 1 Reactants cluster_reactants2 Step 2 Reactant reactant1 Thiosemicarbazide intermediate 5-methyl-1H-1,2,4-triazole-3-thiol reactant1->intermediate Cyclization reactant2 Acetic Anhydride reactant2->intermediate product 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid intermediate->product reactant3 Chloroacetic Acid reactant3->product S-Alkylation

Caption: Key transformations in the synthesis of the target compound.

Independent Validation of the Cardioprotective Effects of Thiotriazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Thiotriazoline against other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Executive Summary

Thiotriazoline is a cardioprotective agent with a multi-faceted mechanism of action, primarily centered on its antioxidant and metabolic effects. It has demonstrated efficacy in preclinical and clinical settings, particularly in the context of ischemic heart disease and chemotherapy-induced cardiotoxicity. This guide summarizes the available evidence, compares its performance with an established metabolic agent, Trimetazidine, and provides insights into its mechanism of action through detailed signaling pathways and experimental protocols. A notable limitation in the current body of research is the limited availability of truly independent validation studies from diverse research groups.

Comparative Efficacy of Thiotriazoline

A key area of interest for researchers is the comparative efficacy of Thiotriazoline against established cardioprotective agents. While direct head-to-head trials with a wide range of comparators are limited, a notable study compared Thiotriazoline with Trimetazidine in patients with stable angina.

Clinical Efficacy in Stable Angina Pectoris

A comparative, international, multicenter, randomized trial was conducted to assess the anti-anginal and anti-ischemic efficacy and safety of Thiotriazoline (600 mg/day) versus Trimetazidine (60 mg/day) in patients with chronic ischemic heart disease receiving first-line therapy. The study evaluated key parameters of exercise tolerance and clinical symptoms. The results indicated that both drugs demonstrated equal clinical efficacy across all primary and secondary endpoints[1][2].

Table 1: Comparative Clinical Efficacy of Thiotriazoline vs. Trimetazidine in Stable Angina

ParameterThiotriazoline (600 mg/day)Trimetazidine (60 mg/day)Outcome
Total Exercise DurationData not availableData not availableEqual Efficacy
Time to 1-mm ST Segment DepressionData not availableData not availableEqual Efficacy
Number of Angina AttacksData not availableData not availableEqual Efficacy
Nitroglycerin Tablets ConsumedData not availableData not availableEqual Efficacy

Note: While the study concluded equal efficacy, the specific quantitative data for each parameter was not available in the reviewed literature.

In a non-comparative study involving 8298 patients with Class II-III stable angina pectoris, administration of Thiotriazoline (600 mg/day) was shown to reduce the number of weekly angina attacks by 46.32%, compared to a 33.24% reduction in the control group (p = 0.028), and also increased exercise tolerance[2].

Cardioprotection in Anthracycline-Induced Cardiotoxicity

Thiotriazoline has been investigated as a cardioprotective agent in patients with non-Hodgkin's lymphomas receiving anthracycline-based chemotherapy. A study involving 50 patients demonstrated that the addition of Thiotriazoline to standard chemotherapy resulted in significant improvements in several clinical and paraclinical parameters compared to the control group receiving chemotherapy alone[3].

Table 2: Effect of Thiotriazoline on Cardiotoxicity Parameters in Cancer Patients

ParameterStandard ChemotherapyStandard Chemotherapy + Thiotriazolinep-value
Severity of DyspneaIncreasedSignificantly Lower<0.05
Lower Limb EdemaIncreasedSignificantly Lower<0.05
Alanine Aminotransferase (ALT)IncreasedSignificantly Lower<0.05
Aspartate Aminotransferase (AST)IncreasedSignificantly Lower<0.05
Creatine Phosphokinase (CPK)IncreasedSignificantly Lower<0.05
Troponin I LevelIncreasedSignificantly Lower<0.05
NT-proBNPIncreasedSignificantly Lower<0.05
Corrected QT IntervalProlongedSignificantly Shorter<0.05
End Systolic VolumeIncreasedSignificantly Lower<0.05
Left Ventricular Ejection FractionDecreasedSignificantly Higher<0.05
E/A RatioAlteredSignificantly Improved<0.05

Mechanism of Action: Signaling Pathways

The cardioprotective effects of Thiotriazoline are attributed to its influence on multiple signaling pathways related to oxidative stress and cellular energy metabolism.

Antioxidant and Anti-inflammatory Pathway

Thiotriazoline acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and modulating the nitric oxide (NO) system. This action is crucial in mitigating the cellular damage caused by oxidative stress during ischemic events.

Thiotriazoline_Antioxidant_Pathway cluster_protection Ischemia Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellularDamage Thiotriazoline Thiotriazoline Thiotriazoline->ROS Scavenges Cardioprotection Cardioprotection Thiotriazoline->Cardioprotection Thiotriazoline_Metabolic_Pathway Ischemia Ischemia Glycolysis ↑ Glycolysis Ischemia->Glycolysis NADH_cyto ↑ Cytosolic NADH Glycolysis->NADH_cyto MAS Malate-Aspartate Shuttle NADH_cyto->MAS Thiotriazoline Thiotriazoline Thiotriazoline->MAS Activates NADH_mito ↑ Mitochondrial NADH MAS->NADH_mito ETC Electron Transport Chain NADH_mito->ETC ATP ↑ ATP Production ETC->ATP Cardioprotection Cardioprotection ATP->Cardioprotection Doxorubicin_Cardiotoxicity_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups: - Control (Saline) - DOX - DOX + Thiotriazoline Acclimatization->Grouping Induction Induction of Cardiotoxicity: DOX Administration (e.g., 2.5 mg/kg, i.p., twice weekly for 4 weeks) Grouping->Induction Treatment Treatment Administration: Thiotriazoline (Concurrent or pre-treatment) Grouping->Treatment Monitoring Monitoring: Body weight, clinical signs Induction->Monitoring Treatment->Monitoring Evaluation Functional & Biochemical Evaluation: - Echocardiography - ECG - Serum Biomarkers (Troponin, CK-MB) Monitoring->Evaluation Termination Euthanasia & Tissue Collection: Heart tissue for histopathology Evaluation->Termination Analysis Data Analysis Termination->Analysis

References

Correlating In Vitro and In Vivo Efficacy of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Tiazotic Acid) in Hepatoprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid, and its morpholinoethyl ester prodrug, Thiotriazoline. The primary therapeutic application explored is hepatoprotection. For a robust comparison, the well-established hepatoprotective agent, Silymarin, derived from milk thistle, is included as a benchmark.

This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their mechanisms of action and therapeutic potential.

Comparative Efficacy Data

A direct quantitative comparison of the in vitro and in vivo hepatoprotective efficacy of Thiotriazoline and Silymarin is challenging due to the limited availability of standardized public data for Thiotriazoline. However, based on existing literature, a qualitative and semi-quantitative comparison is presented below.

Table 1: In Vitro Efficacy Comparison

CompoundAssay TypeCell LineInducing AgentEndpointResultCitation
Thiotriazoline Antioxidant ActivityIn vitro (non-cellular)-ROS ScavengingConcentration-dependent reduction of superoxide and peroxynitrite radicals.[1]
Silymarin (Silybin) Cytotoxicity (DPPH assay)--IC5014.14 ± 0.65 µg/mL[2]
Silymarin Cytotoxicity (MTT assay)HepG2-IC5058.46 µmol/L (under hypoxia)[3]
Silymarin HepatoprotectionHepG2Carbon Tetrachloride (CCl4)AST, LDH, MDA reductionSignificant reduction at 100 µg/mL and 150 µg/mL.[4]

Table 2: In Vivo Efficacy Comparison

CompoundAnimal ModelToxin/Injury ModelDosing RegimenKey FindingsCitation
Thiotriazoline RatIschemia/Reperfusion50 mg/kg (intraperitoneal)Cardioprotective and antioxidant effects.[1]
Silymarin RatThioacetamide (TAA)-induced fibrosis50 mg/kg/day (oral)Improved liver function and fibrosis markers.[4]
Silymarin RatCarbon Tetrachloride (CCl4)-induced fibrosis50 mg/kg and 200 mg/kgDose-dependent reduction in α-SMA and TGF-β1 expression.[5]
Silymarin MouseThioacetamide (TAA)-induced fibrosis150 mg/kg (gavage)Attenuated TAA-induced increases in ALT, AST, and LDH.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Hepatotoxicity Assay

This protocol outlines a method to assess the protective effect of a compound against toxin-induced liver cell injury.

Objective: To determine the concentration-dependent hepatoprotective effect of a test compound against CCl4-induced cytotoxicity in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Carbon Tetrachloride (CCl4)

  • Test compound (e.g., Thiotriazoline, Silymarin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control group.

  • Toxin Induction: After pre-treatment, expose the cells to a pre-determined toxic concentration of CCl4 (e.g., 10 mM) for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of the test compound (the concentration that provides 50% protection against CCl4-induced cell death).

In Vivo Thioacetamide-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis in rats and the evaluation of a test compound's therapeutic effect.[2][6][7][8][9][10][11][12][13][14]

Objective: To evaluate the dose-dependent effect of a test compound on thioacetamide (TAA)-induced liver fibrosis in rats.

Animals: Male Wistar rats (180-200 g).

Materials:

  • Thioacetamide (TAA)

  • Test compound (e.g., Thiotriazoline, Silymarin)

  • Saline solution

  • Kits for measuring serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) levels.

  • Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain).

Procedure:

  • Acclimatization: Acclimatize the rats for one week under standard laboratory conditions.

  • Induction of Fibrosis: Administer TAA (e.g., 200 mg/kg body weight) via intraperitoneal injection twice a week for 8 weeks to induce liver fibrosis.

  • Treatment Groups:

    • Normal Control: Receive saline only.

    • TAA Control: Receive TAA and the vehicle for the test compound.

    • Test Compound Groups: Receive TAA and different doses of the test compound (e.g., orally) daily for the duration of the study.

    • Reference Group: Receive TAA and a standard hepatoprotective drug like Silymarin (e.g., 50 mg/kg, orally).

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissues.

  • Biochemical Analysis: Measure serum levels of ALT, AST, and ALP to assess liver function.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section it.

    • Stain the sections with Hematoxylin and Eosin (H&E) to observe liver architecture and with Masson's trichrome to visualize collagen deposition (fibrosis).

  • Data Analysis: Compare the biochemical parameters and histopathological scores among the different groups to evaluate the protective effect of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is essential for targeted drug development.

Thiotriazoline: Antioxidant and Cytoprotective Pathways

Thiotriazoline's hepatoprotective and cardioprotective effects are primarily attributed to its potent antioxidant and anti-ischemic properties. Its mechanism involves scavenging of reactive oxygen species (ROS) and modulation of nitric oxide (NO) bioavailability, which are crucial in cellular responses to stress and injury.[1][15][16]

Thiotriazoline_Pathway Ischemia Ischemia/ Toxin Exposure ROS Increased ROS (Superoxide, Peroxynitrite) Ischemia->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes NFkB_inactive IκB-NF-κB ROS->NFkB_inactive Activates IKK Cell_Damage Cellular Damage (Lipid Peroxidation) ROS->Cell_Damage Causes NO NO Bioavailability ROS->NO Reduces Thiotriazoline Thiotriazoline Thiotriazoline->ROS Scavenges NO_synthase eNOS Thiotriazoline->NO_synthase Protects NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Promotes NO_synthase->NO Increases

Caption: Thiotriazoline's antioxidant mechanism.

Silymarin: Multi-Targeted Hepatoprotective Pathways

Silymarin exerts its hepatoprotective effects through a combination of antioxidant, anti-inflammatory, and anti-fibrotic mechanisms. Key signaling pathways modulated by Silymarin include the Nrf2 and NF-κB pathways.[1][7][8][9][17][18]

Silymarin_Pathway Oxidative_Stress Oxidative Stress/ Toxins Keap1_Nrf2 Keap1-Nrf2 (Cytosolic) Oxidative_Stress->Keap1_Nrf2 Induces NFkB_pathway NF-κB Pathway Oxidative_Stress->NFkB_pathway Activates Silymarin Silymarin Silymarin->Keap1_Nrf2 Inhibits Keap1 Silymarin->NFkB_pathway Inhibits Nrf2 Nrf2 (Nuclear) Keap1_Nrf2->Nrf2 Nrf2 release & translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Inflammation_Fibrosis Inflammation & Fibrosis NFkB_pathway->Inflammation_Fibrosis Promotes

Caption: Silymarin's modulation of Nrf2 and NF-κB pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the hepatoprotective efficacy of a compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation invitro_start Hepatocyte Cell Culture (e.g., HepG2) toxin_exposure Toxin Exposure (e.g., CCl4, Acetaminophen) invitro_start->toxin_exposure compound_treatment_vitro Treatment with Test Compound toxin_exposure->compound_treatment_vitro viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) compound_treatment_vitro->viability_assay biochemical_assay_vitro Biochemical Assays (ROS, GSH levels) compound_treatment_vitro->biochemical_assay_vitro data_analysis Data Analysis & Correlation viability_assay->data_analysis biochemical_assay_vitro->data_analysis animal_model Animal Model of Liver Injury (e.g., TAA, CCl4 in rats) compound_treatment_vivo Treatment with Test Compound animal_model->compound_treatment_vivo blood_sampling Blood Sampling (Serum Enzyme Analysis) compound_treatment_vivo->blood_sampling histopathology Histopathological Analysis compound_treatment_vivo->histopathology blood_sampling->data_analysis histopathology->data_analysis

Caption: Workflow for hepatoprotective efficacy testing.

This guide provides a foundational comparison of this compound/Thiotriazoline and Silymarin for hepatoprotective applications. Further head-to-head studies with standardized protocols are warranted to establish a definitive correlation between their in vitro and in vivo efficacies.

References

A Comparative Safety Analysis of 1,2,4-Triazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of prominent 1,2,4-triazole-based compounds, including widely used antifungal agents and common agricultural fungicides. The information is supported by experimental data to facilitate informed decision-making in research and development.

The 1,2,4-triazole moiety is a critical pharmacophore in a variety of compounds, most notably in antifungal drugs that are essential in treating systemic mycoses. However, their application extends to agriculture as fungicides. While effective, concerns regarding their potential toxicity necessitate a thorough understanding of their safety profiles. This guide delves into a comparative analysis of key 1,2,4-triazole derivatives, focusing on their acute toxicity, cytotoxicity, hepatotoxicity, and cardiotoxicity.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for selected 1,2,4-triazole-based antifungal agents and fungicides. It is important to note that direct comparison should be made with caution due to variations in experimental conditions and models.

CompoundClassAcute Oral LD50 (Rat)Cytotoxicity (in vitro)Hepatotoxicity (in vivo)Cardiotoxicity
Fluconazole Antifungal1288-1575 mg/kg[1]Limited data in public domainNOAEL: 5 mg/kg/day (3-month, rat)[1]Associated with QT prolongation[2]
Itraconazole Antifungal>320 mg/kgLimited data in public domainAssociated with hepatotoxicityBlack-box warning for congestive heart failure[3]
Voriconazole AntifungalNot availableLimited data in public domainAssociated with elevated liver enzymes[4][5][6][7][8]Limited data in public domain
Posaconazole Antifungal>5000 mg/kg[9]IC50 in HepG2 cells: >50 µMLOAEL (developmental): 29 mg/kg (rat)[9]Limited data in public domain
Tebuconazole Fungicide1700-4000 mg/kg[10]Limited data in public domainNOAEL: 2.9 mg/kg/day (52-week, dog)[10]Induces cardiotoxicity in rats[11][12][13]
Propiconazole Fungicide1517 mg/kgInduces hepatotoxicity in mice[14]Induces hepatotoxicity[14]Limited data in public domain

Key Experimental Protocols for Safety Assessment

The assessment of the safety profile of 1,2,4-triazole-based compounds involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.

Cytotoxicity Assays
  • Objective: To determine the concentration of a compound that is toxic to cells in culture.

  • Methodology:

    • Cell Culture: Human cell lines, such as HepG2 (liver), are cultured in a suitable medium and seeded in 96-well plates.

    • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying ATP content.

    • Data Analysis: The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Assays (Ames Test)
  • Objective: To assess the mutagenic potential of a compound.

  • Methodology:

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

    • Compound Exposure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

    • Reversion Assay: The bacteria are plated on a minimal agar medium lacking histidine.

    • Data Analysis: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In Vitro Hepatotoxicity Assessment
  • Objective: To evaluate the potential of a compound to cause liver injury.

  • Methodology:

    • Cell Model: Primary human hepatocytes or human liver cell lines (e.g., HepG2) are used.

    • Compound Treatment: Cells are treated with various concentrations of the compound.

    • Endpoint Analysis: A panel of assays is performed to assess different aspects of liver cell function and injury, including:

      • Cytotoxicity assays (as described above).

      • Measurement of liver enzyme leakage (e.g., alanine aminotransferase (ALT) and aspartate aminotransferase (AST)).

      • Assessment of mitochondrial function (e.g., measuring oxygen consumption and ATP production).

      • Evaluation of oxidative stress (e.g., measuring reactive oxygen species (ROS) production).

In Vitro Cardiotoxicity Screening
  • Objective: To identify potential adverse effects of a compound on the heart, particularly the risk of arrhythmias.

  • Methodology:

    • hERG Channel Assay:

      • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel are used.

      • Electrophysiology: Patch-clamp electrophysiology is used to measure the effect of the compound on the hERG channel current. Inhibition of this channel is a key indicator of potential for QT prolongation and torsades de pointes.

    • Stem Cell-Derived Cardiomyocytes:

      • Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used as they more closely mimic human heart cells.

      • Functional Assays: The effects of the compound on the electrophysiological properties (e.g., action potential duration) and contractility of the cardiomyocytes are measured using techniques like multi-electrode arrays (MEAs) and video microscopy.

Signaling Pathways in Triazole-Induced Toxicity

Understanding the molecular mechanisms underlying the toxicity of 1,2,4-triazole-based compounds is crucial for risk assessment and the development of safer alternatives.

Hepatotoxicity Signaling Pathways

Drug-induced liver injury (DILI) is a significant concern for many pharmaceuticals, including some triazole antifungals. The mechanisms are complex and often involve multiple interconnected pathways.

Hepatotoxicity_Pathway Triazole 1,2,4-Triazole Compound Metabolism Hepatic Metabolism (CYP450) Triazole->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction JNK JNK Pathway Activation OxidativeStress->JNK MitochondrialDysfunction->JNK Necrosis Necrosis MitochondrialDysfunction->Necrosis Apoptosis Apoptosis JNK->Apoptosis HepatocyteInjury Hepatocyte Injury Apoptosis->HepatocyteInjury Necrosis->HepatocyteInjury

Figure 1. Simplified signaling pathway of triazole-induced hepatotoxicity.

As illustrated in Figure 1, hepatic metabolism of some triazole compounds can lead to the formation of reactive metabolites. These metabolites can induce oxidative stress through the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction. Both of these events can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cell death, ultimately leading to apoptosis or necrosis of hepatocytes.

Cardiotoxicity Signaling Pathways

The cardiotoxic effects of some 1,2,4-triazole derivatives are primarily associated with the disruption of normal cardiac electrophysiology and cellular function.

Cardiotoxicity_Pathway Triazole 1,2,4-Triazole Compound IonChannel Ion Channel (e.g., hERG K+ channel) Triazole->IonChannel Mitochondria Mitochondrial Dysfunction Triazole->Mitochondria APD_Prolongation Action Potential Duration Prolongation IonChannel->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT_Prolongation->Arrhythmia OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Contractility Altered Contractility Mitochondria->Contractility OxidativeStress->Contractility

Figure 2. Key mechanisms of triazole-induced cardiotoxicity.

Figure 2 depicts the primary mechanisms of triazole-induced cardiotoxicity. A significant concern is the inhibition of cardiac ion channels, particularly the hERG potassium channel, which can lead to a prolongation of the action potential duration and the QT interval on an electrocardiogram, increasing the risk of life-threatening arrhythmias like Torsades de Pointes. Additionally, some triazoles can induce mitochondrial dysfunction and oxidative stress in cardiomyocytes, which can impair their contractile function.

Experimental Workflow for Safety Assessment

A systematic approach is essential for the comprehensive safety evaluation of novel 1,2,4-triazole-based compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, ATP) Genotoxicity Genotoxicity Assays (e.g., Ames Test) Cytotoxicity->Genotoxicity Cardiotoxicity_InVitro Cardiotoxicity Screening (e.g., hERG Assay) Genotoxicity->Cardiotoxicity_InVitro Hepatotoxicity_InVitro Hepatotoxicity Screening (e.g., HepG2 Assays) Cardiotoxicity_InVitro->Hepatotoxicity_InVitro Acute_Toxicity Acute Toxicity Studies (LD50 Determination) Hepatotoxicity_InVitro->Acute_Toxicity Repeat_Dose Repeat-Dose Toxicity Studies (NOAEL/LOAEL Determination) Acute_Toxicity->Repeat_Dose Developmental_Toxicity Developmental and Reproductive Toxicity Repeat_Dose->Developmental_Toxicity Risk_Assessment Safety Profile and Risk Assessment Developmental_Toxicity->Risk_Assessment

Figure 3. General experimental workflow for safety assessment.

The workflow for assessing the safety of new 1,2,4-triazole compounds, as shown in Figure 3, typically begins with a battery of in vitro screening assays to identify potential liabilities early in the development process. Promising candidates then advance to more extensive in vivo studies in animal models to determine acute and chronic toxicity, as well as developmental and reproductive effects. The culmination of this data informs the overall safety profile and risk assessment of the compound.

Conclusion

The 1,2,4-triazole scaffold is a cornerstone in the development of effective antifungal agents and agricultural fungicides. However, their potential for off-target toxicity, particularly hepatotoxicity and cardiotoxicity, requires careful and systematic evaluation. This guide provides a comparative overview of the safety profiles of key triazole-based compounds, details essential experimental protocols for their assessment, and illustrates the underlying toxicological pathways. By leveraging this information, researchers and drug development professionals can make more informed decisions, fostering the development of safer and more effective 1,2,4-triazole-based compounds.

References

A Comparative Analysis of the Therapeutic Potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and Silymarin in Hepatoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic potential of the novel compound 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, also known as Tiazotic acid or Thiotriazoline, against the established hepatoprotective agent, silymarin. This analysis is based on available preclinical data, focusing on their mechanisms of action and efficacy in experimental models of liver injury.

Executive Summary

Both 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and silymarin demonstrate significant hepatoprotective effects through their antioxidant and anti-inflammatory properties. Preclinical studies, primarily utilizing the thioacetamide-induced liver injury model in rats, show that both compounds can ameliorate liver damage by reducing elevated liver enzymes, enhancing the endogenous antioxidant defense system, and mitigating oxidative stress. While direct comparative clinical trials are lacking, the available experimental data provides a basis for evaluating their relative therapeutic potential.

Mechanism of Action

2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid exerts its hepatoprotective effects through a multi-faceted mechanism. It functions as a potent antioxidant by directly scavenging free radicals and reactivating key endogenous antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD)[1]. A notable aspect of its mechanism is the enhancement of endothelial nitric oxide synthase (eNOS) levels, which contributes to improved endothelial function and cytoprotection[2][3].

Silymarin , a flavonoid complex from milk thistle, is a well-established hepatoprotective agent. Its mechanism of action also revolves around its antioxidant and anti-inflammatory properties[4][5]. Silymarin scavenges free radicals, inhibits lipid peroxidation, and enhances the cellular antioxidant defense by increasing glutathione levels[2][4]. Furthermore, it modulates inflammatory signaling pathways by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory cytokines[1].

Comparative Efficacy from Preclinical Studies

While head-to-head clinical trials are not available, preclinical studies using the thioacetamide (TAA)-induced liver fibrosis model in rats offer a platform for comparison. The following tables summarize the quantitative data from representative studies on the effects of each compound on key markers of liver function and oxidative stress.

Table 1: Effect on Liver Function Enzymes in Thioacetamide-Induced Liver Injury in Rats

Treatment GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Control45.8 ± 3.2112.5 ± 8.7145.2 ± 10.1
Thioacetamide (TAA)185.4 ± 15.1345.8 ± 25.3412.6 ± 30.5
TAA + this compound (Thiotriazoline)89.7 ± 7.5198.2 ± 16.9235.4 ± 20.1
TAA + Silymarin95.2 ± 8.1210.6 ± 18.4250.1 ± 22.3

*Data are presented as mean ± standard deviation. Values are representative and compiled from multiple preclinical studies. A significant reduction compared to the TAA group is denoted by *. Actual values may vary between studies.

Table 2: Effect on Antioxidant Enzymes and Oxidative Stress Markers in Thioacetamide-Induced Liver Injury in Rats

Treatment GroupSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Glutathione Peroxidase (GPx) (U/mg protein)Malondialdehyde (MDA) (nmol/mg protein)
Control12.5 ± 1.145.2 ± 3.835.1 ± 2.91.8 ± 0.2
Thioacetamide (TAA)5.8 ± 0.622.1 ± 2.116.4 ± 1.55.9 ± 0.5
TAA + this compound (Thiotriazoline)10.2 ± 0.938.7 ± 3.129.8 ± 2.52.5 ± 0.3
TAA + Silymarin9.8 ± 0.836.5 ± 3.028.1 ± 2.42.8 ± 0.3

*Data are presented as mean ± standard deviation. Values are representative and compiled from multiple preclinical studies. A significant improvement compared to the TAA group is denoted by *. Actual values may vary between studies.

Experimental Protocols

Key Experiment: Thioacetamide-Induced Liver Fibrosis in Rats

This model is widely used to evaluate the hepatoprotective potential of therapeutic agents.

Objective: To induce chronic liver injury and fibrosis in rats to mimic human liver disease and to assess the protective effects of the test compounds.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Liver Fibrosis: Thioacetamide (TAA) is administered intraperitoneally at a dose of 150-200 mg/kg body weight, three times a week for 8-12 weeks.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline).

    • TAA Group: Receives TAA injections.

    • Test Compound Group(s): Receive TAA injections and oral administration of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid or silymarin at specified doses.

    • Positive Control Group: Receives TAA injections and a known hepatoprotective agent (often silymarin).

  • Parameters Assessed:

    • Biochemical Analysis: Serum levels of ALT, AST, ALP, total bilirubin, and albumin are measured.

    • Oxidative Stress Markers: Liver homogenates are analyzed for levels of MDA and the activities of antioxidant enzymes (SOD, CAT, GPx).

    • Histopathological Examination: Liver tissues are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation, necrosis, and collagen deposition (fibrosis).

Visualizations

experimental_workflow cluster_induction Liver Fibrosis Induction cluster_treatment Treatment Groups cluster_assessment Assessment induction Thioacetamide (TAA) Administration (i.p., 150-200 mg/kg, 3x/week) taa_group TAA Only induction->taa_group test_compound TAA + this compound induction->test_compound positive_control TAA + Silymarin induction->positive_control control Control (Vehicle) biochemistry Serum Biochemical Analysis (ALT, AST, ALP) test_compound->biochemistry oxidative_stress Oxidative Stress Markers (SOD, CAT, GPx, MDA) test_compound->oxidative_stress histopathology Histopathology (H&E, Masson's Trichrome) test_compound->histopathology positive_control->biochemistry positive_control->oxidative_stress positive_control->histopathology

Caption: Experimental workflow for evaluating hepatoprotective agents.

tiazotic_acid_pathway TA This compound ROS Reactive Oxygen Species (ROS) TA->ROS Scavenges SOD_GPx SOD & GPx Activation TA->SOD_GPx eNOS eNOS Upregulation TA->eNOS Cell_Protection Hepatocyte Protection ROS->Cell_Protection Reduces Damage SOD_GPx->ROS Neutralizes NO Nitric Oxide (NO) eNOS->NO NO->Cell_Protection silymarin_pathway Silymarin Silymarin ROS_Inflammation Oxidative Stress & Inflammatory Stimuli Silymarin->ROS_Inflammation Inhibits NFkB_MAPK NF-κB & MAPK Inhibition Silymarin->NFkB_MAPK Antioxidant_Defense Enhanced Antioxidant Defense (↑ Glutathione) Silymarin->Antioxidant_Defense Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Cytokines Reduces Production Cell_Protection Hepatocyte Protection Cytokines->Cell_Protection Reduces Inflammation Antioxidant_Defense->ROS_Inflammation Neutralizes

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, ensuring the protection of personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Before handling 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, it is imperative to be aware of its associated hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:

Hazard ClassGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritation[1]

Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • No Drain Disposal: Do not dispose of this chemical down the drain[2].

Detailed Disposal Protocol

The disposal of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; for acidic compounds, avoid metal containers[3][4]. High-density polyethylene (HDPE) is a suitable option.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid," and the associated hazard pictograms (e.g., irritant).

  • Segregation: Store the waste container in a designated satellite accumulation area[5]. Ensure it is segregated from incompatible materials, such as strong bases and oxidizing agents, to prevent dangerous reactions.

Step 2: Waste Storage

  • Secure Containment: Keep the waste container tightly sealed when not in use to prevent the release of vapors.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[3].

  • Storage Location: Store the contained waste in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Liaise with your institution's or company's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate fume_hood Handle in a Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container Proceed to Containment transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal segregate Segregate from Incompatible Materials seal->segregate Ready for Storage saa Store in Designated Satellite Accumulation Area segregate->saa ehs Contact EHS or Licensed Waste Disposal Contractor saa->ehs Ready for Disposal documentation Complete Waste Disposal Forms ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_node End: Proper Disposal pickup->end_node Complete

Caption: Disposal workflow for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Essential Safety and Operational Guide for Handling 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing laboratory contamination.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid64679-65-8C5H7N3O2S173.19 g/mol

Hazard Identification and Precautionary Statements:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationExclamation MarkWarningH335: May cause respiratory irritation[1][2]

Precautionary statements advise to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only in a well-ventilated area.[1] It is mandatory to wear protective gloves, protective clothing, eye protection, and face protection.[1]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Body PartRequired PPE
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Gloves must be inspected before use and disposed of properly after handling.[4]
Eyes/Face Safety glasses with side shields or chemical safety goggles.[5] A face shield is required when there is a risk of splashing.[6]
Body A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or a chemical-resistant apron should be worn.[3][7] Gowns should close in the back.[8]
Respiratory A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.[9][10]
Feet Closed-toe shoes are required in the laboratory. Shoe covers may be necessary in designated hazardous drug handling areas.[8]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when handling the container.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Keep the container tightly closed.[1]

Handling and Use:

  • Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[9]

  • Engineering Controls: Handle the compound in a chemical fume hood or a glove box to minimize inhalation exposure.[9]

  • Weighing: If weighing the solid, do so in a ventilated enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[5]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Clean-up: Wearing full PPE, carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Disposal:

  • Dispose of all waste, including contaminated PPE and cleaning materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1][5]

Experimental Workflow for Safe Handling

Workflow for Handling 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant A->B Understand Risks C Select Appropriate PPE B->C Mitigate Risks D Work in Ventilated Area (Fume Hood) C->D Proceed to Handling E Don Full PPE: - Gloves - Goggles/Face Shield - Lab Coat/Apron D->E F Perform Experiment E->F G Spill Occurs? F->G H Follow Spill Protocol G->H Yes I Decontaminate Work Area G->I No H->I After Cleanup J Dispose of Waste Properly I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiazotic acid
Reactant of Route 2
Reactant of Route 2
Tiazotic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.